H-Orn(Z)-obzl hcl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4.ClH/c21-18(19(23)25-14-16-8-3-1-4-9-16)12-7-13-22-20(24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2,(H,22,24);1H/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTAHZAMYKJUFV-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCNC(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCNC(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to H-Orn(Z)-OBzl HCl: A Key Building Block in Therapeutic Peptide Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nδ-carbobenzyloxy-L-ornithine benzyl ester hydrochloride, commonly abbreviated as H-Orn(Z)-OBzl HCl, is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry. Its unique bifunctional nature, with orthogonally protected amino and carboxyl groups, renders it an invaluable building block for the synthesis of complex therapeutic peptides. This technical guide provides a comprehensive overview of the chemical properties, primary applications, and detailed experimental methodologies associated with this compound. Particular emphasis is placed on its role in solution-phase peptide synthesis, a technique that remains highly relevant for large-scale and industrial peptide production. Furthermore, this guide explores the broader significance of ornithine-containing peptides in drug development, including their application in targeting various signaling pathways.
Chemical Identity and Properties
This compound is a derivative of the non-proteinogenic amino acid L-ornithine. The molecule features a benzyloxycarbonyl (Z or Cbz) group protecting the delta-amino group of the ornithine side chain, and a benzyl (Bzl) ester protecting the alpha-carboxyl group. The alpha-amino group is present as a hydrochloride salt, enhancing the compound's stability and solubility in certain organic solvents.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | Nδ-Z-L-ornithine benzyl ester hydrochloride, L-Orn(Z)-OBzl·HCl, N-delta-carbobenzyloxy-L-ornithine benzyl ester hydrochloride | [1][2] |
| CAS Number | 63594-37-6 | [1][3] |
| Molecular Formula | C₂₀H₂₄N₂O₄·HCl | [1] |
| Molecular Weight | 392.88 g/mol | [1][3] |
| Appearance | White powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Melting Point | 156-162 ºC | [1] |
| Optical Rotation | [a]D²⁰ = +11 ± 1º (c=1 in DMF) | [1] |
| Storage Conditions | 0-8°C | [1] |
Primary Use: A Cornerstone in Peptide Synthesis
The principal application of this compound lies in its role as a versatile building block in peptide synthesis, particularly in the solution-phase synthesis of therapeutic peptides.[1] The strategic placement of the protecting groups allows for controlled and sequential peptide bond formation. The Z group on the side chain and the benzyl ester at the C-terminus are stable under the conditions required for coupling the free α-amino group. Both protecting groups can be removed simultaneously under specific conditions, typically through catalytic hydrogenolysis.
The incorporation of ornithine into peptide sequences is of significant interest in drug development. Ornithine residues can serve as precursors for lactam bridge formation, enhancing peptide stability and conformational rigidity. Furthermore, the side chain of ornithine can be a site for conjugation of other molecules, such as cytotoxic drugs in targeted cancer therapies.
Experimental Protocols: Solution-Phase Dipeptide Synthesis
The following protocol outlines a general procedure for the synthesis of a dipeptide (e.g., Boc-Ala-Orn(Z)-OBzl) using this compound in a solution-phase approach. This method employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Materials:
-
This compound
-
Boc-protected amino acid (e.g., Boc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of this compound:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution and stir for 20 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.
-
-
Activation of the N-protected Amino Acid:
-
In a separate reaction vessel, dissolve the Boc-protected amino acid (e.g., Boc-Ala-OH) (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DMF.
-
Cool this solution to 0°C in an ice-water bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the activation mixture at 0°C for 45 minutes.
-
-
Coupling Reaction:
-
Filter the activation mixture to remove the precipitated DCU, and add the filtrate to the neutralized H-Orn(Z)-OBzl solution from step 1.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure Boc-Ala-Orn(Z)-OBzl.
-
Visualizing Workflows and Pathways
Diagram 1: Solution-Phase Peptide Synthesis Workflow
Caption: A generalized workflow for the solution-phase synthesis of a dipeptide.
Diagram 2: Nitric Oxide Synthesis Pathway
While this compound is not directly involved in neurotransmission or nitric oxide (NO) synthesis, its core molecule, ornithine, is closely related to the substrate for NO synthesis, L-arginine. This pathway is of significant interest in drug development, where modulation of NO levels is a therapeutic target.
Caption: The enzymatic synthesis of nitric oxide from L-arginine.
Conclusion
This compound remains a compound of high importance for chemists and pharmacologists involved in the synthesis of peptide-based therapeutics. Its well-defined protecting group strategy allows for its reliable incorporation into complex peptide sequences. The ability to generate ornithine-containing peptides is crucial for the development of novel drugs with enhanced stability, targeting capabilities, and therapeutic efficacy. A thorough understanding of its chemical properties and synthetic applications, as detailed in this guide, is essential for researchers aiming to leverage the potential of peptide-based drug discovery.
References
H-Orn(Z)-obzl hcl chemical structure and properties
An In-depth Technical Guide to H-Orn(Z)-OBzl HCl for Researchers and Drug Development Professionals
Introduction
This compound, also known as N-delta-carbobenzyloxy-L-ornithine benzyl ester hydrochloride, is a protected amino acid derivative crucial for synthetic chemistry.[1] It serves as a key building block in the field of peptide synthesis and is instrumental in the development of peptide-based therapeutics.[2] This document provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on experimental protocols relevant to drug discovery and development professionals.
Chemical Structure
The chemical structure of this compound consists of an L-ornithine backbone with two key protecting groups. The delta (δ) amino group is protected by a benzyloxycarbonyl (Z) group, and the alpha (α) carboxyl group is protected as a benzyl ester (OBzl). The alpha-amino group is present as a hydrochloride salt, which enhances the compound's stability and solubility in certain solvents.[2] This strategic protection allows for selective reactions at the unprotected α-amino group, making it a valuable intermediate in multi-step peptide synthesis.[3]
Physicochemical and Chemical Properties
This compound is typically supplied as a white powder with a purity of 98% or higher as determined by HPLC.[2][4] Its properties make it suitable for use in standard laboratory settings for organic synthesis.
Data Presentation: Key Properties
| Property | Value | Reference |
| CAS Number | 63594-37-6 | [1][2][4] |
| Molecular Formula | C₂₀H₂₄N₂O₄·HCl | [2][4] |
| Molecular Weight | 392.88 g/mol | [2][4][5] |
| Appearance | White powder | [2] |
| Melting Point | 156-162 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Optical Rotation | [α]D20 = +11 ± 1º (c=1 in DMF) | [2] |
| Storage Conditions | 0-8°C | [2] |
| Synonyms | L-Orn(Z)-OBzl·HCl, N-δ-Z-L-ornithine benzyl ester hydrochloride | [1][2] |
Applications in Research and Drug Development
This compound is a specialized compound primarily utilized as a building block in the synthesis of complex peptides for therapeutic applications.[2] Its unique structure is crucial for incorporating ornithine into peptide chains, which can enhance the bioactivity and stability of the final molecule.[2]
Key application areas include:
-
Peptide Synthesis : It is a fundamental component in solution-phase peptide synthesis (SPPS), where it serves as the C-terminal starting material or an internal building block.[2][6]
-
Drug Design and Development : The incorporation of ornithine is explored in various therapeutic areas, including oncology and metabolic disorders.[2]
-
Biochemical Research : The compound is used in studies related to nitric oxide synthesis and arginine metabolism, offering insights into physiological processes and potential disease mechanisms.[2] It is also used in research on neurotransmitter pathways.[2]
Protecting Group Strategy
The utility of this compound in peptide synthesis is defined by its protecting groups. The Z (benzyloxycarbonyl) group on the side chain and the OBzl (benzyl ester) group on the C-terminus are stable under the conditions required to deprotect common N-terminal protecting groups like Boc (tert-Butoxycarbonyl). These benzyl-based groups are typically removed in the final stages of synthesis via catalytic hydrogenolysis.
Experimental Protocols
The following is a representative protocol for the use of this compound in a standard solution-phase peptide coupling reaction to form a dipeptide. This methodology is based on established procedures for similar protected amino acid hydrochlorides.[6][7][8]
Protocol: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Ala-Orn(Z)-OBzl)
This protocol describes the coupling of Boc-protected Alanine (Boc-Ala-OH) with this compound.
Materials:
-
This compound
-
Boc-Ala-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent
-
1-Hydroxybenzotriazole (HOBt) to suppress racemization
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) as the solvent
-
Ethyl acetate (EtOAc) for extraction
-
1 M Hydrochloric acid (HCl) for washing
-
Saturated sodium bicarbonate (NaHCO₃) solution for washing
-
Brine (saturated NaCl solution) for washing
-
Anhydrous magnesium sulfate (MgSO₄) for drying
Procedure:
-
Neutralization of Amino Acid Ester Salt:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and generate the free amine.
-
Stir the solution for 20 minutes at room temperature.
-
-
Activation of Carboxylic Acid:
-
In a separate vessel, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool this solution to 0°C in an ice-water bath.
-
Add the coupling agent DCC (1.1 equivalents) to the cooled solution.
-
Stir the mixture at 0°C for 45 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Filter the mixture to remove the DCU precipitate.
-
Add the filtrate containing the activated Boc-Ala-OH to the neutralized H-Orn(Z)-OBzl solution from step 1.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure Boc-Ala-Orn(Z)-OBzl.
-
References
- 1. pschemicals.com [pschemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. H-Lys(Z)-OBzl•HCl | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound | 63594-37-6 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Strategic Role of N-δ-Z-L-ornithine Benzyl Ester Hydrochloride in Modern Peptide Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-δ-Z-L-ornithine benzyl ester hydrochloride is a critical protected amino acid derivative that serves as a fundamental building block in the synthesis of complex peptides. Its unique bifunctional protecting group strategy, employing the benzyloxycarbonyl (Z) group for the δ-amino function and a benzyl ester for the C-terminus, offers chemists precise control over peptide elongation. This is particularly valuable in the development of peptide-based therapeutics, where the incorporation of non-proteinogenic amino acids like ornithine can enhance biological activity and stability. This guide provides a comprehensive overview of the function of N-δ-Z-L-ornithine benzyl ester hydrochloride, detailed experimental protocols for its use, and its relevance in key biological pathways.
Core Function and Applications
N-δ-Z-L-ornithine benzyl ester hydrochloride is primarily utilized as an intermediate in peptide synthesis, both in solution-phase and solid-phase methodologies. The hydrochloride salt form enhances the compound's solubility in common organic solvents used in synthesis.
The core utility of this compound lies in its protecting groups:
-
N-δ-Benzyloxycarbonyl (Z-group): This protecting group shields the side-chain amino group of ornithine, preventing it from participating in unwanted side reactions during peptide bond formation. The Z-group is stable under the conditions used for the removal of many N-α-protecting groups (like Boc) but can be removed under specific conditions, most commonly catalytic hydrogenolysis.
-
C-terminal Benzyl Ester (OBzl): The benzyl ester protects the carboxylic acid, preventing it from reacting during the coupling of the N-α-amino group. Similar to the Z-group, the benzyl ester is readily cleaved by catalytic hydrogenolysis, allowing for simultaneous deprotection of the side chain and the C-terminus in the final steps of a synthesis.
This strategic protection makes it a valuable tool for incorporating ornithine into peptides. Ornithine itself is a key precursor in several metabolic pathways and its incorporation into therapeutic peptides can be crucial for applications in oncology, metabolic disorders, and as antimicrobial agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of N-δ-Z-L-ornithine benzyl ester hydrochloride is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₄·HCl | Chem-Impex |
| Molecular Weight | 392.88 g/mol | Chem-Impex |
| Appearance | White powder | Chem-Impex |
| Purity | ≥98% (HPLC) | Chem-Impex |
| Melting Point | 156-162 °C | Chem-Impex |
| Optical Rotation | [α]₂₀ᴰ = +11 ± 1º (c=1 in DMF) | Chem-Impex |
| Storage | 0-8 °C | Chem-Impex |
Ornithine in Biological Signaling Pathways
Ornithine is a non-proteinogenic amino acid that plays a central role in several key metabolic pathways, most notably the urea cycle and as a precursor for the synthesis of polyamines. It is produced from arginine through the action of the arginase enzyme. The availability of ornithine is intricately linked to the production of nitric oxide (NO), a critical signaling molecule.
Below is a diagram illustrating the central role of ornithine in the context of arginine metabolism and nitric oxide synthesis.
Experimental Protocols
The following sections provide detailed, generalized protocols for the use of N-δ-Z-L-ornithine benzyl ester hydrochloride in solution-phase peptide synthesis.
Peptide Coupling Reaction
This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) to the free α-amino group of N-δ-Z-L-ornithine benzyl ester.
Materials:
-
N-δ-Z-L-ornithine benzyl ester hydrochloride
-
Boc-L-Alanine (or other N-protected amino acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Neutralization of Ornithine Derivative:
-
Dissolve N-δ-Z-L-ornithine benzyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 equivalents) dropwise to the stirred solution to neutralize the hydrochloride salt.
-
Stir for 20 minutes at 0 °C.
-
-
Activation of Carboxylic Acid:
-
In a separate flask, dissolve the N-protected amino acid (e.g., Boc-L-Alanine, 1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool this solution to 0 °C.
-
Add a solution of DCC (1.1 equivalents) in DCM to the cooled mixture.
-
Stir the activation mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Add the neutralized ornithine solution from step 1 to the activation mixture from step 2 at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrate and washings.
-
Dilute the organic phase with ethyl acetate.
-
Wash the solution sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo to obtain the crude protected dipeptide.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Deprotection by Catalytic Hydrogenolysis
This protocol describes the simultaneous removal of the N-δ-Z group and the C-terminal benzyl ester.
Materials:
-
Protected peptide containing the Z-ornithine-OBzl moiety
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite or other filtration aid
Procedure:
-
Preparation:
-
In a round-bottom flask, dissolve the protected peptide (1 equivalent) in methanol or ethanol (approx. 0.1 M concentration).
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
-
Hydrogenation:
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent (MeOH or EtOH).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.
-
Quantitative Data Presentation: A Case Study
While N-δ-Z-L-ornithine benzyl ester hydrochloride is a synthetic intermediate and not biologically active itself, its utility is demonstrated in the synthesis of bioactive peptides. A relevant example is the creation of analogs of Human Neutrophil Peptide-1 (HNP-1), a natural antimicrobial peptide where native arginine residues can be replaced with ornithine. The biological activity of an ornithine-containing analog, HNP-(R14,24orn), where arginines at positions 14 and 24 are replaced by ornithine, has been studied.
| Peptide | Target Cell/Organism | Assay | Result | Reference |
| HNP-1 | A549 (human lung carcinoma) | Cytotoxicity | Cytotoxic | (Moss et al., 2009) |
| HNP-(R14,24orn) | A549 (human lung carcinoma) | Cytotoxicity | Reduced cytotoxicity, enhanced proliferation | (Moss et al., 2009) |
| HNP-1 | Pseudomonas aeruginosa | Antibacterial Activity | Active | (Moss et al., 2009) |
| HNP-(R14,24orn) | Pseudomonas aeruginosa | Antibacterial Activity | Partially retains activity | (Moss et al., 2009) |
| HNP-1 | Escherichia coli | Antibacterial Activity | Active | (Moss et al., 2009) |
| HNP-(R14,24orn) | Escherichia coli | Antibacterial Activity | Partially retains activity | (Moss et al., 2009) |
| HNP-1 | Staphylococcus aureus | Antibacterial Activity | Active | (Moss et al., 2009) |
| HNP-(R14,24orn) | Staphylococcus aureus | Antibacterial Activity | Partially retains activity | (Moss et al., 2009) |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for solid-phase peptide synthesis (SPPS) incorporating a protected ornithine derivative.
Conclusion
N-δ-Z-L-ornithine benzyl ester hydrochloride represents a classic yet highly relevant tool in the arsenal of the peptide chemist. Its robust and well-understood protecting group chemistry allows for the reliable incorporation of ornithine into peptide sequences, enabling the exploration of novel therapeutic candidates with enhanced properties. A thorough understanding of its handling, reaction conditions, and the biological context of the residue it introduces is paramount for its effective application in research and drug development.
References
The Enduring Legacy of Benzyl Protection: A Technical Guide to Z and OBzl Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among the arsenal of protective moieties developed over the last century, the benzyloxycarbonyl (Z or Cbz) group for amines and the benzyl ester (OBzl) for carboxylic acids hold a foundational and enduring role. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Z group revolutionized peptide synthesis by enabling the first controlled, stepwise elongation of peptide chains.[1][2] This technical guide provides an in-depth exploration of the core principles, applications, and experimental methodologies associated with Z and OBzl protecting groups, offering a comprehensive resource for professionals in chemical synthesis and drug development.
Core Principles of Z and OBzl Protecting Groups
The success of the Z and OBzl groups lies in their robust stability under a variety of conditions and their selective removal, which allows for orthogonal protection strategies in complex syntheses.[2][3][4]
1.1. The Z (Benzyloxycarbonyl) Group for Amine Protection
The Z group masks the nucleophilicity of the α-amino group of an amino acid, preventing its unwanted participation in side reactions during peptide bond formation.[3][5] It is introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[2][3]
Key characteristics of the Z group include:
-
Stability: It is stable to a wide range of non-reductive conditions, including moderately acidic and basic media, making it compatible with many synthetic steps.[1][5]
-
Crystallinity of Derivatives: Z-protected amino acids are often crystalline solids, which simplifies their purification and handling.[3]
-
Racemization Resistance: The urethane linkage formed helps to suppress racemization at the α-carbon during coupling reactions.[3]
-
Orthogonality: The Z group is orthogonal to the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, which are removable under acidic and basic conditions, respectively.[2][6]
1.2. The OBzl (Benzyl Ester) Group for Carboxyl Protection
The benzyl ester is a common protecting group for the C-terminal carboxylic acid or the side chains of acidic amino acids like aspartic acid and glutamic acid.[4] It is typically formed by reacting the N-protected amino acid with benzyl alcohol or benzyl bromide.[4][7]
Key advantages of the OBzl group include:
-
Robust Stability: Benzyl esters are stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid) and the basic conditions for Fmoc removal (e.g., piperidine).[4]
-
Simultaneous Deprotection: In strategies like the Boc/Bzl approach for solid-phase peptide synthesis (SPPS), benzyl-based side-chain protecting groups and the C-terminal benzyl ester can often be cleaved simultaneously in a final deprotection step.[4]
Chemical Mechanisms and Workflows
The introduction and removal of Z and OBzl groups proceed through well-defined chemical pathways.
2.1. Protection Mechanisms
The following diagrams illustrate the general workflows for the introduction of Z and OBzl protecting groups.
Caption: General workflows for the protection of amines with the Z group and carboxylic acids with the OBzl group.
2.2. Deprotection Mechanisms
The removal of Z and OBzl groups is most commonly achieved through catalytic hydrogenolysis. Acidic conditions can also be employed for Z group cleavage.
Caption: Common deprotection workflows for Z and OBzl groups via hydrogenolysis and acidic cleavage.
Orthogonal Synthesis Strategy: The Boc/Bzl Approach
The differential stability of the Boc and benzyl-based protecting groups forms the basis of the Boc/Bzl strategy in SPPS. This quasi-orthogonal approach relies on graded acid lability.[8][9]
Caption: The quasi-orthogonal logic of the Boc/Bzl strategy in solid-phase peptide synthesis.
Quantitative Data Summary
The efficiency of protection and deprotection reactions is crucial for the overall success of peptide synthesis. The following tables summarize representative quantitative data for these transformations.
Table 1: Representative Yields for Z (Cbz) Protection of Various Amines
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [1] |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [1] |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [1] |
| Various Amines | Cbz-Cl, H₂O, rt, 2-10 min | High | [10] |
| Amine in THF/H₂O | NaHCO₃, Cbz-Cl, 0 °C, 20 h | 90 | [2] |
Table 2: Comparison of Deprotection Conditions for Z and OBzl Groups
| Protecting Group | Method | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Cbz | Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol | Room Temp. | 40 h | - | [2] |
| N-Cbz | Transfer Hydrogenolysis | Ammonium Formate, 10% Pd/C | Methanol | Reflux | - | - | [11] |
| N-Cbz | Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 2-16 h | - | [12] |
| N-Cbz | Reductive (NaBH₄) | NaBH₄, 10% Pd/C | Methanol | Room Temp. | 3-10 min | High | [13] |
| C-terminal OBzl | Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol/Ethanol | Room Temp. | - | 100 | [4][14] |
| C-terminal OBzl | Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane | 0 °C to RT | 1-6 h | - | [11] |
| N-Cbz and OBzl | Reductive (NaBH₄) | NaBH₄, 10% Pd/C | Methanol | Room Temp. | 30 min | 92 | [15] |
Detailed Experimental Protocols
The following are representative experimental protocols for the introduction and removal of Z and OBzl protecting groups.
Protocol 1: Z (Cbz) Protection of an Amino Acid (Schotten-Baumann Conditions) [1]
-
1. Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
2. Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
3. Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
4. Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
5. Acidification: Cool the aqueous layer in an ice bath and acidify with dilute HCl to pH 2-3 to precipitate the product.
-
6. Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: OBzl Protection of an N-Protected Amino Acid (Cesium Salt Method) [4]
-
1. Salt Formation: Dissolve the N-protected amino acid (1.0 equivalent) in a suitable solvent (e.g., methanol/water). Add an aqueous solution of cesium carbonate (0.5 equivalents) and stir until the amino acid is fully dissolved. Remove the solvent under reduced pressure to obtain the cesium salt.
-
2. Alkylation: Dissolve the cesium salt in DMF. Add benzyl bromide (1.1 equivalents) to the solution and stir at room temperature for 12-24 hours.
-
3. Work-up: Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
4. Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the N-protected amino acid benzyl ester.
Protocol 3: Deprotection of Z and/or OBzl Groups by Catalytic Hydrogenolysis [1][4][16]
-
1. Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz/OBzl-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
2. Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol % or 10-20% by weight).
-
3. Hydrogenation: Secure the flask to a hydrogenation apparatus or use a hydrogen-filled balloon. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
4. Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
5. Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
6. Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]
Protocol 4: Deprotection of a Z Group using HBr in Acetic Acid [12]
-
1. Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.
-
2. Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).
-
3. Reaction: Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC.
-
4. Isolation: Upon completion, precipitate the product by adding a large volume of cold diethyl ether. Collect the solid by filtration, wash with ether, and dry under vacuum.
Conclusion
The benzyloxycarbonyl (Z) and benzyl ester (OBzl) protecting groups, despite being among the earliest developed, remain highly relevant and widely used tools in modern peptide synthesis. Their robust nature, predictable reactivity, and compatibility with orthogonal protection schemes, particularly the well-established Boc/Bzl strategy, ensure their continued application in both academic research and industrial drug development. A thorough understanding of their chemical principles, quantitative performance, and the detailed experimental protocols for their use is essential for any scientist engaged in the art of peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. biosynth.com [biosynth.com]
- 7. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijacskros.com [ijacskros.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. synarchive.com [synarchive.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to H-Orn(Z)-OBzl HCl (CAS: 63594-37-6) for Researchers and Drug Development Professionals
Introduction: N-delta-carbobenzoxy-L-ornithine benzyl ester hydrochloride, commonly referred to as H-Orn(Z)-OBzl HCl, is a pivotal building block in the field of peptide chemistry and drug discovery. This orthogonally protected derivative of the non-proteinogenic amino acid L-ornithine offers synthetic chemists precise control over peptide chain elongation and side-chain modification. Its strategic use enables the synthesis of complex peptides, peptidomimetics, and drug conjugates with tailored biological activities. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 63594-37-6 | [1][2] |
| Molecular Formula | C₂₀H₂₅ClN₂O₄ | [1][2] |
| Molecular Weight | 392.88 g/mol | [1] |
| Appearance | White to off-white powder | N/A |
| Purity | ≥98% (typically by HPLC) | [1] |
| Melting Point | Not available | N/A |
| Storage Conditions | 2-8 °C, under inert atmosphere | N/A |
Role in Peptide Synthesis and Drug Discovery
The primary application of this compound is in solution-phase and solid-phase peptide synthesis (SPPS). The orthogonal protection strategy is key to its utility:
-
α-Amino Group: The free primary amine allows for direct coupling with an N-protected amino acid to extend the peptide chain from the N-terminus.
-
δ-Amino Group: Protected by a benzyloxycarbonyl (Z or Cbz) group, which is stable to the conditions used for removing many other protecting groups but can be cleaved by catalytic hydrogenolysis or strong acids.
-
α-Carboxyl Group: Protected as a benzyl ester (OBzl), which is also removable by catalytic hydrogenolysis.
This protection scheme allows for selective deprotection and modification at different sites of the ornithine residue, making it a versatile tool for creating complex peptide architectures, including branched and cyclic peptides.
Ornithine-containing peptides are of significant interest in drug discovery. The incorporation of ornithine can enhance the biological activity and pharmacokinetic properties of peptides. For instance, ornithine can serve as a precursor to arginine, a key amino acid in many bioactive peptides. Furthermore, the side chain of ornithine provides a site for conjugation to other molecules, such as cytotoxic drugs for targeted cancer therapy or imaging agents.[3][4]
Experimental Protocols
The following are detailed protocols for the use of this compound in peptide synthesis.
Protocol 1: Solution-Phase Peptide Coupling
This protocol describes the coupling of an N-Boc-protected amino acid to the free α-amino group of this compound.
Materials:
-
This compound
-
N-Boc-protected amino acid (e.g., Boc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature.
-
Activation: In a separate flask, dissolve the N-Boc-protected amino acid (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Coupling: To the activated amino acid solution, add DCC (1.1 equivalents) and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the DCU precipitate and add the filtrate to the neutralized this compound solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure protected dipeptide.[5][6][7]
Protocol 2: Deprotection of Benzyl (Bzl) and Carbobenzoxy (Z) Groups
This protocol describes the simultaneous removal of the benzyl ester and the Z-group via catalytic hydrogenolysis.
Materials:
-
Protected peptide (e.g., Boc-Ala-Orn(Z)-OBzl)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected peptide in methanol or THF in a suitable reaction vessel.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the peptide).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) or use a hydrogen balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide.[5]
Signaling Pathways and Biological Relevance
While this compound itself is a synthetic precursor and not directly involved in signaling, the ornithine-containing peptides synthesized using this building block can have profound biological effects.
Polyamine Biosynthesis Pathway
Ornithine is a central intermediate in the polyamine biosynthesis pathway, which produces essential molecules like putrescine, spermidine, and spermine.[8][9][10][11][12] These polyamines are crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. Peptides containing ornithine or its analogues can be designed to modulate the enzymes in this pathway, offering therapeutic potential.
Caption: The Ornithine-Polyamine Biosynthesis Pathway.
Vasopressin Analogues and Signaling
Ornithine has been incorporated into synthetic analogues of vasopressin, a hormone that regulates water reabsorption and blood pressure.[13][14][15][16][17] These analogues, such as ornipressin, exhibit altered receptor binding profiles and pharmacological activities compared to the native hormone. Vasopressin and its analogues exert their effects through G-protein coupled receptors (GPCRs), primarily the V1 and V2 receptors, which activate downstream signaling cascades involving phospholipase C and adenylyl cyclase, respectively. The synthesis of such analogues using building blocks like this compound allows for the fine-tuning of their therapeutic properties.
Experimental Workflows
The following diagram illustrates a typical workflow for the solution-phase synthesis of a dipeptide using this compound.
Caption: Solution-Phase Dipeptide Synthesis Workflow.
Conclusion
This compound is an indispensable reagent for chemists engaged in peptide synthesis and the development of novel therapeutics. Its well-defined orthogonal protecting group strategy provides the necessary control for constructing complex peptide-based molecules. A thorough understanding of its properties and the experimental protocols for its use is essential for leveraging its full potential in advancing drug discovery and development.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. pschemicals.com [pschemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Synthesis and pharmacological properties of des-9-glycine analogs of [Orn8]vasopressin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of H-Orn(Z)-OBzl HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of N-δ-benzyloxycarbonyl-L-ornithine benzyl ester hydrochloride, commonly abbreviated as H-Orn(Z)-OBzl HCl. This compound is a critical building block in peptide synthesis, particularly for the incorporation of the non-proteinogenic amino acid ornithine into peptide chains. Its protected side chain and carboxyl group allow for controlled and site-specific peptide bond formation.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 63594-37-6 | [1][2] |
| Molecular Formula | C₂₀H₂₅ClN₂O₄ | [1][2] |
| Molecular Weight | 392.88 g/mol | [1][2] |
| Melting Point | 156-162 °C | [3] |
| Purity | ≥98% (HPLC) | [3] |
| Appearance | White powder | [3] |
| Optical Rotation | [α]²⁰D = +11 ± 1º (c=1 in DMF) | [3] |
Synthesis Pathway
The synthesis of this compound typically involves two main steps: the protection of the δ-amino group of L-ornithine with a benzyloxycarbonyl (Z) group, followed by the esterification of the carboxylic acid with benzyl alcohol. The final step is the formation of the hydrochloride salt.
dot
Caption: General synthesis pathway for this compound from N-δ-Z-L-ornithine.
Experimental Protocols
Protocol: Synthesis of N-δ-benzyloxycarbonyl-L-ornithine benzyl ester hydrochloride
Materials:
-
N-δ-benzyloxycarbonyl-L-ornithine (Z-Orn-OH)
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Diethyl ether
-
Anhydrous hydrogen chloride (gas or solution in diethyl ether)
Procedure:
-
Esterification:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-δ-benzyloxycarbonyl-L-ornithine (1 equivalent), benzyl alcohol (1.5-2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 equivalents).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-δ-benzyloxycarbonyl-L-ornithine benzyl ester as an oil.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
-
Characterization Data
Detailed experimental characterization data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not available in the public domain based on the conducted searches. For researchers synthesizing this compound, the following characterization techniques are recommended for structural verification and purity assessment.
Table 2: Recommended Characterization Analyses
| Analysis | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the benzyl ester, the benzyloxycarbonyl group, the ornithine backbone, and the side chain methylene groups. The integration of these signals should correspond to the number of protons in the molecule. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carbamate, the aromatic carbons of the benzyl groups, and the aliphatic carbons of the ornithine side chain. |
| FT-IR | Characteristic absorption bands for the N-H stretching of the amine hydrochloride, C=O stretching of the ester and carbamate, and aromatic C-H and C=C stretching. |
| Mass Spec. | The molecular ion peak corresponding to the free base [M]+ or the protonated molecule [M+H]+ should be observed. |
| HPLC | A single major peak indicating the purity of the compound. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
dot
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
References
H-Orn(Z)-OBzl HCl: An In-depth Technical Guide on its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability profile of H-Orn(Z)-OBzl HCl (Nδ-Benzyloxycarbonyl-L-ornithine benzyl ester hydrochloride), a critical building block in peptide synthesis and drug development. Understanding these parameters is paramount for its effective handling, storage, and application in synthetic and formulation workflows. While specific quantitative data for this compound is not extensively published, this guide synthesizes information from analogous structures and established analytical methodologies to provide a robust framework for its use.
Core Principles: Solubility and Stability
This compound is a protected amino acid derivative where the delta-amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is protected as a benzyl ester (OBzl). The alpha-amino group is present as a hydrochloride salt, which generally enhances the solubility of amino acid derivatives in aqueous and polar solvents.
Solubility is governed by the interplay of the polar hydrochloride salt and the non-polar Z and benzyl protecting groups. The "like dissolves like" principle suggests that while the hydrochloride moiety enhances aqueous solubility, the bulky, aromatic protecting groups favor solubility in organic solvents.
Stability of this compound is primarily influenced by the lability of the ester linkage and the benzyloxycarbonyl protecting group under various chemical and physical conditions. Forced degradation studies are essential to identify potential degradation pathways and products, ensuring the development of robust and reliable manufacturing and formulation processes.
Solubility Profile
While specific quantitative solubility data for this compound is limited in publicly available literature, a qualitative and estimated solubility profile can be constructed based on the properties of structurally similar compounds, such as other protected amino acid hydrochlorides.
Table 1: Qualitative and Estimated Solubility of this compound
| Solvent | Type | Expected Solubility | Rationale |
| Water | Polar Protic | Moderately Soluble | The hydrochloride salt significantly enhances aqueous solubility. However, the large non-polar protecting groups may limit high concentrations. |
| Methanol (MeOH) | Polar Protic | Soluble | Methanol is a good solvent for many protected amino acids and their salts. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is an excellent solvent for a wide range of organic compounds, including those with both polar and non-polar functionalities. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent. An optical rotation for this compound has been reported in DMF, confirming its solubility. |
| Dichloromethane (DCM) | Non-polar | Sparingly Soluble to Insoluble | The polarity of the hydrochloride salt is likely to limit solubility in non-polar solvents like DCM. |
| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Acetonitrile can dissolve a range of polar and non-polar compounds. |
Stability Profile and Potential Degradation Pathways
The stability of this compound must be evaluated under stressed conditions to understand its degradation profile, as recommended by the International Council for Harmonisation (ICH) guidelines.
Table 2: Forced Degradation Studies and Expected Stability of this compound
| Stress Condition | Reagents and Conditions | Expected Stability/Degradation Pathways | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, RT to 60°C | Susceptible to degradation. The benzyl ester is prone to hydrolysis under acidic conditions. The Z-group is generally stable to mild acid but can be cleaved by strong acids. | H-Orn(Z)-OH, Benzyl alcohol, H-Orn-OBzl, L-Ornithine |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, RT to 60°C | Susceptible to degradation. The benzyl ester will readily hydrolyze under basic conditions. The Z-group is generally stable to base. | H-Orn(Z)-OH, Benzyl alcohol |
| Oxidative Stress | 3-30% H₂O₂, RT | Potentially stable. The core amino acid structure and the protecting groups are not highly susceptible to oxidation under standard conditions. | Minimal degradation expected. |
| Thermal Stress | 60-80°C, solid state and in solution | May be susceptible. Prolonged exposure to high temperatures could lead to the degradation of the ester or protecting group. | Decomposition products may be complex. |
| Photostability | Exposure to UV/Vis light (ICH Q1B) | Potentially stable. The aromatic rings in the protecting groups may absorb UV light, but significant degradation is not typically expected for these chromophores. | Minimal degradation expected. |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Kinetic Solubility Determination
This protocol outlines a high-throughput method to determine the kinetic solubility of this compound in various aqueous and organic solvents.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the desired test solvent (e.g., water, methanol, buffered solutions).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours) to allow for precipitation of the compound from supersaturated solutions.
-
Filtration/Centrifugation: Separate the undissolved solid by either filtration through a filter plate or by centrifugation of the 96-well plate.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Construct a calibration curve using known concentrations of this compound to quantify the solubility limit in each solvent.
Protocol for Forced Degradation Studies
This protocol describes a systematic approach to evaluate the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water for thermal and photostability). A control sample in a neutral, non-degrading solvent should also be prepared.
-
Stress Application:
-
Acid/Base Hydrolysis: Incubate samples at room temperature and an elevated temperature (e.g., 60°C) for specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Oxidation: Incubate the sample with H₂O₂ at room temperature for specified time points.
-
Thermal Degradation: Expose solid powder and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.
-
Photostability: Expose solid powder and a solution to controlled UV and visible light conditions as per ICH Q1B guidelines.
-
-
Sample Quenching: At each time point, withdraw an aliquot of the sample and quench the degradation reaction. For acidic and basic solutions, this involves neutralization.
-
Analysis: Analyze the stressed samples and the control using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all potential degradation products. A diode array detector (DAD) can be used to assess peak purity.
-
Data Evaluation: Calculate the percentage of degradation of this compound and identify and quantify any major degradation products.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data is sparse, the provided qualitative assessments, based on analogous compounds, and the detailed experimental protocols offer a robust framework for determining these critical parameters. The inherent characteristics of its chemical structure—a hydrochloride salt for enhanced polarity and benzyloxycarbonyl and benzyl ester groups for non-polar character—dictate a versatile solubility profile. Its stability is primarily challenged by hydrolytic conditions, necessitating careful control of pH and temperature during its use and storage. The outlined experimental workflows provide a clear path for generating the specific data required for any given application, ensuring the reliable and effective use of this important synthetic building block.
The Cornerstone of Innovation: A Technical Guide to Ornithine Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of medicinal chemistry, the non-proteinogenic amino acid ornithine has emerged as a versatile and powerful building block for the design and synthesis of novel therapeutics. Its unique structural features, including a side chain with a terminal primary amine, provide a reactive handle for a myriad of chemical modifications, enabling the creation of diverse molecular architectures with tailored biological activities. This in-depth technical guide explores the core features of ornithine building blocks, offering a comprehensive overview of their synthesis, applications, and the key experimental methodologies used to evaluate their efficacy. From peptidomimetics to targeted drug delivery systems, ornithine derivatives are at the forefront of innovation, paving the way for the next generation of medicines.
Key Features and Applications of Ornithine Building Blocks
Ornithine's utility in medicinal chemistry stems from its unique structure, which allows for its incorporation into peptides and other scaffolds, as well as the functionalization of its side-chain amine.[1][2][3] Protected ornithine derivatives, such as Nα-Fmoc-Nδ-Boc-L-ornithine, are instrumental in solid-phase peptide synthesis (SPPS), enabling the controlled and sequential assembly of complex peptide chains.[4]
The applications of ornithine building blocks are extensive and include:
-
Peptidomimetics: Ornithine can be incorporated into peptide-like molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. These peptidomimetics can be designed to target a wide range of biological receptors and enzymes.
-
Enzyme Inhibitors: The unique structural and chemical properties of ornithine have been exploited to design potent and selective inhibitors of key enzymes implicated in various diseases. Notable examples include inhibitors of ornithine decarboxylase (ODC) for cancer therapy and nitric oxide synthase (NOS) for inflammatory conditions.
-
Siderophores and Antibacterial Agents: Ornithine is a key precursor in the biosynthesis of siderophores, iron-chelating compounds produced by microorganisms.[5][6] Synthetic ornithine-containing siderophore analogs are being explored as novel antimicrobial agents that can interfere with bacterial iron uptake.[7]
-
Drug Delivery and Conjugation: The primary amine on the ornithine side chain serves as a convenient point of attachment for conjugating drugs, imaging agents, or other moieties. This has led to the development of targeted drug delivery systems and bifunctional molecules.
-
Therapeutics for Metabolic Disorders: L-ornithine plays a crucial role in the urea cycle, the body's primary pathway for ammonia detoxification.[8][9][10] Ornithine-based compounds are being investigated for the treatment of hepatic encephalopathy and other metabolic disorders associated with hyperammonemia.[8][9][10][11]
Quantitative Data on Ornithine-Based Compounds
The following tables summarize key quantitative data for various classes of ornithine-containing molecules, providing a comparative overview of their biological activity and pharmacokinetic properties.
Table 1: Inhibitory Activity of Ornithine-Based Enzyme Inhibitors
| Compound Class | Target Enzyme | Inhibitor | IC50 / Ki | Organism/Cell Line | Reference |
| ODC Inhibitors | Ornithine Decarboxylase | α-Difluoromethylornithine (DFMO), L-enantiomer | KD = 1.3 ± 0.3 µM | Human | [12] |
| α-Difluoromethylornithine (DFMO), D-enantiomer | KD = 28.3 ± 3.4 µM | Human | [12] | ||
| (+)-α-Methylornithine | - | Rat Liver | [13] | ||
| NOS Inhibitors | Nitric Oxide Synthase (iNOS) | N-iminoethyl-L-ornithine (L-NIO) | IC50 = 3 ± 0.5 µM | Murine Macrophage (J774) | |
| N-iminoethyl-L-ornithine (L-NIO) | IC50 = 0.8 ± 0.1 µM | Rat Peritoneal Neutrophils |
Table 2: Pharmacokinetic Parameters of Ornithine-Containing Compounds
| Compound | Administration Route | Dosage | Cmax | Tmax | T1/2 | Bioavailability | Species | Reference |
| L-ornithine-L-aspartate (LOLA) | Oral | 3.0 g | - | - | - | Bioequivalent to reference | Healthy male volunteers | [14] |
| α-Difluoromethylornithine (DFMO) | Oral | 10 mg/kg | - | < 6 hr | 199 ± 6 min | 54-58% | Healthy men | |
| Ornithine Phenylacetate | Intravenous | 10-20 g/24h | - | - | - | - | Patients with acute liver failure | [11] |
| L-ornithine hydrochloride | Oral | 3.2, 6, 9.2, 12 g/day | - | - | - | - | Healthy male adults | [8][9][10] |
Key Signaling and Biosynthetic Pathways
The biological effects of ornithine and its derivatives are intrinsically linked to their involvement in fundamental metabolic pathways.
The Urea Cycle
Ornithine is a central intermediate in the urea cycle, which converts toxic ammonia into urea for excretion.
Caption: The Urea Cycle Pathway.
Polyamine Biosynthesis
Ornithine is the precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, which are essential for cell growth and proliferation.
Caption: Polyamine Biosynthesis Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving ornithine building blocks.
Synthesis of Nα-Fmoc-Nδ-Boc-L-ornithine
This protocol describes a representative synthesis of the key building block Nα-Fmoc-Nδ-Boc-L-ornithine.
Materials:
-
L-Ornithine monohydrochloride
-
Copper(II) sulfate pentahydrate
-
Sodium carbonate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
8-Quinolinol
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Methanol
Procedure:
-
Formation of the Copper Complex: Dissolve L-Ornithine monohydrochloride in water and adjust the pH to approximately 9.5 with sodium carbonate. Add an aqueous solution of copper(II) sulfate to form a blue precipitate of the ornithine-copper complex. Filter and wash the precipitate.
-
Nδ-Boc Protection: Suspend the copper complex in a mixture of dioxane and water. Add Boc₂O and stir at room temperature overnight. Filter the resulting Nδ-Boc-L-ornithine copper complex.[15]
-
Copper Removal and Nα-Fmoc Protection: Suspend the Nδ-Boc-L-ornithine copper complex in a water/methanol mixture. Add a solution of 8-quinolinol to chelate and remove the copper, resulting in a color change from blue to colorless. Filter to remove the copper chelate. To the filtrate, add Fmoc-OSu and adjust the pH to ~9 with sodium carbonate. Stir overnight at room temperature.[15]
-
Work-up and Purification: Acidify the reaction mixture and extract the product, Nα-Fmoc-Nδ-Boc-L-ornithine, with an organic solvent. The crude product can be purified by crystallization or column chromatography.
Note: This is a representative protocol, and specific conditions and yields may vary. Refer to detailed literature procedures for optimized conditions.
Solid-Phase Peptide Synthesis (SPPS) of an Ornithine-Containing Peptide
This protocol outlines the incorporation of an Fmoc-Orn(Boc)-OH residue into a peptide chain on a solid support.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-Orn(Boc)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, N-methylmorpholine)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a peptide synthesis vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vial, dissolve Fmoc-Orn(Boc)-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Add this solution to the resin and agitate for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test.
-
Washing: After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Boc protecting group from the ornithine side chain.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The peptide can then be purified by reverse-phase HPLC.
Ornithine Decarboxylase (ODC) Inhibition Assay (HPLC-based)
This protocol describes a method to screen for inhibitors of ODC by quantifying the product, putrescine, using HPLC.[16][17][18]
Materials:
-
Purified ODC enzyme
-
L-Ornithine
-
Pyridoxal 5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test inhibitor compounds
-
Perchloric acid (HClO₄)
-
Derivatization agent (e.g., dansyl chloride, o-phthalaldehyde (OPA))
-
HPLC system with a suitable column (e.g., C18) and detector (fluorescence or UV)
Procedure:
-
Enzyme Reaction: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, DTT, PLP, and the test inhibitor at various concentrations. Pre-incubate for a specified time at 37°C.
-
Initiate Reaction: Add L-ornithine to initiate the enzymatic reaction. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a small volume of concentrated perchloric acid. Centrifuge to precipitate the protein.
-
Derivatization: Transfer the supernatant to a new tube and derivatize the putrescine by adding a derivatizing agent (e.g., dansyl chloride or OPA) under appropriate pH conditions.
-
HPLC Analysis: Inject a known volume of the derivatized sample onto the HPLC system. Separate the derivatized putrescine from other components using a suitable gradient and detect it with a fluorescence or UV detector.
-
Data Analysis: Quantify the amount of putrescine produced by comparing the peak area to a standard curve of derivatized putrescine. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This protocol describes a colorimetric assay to measure the activity of NOS inhibitors by quantifying the production of nitrite, a stable breakdown product of nitric oxide.[19][20][21][22][23]
Materials:
-
NOS enzyme source (e.g., cell lysate, purified enzyme)
-
L-Arginine
-
NADPH
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Test inhibitor compounds
-
Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)
-
Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, NADPH, NOS enzyme source, and the test inhibitor at various concentrations.
-
Initiate Reaction: Add L-arginine to all wells to start the reaction. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Griess Reaction: Add Griess Reagent A to each well, followed by Griess Reagent B. Incubate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop in the presence of nitrite.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Determine the concentration of nitrite produced in each sample from the standard curve. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Siderophore Activity Assay (Chrome Azurol S - CAS Assay)
This is a universal colorimetric assay to detect and quantify siderophore production based on the competition for iron between the siderophore and the dye Chrome Azurol S.[24][25][26][27][28]
Materials:
-
CAS assay solution (containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃)
-
Culture supernatant containing siderophores
-
Appropriate buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Grow the microorganism of interest in an iron-limited medium to induce siderophore production. Centrifuge the culture and collect the cell-free supernatant.
-
Assay Setup: In a 96-well plate, mix the culture supernatant with the CAS assay solution. A color change from blue to orange/yellow indicates the presence of siderophores.
-
Quantification: Measure the absorbance of the solution at 630 nm. The decrease in absorbance is proportional to the amount of siderophore produced.
-
Data Analysis: A standard curve can be prepared using a known siderophore (e.g., deferoxamine) to quantify the siderophore concentration in the samples. The results are often expressed in siderophore units or as a percentage of siderophore production.
Conclusion
Ornithine building blocks represent a powerful and versatile platform in medicinal chemistry, enabling the design and synthesis of a wide array of bioactive molecules. Their unique chemical properties have been successfully harnessed to create potent enzyme inhibitors, novel antimicrobial agents, and targeted drug delivery systems. The detailed experimental protocols provided in this guide offer a practical resource for researchers seeking to explore the potential of ornithine-based compounds in their own drug discovery and development programs. As our understanding of the intricate roles of ornithine in biological systems continues to grow, so too will the opportunities for innovation and the development of new and effective therapies.
References
- 1. alpha-Amino acids derived from ornithine as building blocks for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alpha-Amino acids derived from ornithine as building blocks for peptide synthesis. | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-alpha-Fmoc-Ndelta-Boc-L-ornithine | 109425-55-0 | FF47350 [biosynth.com]
- 5. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | AmcA—a putative mitochondrial ornithine transporter supporting fungal siderophore biosynthesis [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Subchronic tolerance trials of graded oral supplementation with ornithine hydrochloride or citrulline in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subchronic tolerance trials of graded oral supplementation with ornithine hydrochloride or citrulline in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and bioavailability study of L-ornithine-L-aspartate in healthy volunteers--a comparative study of two oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
- 25. Siderophore Detection assay [protocols.io]
- 26. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 28. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Toolkit: An In-Depth Technical Guide to Boc/Bzl Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of multi-step organic synthesis, particularly in peptide and medicinal chemistry, the precise and predictable manipulation of reactive functional groups is paramount. Protecting group chemistry provides the foundational logic for this control, enabling chemists to mask specific sites while transformations occur elsewhere in the molecule. Among the most established and robust tactics is the synergistic use of the tert-butyloxycarbonyl (Boc) and Benzyl (Bzl) protecting groups. This technical guide provides a comprehensive examination of the Boc/Bzl strategy, detailing its core principles, chemical mechanisms, and practical applications, supported by quantitative data and explicit experimental protocols.
Core Principles: The Chemistry of Boc and Bzl Protection
The effectiveness of the Boc/Bzl strategy hinges on the concept of "quasi-orthogonality." While true orthogonality involves removing protecting groups under entirely different classes of chemical conditions (e.g., acid vs. base), the Boc/Bzl pair relies on differential lability to acids of varying strengths.[1]
The tert-Butyloxycarbonyl (Boc) Group: A Transient Amine Shield
The Boc group is one of the most common protecting groups for amines, converting them into carbamates.[2][3] Its popularity stems from its robust stability against a wide array of non-acidic reagents and conditions.
-
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride.[3] The thermodynamic driving force for this reaction is strong, as the leaving group ultimately decomposes into the stable products tert-butanol and carbon dioxide gas.[3][4]
-
Deprotection (Acid-Lability): The defining feature of the Boc group is its facile removal under moderately acidic conditions.[5] The reagent of choice is most often trifluoroacetic acid (TFA), typically in a dichloromethane (DCM) solvent.[5][6] The mechanism is initiated by protonation of the carbamate's carbonyl oxygen, which leads to the irreversible fragmentation of the protecting group into a stable tert-butyl cation (which usually becomes isobutylene), carbon dioxide, and the free amine.[7][8]
-
Stability: The Boc group is stable under basic (e.g., NaOH, piperidine), nucleophilic, and reductive (e.g., catalytic hydrogenation) conditions, making it orthogonal to many other common protecting groups like Fmoc and Cbz.[3][5]
The Benzyl (Bzl) Group: A Robust, Semi-Permanent Guard
The benzyl group is a versatile and highly stable protecting group, most commonly used for alcohols (as benzyl ethers), but also for carboxylic acids and amines.[9][10] In the context of the Boc/Bzl strategy, it serves as the "permanent" or side-chain protecting group.
-
Protection: Benzyl groups are commonly installed via the Williamson ether synthesis, where an alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl).[1][11]
-
Deprotection (Hydrogenolysis): The classic and mildest method for cleaving benzyl ethers is catalytic hydrogenolysis.[9][12] This involves reacting the protected substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[4][13] This reductive cleavage yields the deprotected alcohol and toluene as a volatile byproduct.[11]
-
Stability: Benzyl ethers are exceptionally robust, showing stability towards a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents, which allows them to persist through multiple synthetic steps, including the repeated TFA-mediated deprotection of Boc groups.[7][9][14] They are, however, labile to the strong acids (e.g., liquid HF) often used for final cleavage in solid-phase peptide synthesis.[1]
The Boc/Bzl Orthogonal Strategy in Practice
The synergy between Boc and Bzl groups is most famously applied in the Merrifield solid-phase peptide synthesis (SPPS).[15] In this strategy:
-
The α-amino group of each incoming amino acid is temporarily protected with a Boc group.
-
Reactive amino acid side chains (e.g., the hydroxyl of Serine, the carboxylic acid of Aspartate) are semi-permanently protected with benzyl-based groups.
-
The synthesis proceeds cyclically: the Boc group is removed with TFA, the next Boc-protected amino acid is coupled, and the process repeats. The Bzl groups on the side chains remain intact during these cycles.
Data Presentation: Quantitative Comparison
The selection of a protecting group strategy is a data-driven decision. The following tables summarize key quantitative parameters for the Boc and Bzl groups.
Table 1: Stability Profile of Boc and Bzl Protecting Groups
| Protecting Group | Reagent/Condition | Stability | Reference(s) |
| Boc (Amine) | 20-50% TFA in DCM | Labile | [5] |
| 4M HCl in Dioxane | Labile | [6] | |
| NaOH, Piperidine | Stable | [3][5] | |
| H₂, Pd/C | Stable | [3][5] | |
| Nucleophiles | Stable | [3][5] | |
| Bzl (Alcohol) | 20-50% TFA in DCM | Stable | [7][14] |
| Strong Bases (e.g., NaH) | Stable | [9] | |
| H₂, Pd/C | Labile | [9][11] | |
| Strong Lewis Acids (e.g., BBr₃) | Labile | [4] | |
| Na / liquid NH₃ (Birch) | Labile | [17] |
Table 2: Typical Conditions and Performance for Protection & Deprotection
| Transformation | Reagents | Solvent | Temp. | Time | Typical Yield | Reference(s) |
| Boc Protection (Amine) | Boc₂O, Base (e.g., NaOH, Et₃N) | Dioxane/H₂O, DCM, THF | 0°C to RT | 1 - 12 h | >90% | [6] |
| Boc Deprotection | 25-50% TFA | DCM | 0°C to RT | 0.5 - 2 h | >95% | [5] |
| Bzl Protection (Alcohol) | BnBr, NaH | DMF, THF | 0°C to RT | 4 - 20 h | >90% | [1][15] |
| Bzl Deprotection | H₂ (1 atm), 10% Pd/C | MeOH, EtOH, EtOAc | RT | 1 - 24 h | >90% | [2][4] |
Mandatory Visualizations: Mechanisms and Workflows
The following diagrams, rendered using DOT language, illustrate the core chemical transformations and logical flows associated with the Boc/Bzl strategy.
References
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Benzyl protecting group - Georganics [georganics.sk]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. ias.ac.in [ias.ac.in]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
The Strategic Role of H-Orn(Z)-OBzl HCl in the Advancement of Peptide Therapeutics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern therapeutics is increasingly shaped by the precision and versatility of peptide-based drugs. These molecules, celebrated for their high specificity and potency, offer promising avenues for treating a wide array of diseases. A critical component in the synthesis of many of these complex therapeutic peptides is the use of strategically protected amino acid building blocks. Among these, H-Orn(Z)-OBzl HCl (Nδ-Benzyloxycarbonyl-L-ornithine benzyl ester hydrochloride) stands out as a pivotal precursor for the incorporation of ornithine residues. This non-proteinogenic amino acid is a key structural motif in a variety of bioactive peptides, including gonadotropin-releasing hormone (GnRH) antagonists and oxytocin antagonists. The strategic placement of the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups on the ornithine side chain and C-terminus, respectively, allows for controlled, stepwise peptide synthesis, enabling the construction of intricate and therapeutically relevant peptide architectures. This in-depth technical guide explores the multifaceted role of this compound and its analogues in the development of peptide therapeutics, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
The Significance of Ornithine in Peptide Therapeutics
Ornithine, a homologue of lysine, provides a unique structural and functional element within a peptide sequence. Its side chain can be a site for further chemical modification, allowing for the creation of branched or cyclic peptides, which often exhibit enhanced stability and bioavailability compared to their linear counterparts.[1] The incorporation of ornithine is particularly prevalent in the design of receptor antagonists, where it can influence binding affinity and signaling properties.
A prime example is in the development of GnRH antagonists , such as Cetrorelix and Ganirelix. These peptides act on the GnRH receptor in the pituitary gland to suppress the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), finding applications in assisted reproduction and the treatment of hormone-sensitive cancers.[2][3] Another important class of therapeutics benefiting from ornithine incorporation is oxytocin antagonists , like Atosiban, which is used to delay preterm labor by inhibiting uterine contractions.[4][5]
Data Presentation: Synthesis and Purity of Ornithine-Containing Peptides
The successful synthesis of therapeutic peptides is contingent on high coupling efficiency and achieving high purity of the final product. The following table summarizes representative quantitative data for the solid-phase peptide synthesis (SPPS) of Atosiban, an oxytocin antagonist containing ornithine.
| Step | Parameter | Value | Reference |
| Peptide Synthesis | Resin Loading | 0.68 mmol/g | [6] |
| Coupling Method | DIC/HOBt | [6] | |
| Overall Yield (on resin) | 50% | [6] | |
| Purification | Method | Reversed-Phase HPLC | [6] |
| Purity of Linear Precursor | 76% | [6] | |
| Purity of Final Product | >98% | ||
| Biological Activity | IC50 (inhibition of oxytocin-induced Ca2+ increase) | 5 nM |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of an Ornithine-Containing Peptide (Adapted for Atosiban)
This protocol outlines the manual solid-phase synthesis of a nonapeptide amide using Fmoc/tBu chemistry on a Rink Amide resin. The ornithine residue is incorporated using a Boc-protected derivative, which is analogous to the protection strategy that would be employed if starting from a Z-protected precursor like this compound, with the key difference being the final deprotection step.
Materials:
-
Rink Amide resin (0.68 mmol/g)
-
Fmoc-protected amino acids (including Fmoc-Orn(Boc)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) is activated by dissolving it in DMF with DIC and HOBt. This solution is then added to the resin, and the mixture is agitated for 2 hours to facilitate coupling.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Deprotection and Coupling: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence, using the appropriate Fmoc-protected amino acid, including Fmoc-Orn(Boc)-OH for the ornithine residue.
-
Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on ornithine) are removed by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[6]
Mandatory Visualization: Signaling Pathways
Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling Pathway
GnRH antagonists, often containing ornithine derivatives, exert their therapeutic effect by blocking the GnRH receptor in the anterior pituitary. This prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 4. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols for the Use of H-Orn(Z)-OBzl·HCl in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornithine, a non-proteinogenic amino acid, is a valuable component in the design of novel peptides due to its unique structural properties and its role as a precursor to arginine. The incorporation of ornithine into peptide sequences can influence their biological activity, stability, and conformational properties.[1][2] This document provides detailed protocols and application notes for the use of Nδ-benzyloxycarbonyl-L-ornithine benzyl ester hydrochloride (H-Orn(Z)-OBzl·HCl) in solid-phase peptide synthesis (SPPS).
While H-Orn(Z)-OBzl·HCl itself is the hydrochloride salt of the fully deprotected amino acid ester, its incorporation into a peptide chain via SPPS requires the use of an Nα-protected derivative, typically Nα-Fmoc-Nδ-Z-L-ornithine (Fmoc-Orn(Z)-OH) or Nα-Boc-Nδ-Z-L-ornithine (Boc-Orn(Z)-OH).[3] This protocol will focus on the widely used Fmoc/tBu strategy. The Z (benzyloxycarbonyl) group on the side chain and the OBzl (benzyl ester) at the C-terminus are stable to the mild basic conditions used for Fmoc removal but can be cleaved under strong acidic conditions during the final cleavage from the resin.[4][5]
Data Presentation
The following table summarizes the key protecting groups and reagents relevant to the incorporation of ornithine using the described methodology.
| Protecting Group/Reagent | Abbreviation | Purpose | Cleavage Conditions | Orthogonality |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Temporary Nα-amino group protection | 20% Piperidine in DMF | Orthogonal to Z, OBzl, and tBu |
| Benzyloxycarbonyl | Z (or Cbz) | "Permanent" side-chain (Nδ) protection | Strong acid (e.g., HF, TFA) or Catalytic Hydrogenation | Orthogonal to Fmoc |
| Benzyl ester | OBzl | "Permanent" C-terminal protection (if used as the first amino acid on the resin) | Strong acid (e.g., HF, TFA) or Catalytic Hydrogenation | Orthogonal to Fmoc |
| tert-Butyl | tBu | Side-chain protection for other amino acids (e.g., Asp, Glu, Ser, Thr, Tyr) | Trifluoroacetic acid (TFA) | Orthogonal to Fmoc |
| Piperidine | - | Reagent for Fmoc deprotection | - | - |
| Trifluoroacetic acid | TFA | Reagent for final cleavage and removal of side-chain protecting groups | - | - |
The following table provides illustrative quantitative data for a standard coupling cycle of Fmoc-Orn(Z)-OH in SPPS. Actual values may vary depending on the specific peptide sequence and scale of the synthesis.
| Parameter | Value | Notes |
| Resin Substitution | 0.1 - 1.0 mmol/g | Dependent on the resin type (e.g., Wang, Rink Amide). |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to resin loading. |
| Coupling Reagent Equivalents | 2.9 - 5 eq. | E.g., HBTU, HATU, DIC. |
| Base Equivalents (DIPEA) | 6 - 10 eq. | Relative to resin loading. |
| Coupling Time | 1 - 4 hours | Can be monitored using a ninhydrin test.[6] |
| Coupling Efficiency | >99% | Sequence-dependent; may require double coupling for difficult sequences. |
| Fmoc Deprotection Time | 5 + 15 minutes | Standard two-step deprotection with 20% piperidine in DMF.[7] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Orn(Z)-OH into a Peptide Sequence via Manual Fmoc-SPPS
This protocol outlines a single cycle for the addition of an Fmoc-Orn(Z)-OH residue to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Orn(Z)-OH
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
N,N'-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Reaction vessel for manual SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for 15 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Orn(Z)-OH (3-5 eq.), HBTU (2.9-4.9 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF.
-
Add DIPEA (6-10 eq.) to the activation mixture and vortex for 1-2 minutes.[7]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of the Z side-chain protecting group from the ornithine residue, as well as other acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon stream for drying
Procedure:
-
Preparation: After the final Fmoc deprotection and washing steps, thoroughly dry the peptide-resin under vacuum.
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The Z and OBzl groups are cleaved by the strong acid (TFA).
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate under a gentle stream of nitrogen.
-
Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by RP-HPLC.[8]
Mandatory Visualizations
Caption: General workflow for solid-phase peptide synthesis incorporating an Orn(Z) residue.
Caption: Schematic of the final cleavage and deprotection step.
References
Application Notes and Protocols for H-Orn(Z)-OBzl·HCl Coupling Reaction with DCC and HOBt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the coupling of Nα-Z-Nδ-benzyloxycarbonyl-L-ornithine benzyl ester hydrochloride (H-Orn(Z)-OBzl·HCl) with a carboxyl component using the dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) methodology. This method is a cornerstone in solution-phase peptide synthesis, offering a reliable strategy for the formation of peptide bonds.
Introduction
The coupling of amino acids is a fundamental process in the synthesis of peptides and proteins. The DCC/HOBt system is a widely used and cost-effective method for activating carboxylic acids to facilitate amide bond formation.[1][2] DCC is a potent dehydrating agent that activates a carboxyl group, while HOBt is an additive that accelerates the coupling reaction and, crucially, minimizes the risk of racemization, a common side reaction that can compromise the stereochemical integrity of the resulting peptide.[3] The hydrochloride salt of the amino component, such as H-Orn(Z)-OBzl·HCl, requires neutralization with a non-nucleophilic tertiary base prior to the coupling reaction.[1]
Reaction Principle
The reaction proceeds through a multi-step mechanism. Initially, DCC reacts with the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unable to react further.
The addition of HOBt mitigates these side reactions. HOBt rapidly converts the O-acylisourea into an HOBt-active ester. This active ester is more stable than the O-acylisourea, reducing the likelihood of racemization, yet it is highly reactive towards the amine component, leading to efficient peptide bond formation. The by-product of the DCC reaction, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be largely removed by filtration.[2]
Data Presentation
The efficiency of the DCC/HOBt coupling reaction can be influenced by several factors, including the nature of the amino acids being coupled, the solvent, temperature, and reaction time. The following table summarizes typical quantitative data for a representative coupling reaction.
| Parameter | Value/Range | Notes |
| Reactants | ||
| N-protected Amino Acid | 1.0 equivalent | The carboxylic acid component. |
| H-Orn(Z)-OBzl·HCl | 1.0 - 1.2 equivalents | The amine component. |
| DCC | 1.0 - 1.2 equivalents | The coupling agent. |
| HOBt | 1.0 - 1.2 equivalents | The racemization suppressor. |
| Tertiary Base (e.g., DIEA, NMM) | 1.0 - 1.2 equivalents | To neutralize the HCl salt. |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM, DMF, or THF | Choice depends on reactant solubility. |
| Temperature | 0 °C to Room Temperature | Initial cooling to 0°C is common. |
| Reaction Time | 12 - 24 hours | Monitored by TLC or HPLC. |
| Outcomes | ||
| Yield | 70 - 90% | Dependent on purification method. |
| Purity (crude) | >80% | Typically requires purification. |
| Racemization | <5% | HOBt significantly reduces epimerization. |
Note: These values are illustrative and can vary based on the specific substrates and reaction conditions.
Experimental Protocols
This section provides a detailed protocol for the solution-phase coupling of an N-protected amino acid with H-Orn(Z)-OBzl·HCl using DCC and HOBt.
Materials
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
H-Orn(Z)-OBzl·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Protocol: Coupling of N-Boc-Alanine with H-Orn(Z)-OBzl·HCl
-
Preparation of the Amine Component:
-
In a clean, dry round-bottom flask, dissolve H-Orn(Z)-OBzl·HCl (1.0 equivalent) in anhydrous DCM (or DMF, depending on solubility).
-
Add the tertiary base, such as DIEA or NMM (1.1 equivalents), to the solution to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for approximately 20-30 minutes.
-
-
Activation of the Carboxylic Acid:
-
In a separate dry flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice-water bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled mixture.
-
Stir the activation mixture at 0 °C for 30-45 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
-
Coupling Reaction:
-
Add the pre-activated carboxylic acid solution (from step 2) to the neutralized amine solution (from step 1).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC or HPLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure dipeptide.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the DCC/HOBt mediated coupling reaction.
Caption: Mechanism of DCC/HOBt peptide coupling.
Experimental Workflow
The diagram below outlines the general workflow for the solution-phase peptide synthesis described in the protocol.
Caption: Solution-phase peptide synthesis workflow.
References
Application Notes and Protocols for the Deprotection of the Z Group from H-Orn(Z)-OBzl·HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount. The benzyloxycarbonyl (Z or Cbz) group is a widely utilized protecting group for amines due to its stability under various synthetic conditions. Similarly, the benzyl (Bzl) ester is a common choice for protecting carboxylic acids. The simultaneous removal of both the Z group from the side chain and the benzyl ester from the C-terminus of H-Orn(Z)-OBzl·HCl is a critical step in the synthesis of ornithine-containing peptides and other derivatives.
This document provides detailed protocols for two primary methods for the deprotection of H-Orn(Z)-OBzl·HCl: Catalytic Hydrogenolysis and Acidic Cleavage . The choice of method is crucial and depends on the presence of other functional groups within the molecule, desired reaction scale, and available laboratory equipment.
Deprotection Methods Overview
The deprotection of H-Orn(Z)-OBzl·HCl involves the cleavage of both the N-Cbz carbamate and the C-terminal benzyl ester.
-
Catalytic Hydrogenolysis: This is the most common and generally mildest method for the removal of both Z and benzyl groups.[1] It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), in the presence of a hydrogen source.[2][3] This can be hydrogen gas (H₂) or a hydrogen donor in a process called transfer hydrogenation (e.g., using ammonium formate).[2][4] This method is highly efficient and clean, typically yielding the free amino acid, toluene, and carbon dioxide.[2]
-
Acidic Cleavage: This method is employed when the substrate contains functional groups that are sensitive to hydrogenation, such as alkenes or alkynes.[1][5] Strong acids, most commonly a solution of hydrogen bromide in acetic acid (HBr/AcOH), can effectively cleave both the Z and benzyl protecting groups.[1][2] This method, however, is harsh and not suitable for molecules with other acid-labile protecting groups like Boc or trityl groups.[3][6]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the deprotection of Z and benzyl groups. Note that yields are highly substrate-dependent.
| Method | Reagents | Typical Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Notes |
| Catalytic Hydrogenolysis (H₂) | 10% Pd/C, H₂ gas (balloon or pressure vessel) | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 2 - 24 hours | >95% | Most common and mildest method. Not suitable for compounds with reducible functional groups.[1][7][8] |
| Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate | Methanol, Ethanol | Reflux | 1 - 6 hours | >90% | Avoids the use of flammable H₂ gas, making it safer and more convenient for standard lab setups.[4][9] |
| Acidic Cleavage | 33% HBr in Acetic Acid | Glacial Acetic Acid | Room Temperature | 2 - 16 hours | 85-95% | Useful for substrates incompatible with hydrogenation. Harsh conditions limit its use with acid-sensitive molecules.[1][2] |
Experimental Protocols
Protocol 1: Deprotection via Catalytic Hydrogenolysis with H₂ Gas
This protocol describes the removal of the Z and benzyl groups using palladium on carbon as a catalyst with hydrogen gas.
Materials:
-
H-Orn(Z)-OBzl·HCl
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
In a round-bottom flask suitable for hydrogenation, dissolve H-Orn(Z)-OBzl·HCl (1.0 equivalent) in methanol or ethanol.[8]
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% by weight of the substrate).[1]
-
Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.[8]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, H-Orn-OH·HCl.
Protocol 2: Deprotection via Transfer Hydrogenolysis
This protocol offers an alternative to using hydrogen gas by employing ammonium formate as a hydrogen donor.[4]
Materials:
-
H-Orn(Z)-OBzl·HCl
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve H-Orn(Z)-OBzl·HCl (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a reflux condenser.[4]
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).[4]
-
To the stirred suspension, add ammonium formate (5.0 equivalents) in one portion.[4]
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Evaporate the solvent under reduced pressure to obtain the crude product. Further purification may be necessary to remove excess ammonium formate and its byproducts.
Protocol 3: Deprotection via Acidic Cleavage with HBr in Acetic Acid
This protocol is suitable for substrates that cannot tolerate hydrogenation conditions.[1]
Materials:
-
H-Orn(Z)-OBzl·HCl
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Glacial Acetic Acid
-
Diethyl ether (Et₂O)
Procedure:
-
In a round-bottom flask, dissolve the H-Orn(Z)-OBzl·HCl (1.0 equivalent) in a minimal amount of glacial acetic acid.[1]
-
Add a solution of 33% HBr in acetic acid (excess, typically 5-10 equivalents of HBr).
-
Stir the mixture at room temperature for 2 to 16 hours.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, precipitate the product by adding the reaction mixture dropwise to a stirred flask of cold diethyl ether.
-
Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove acetic acid and benzyl bromide byproducts.
-
Dry the resulting solid under vacuum to yield H-Orn-OH·2HBr.
Visualizations
Caption: General workflow for the deprotection of H-Orn(Z)-OBzl·HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. thalesnano.com [thalesnano.com]
- 8. benchchem.com [benchchem.com]
- 9. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
Application of H-Orn(Z)-OBzl·HCl in the Synthesis of Biologically Active Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutics due to their enhanced metabolic stability, improved receptor affinity, and conformational rigidity compared to their linear counterparts. The incorporation of non-proteinogenic amino acids like ornithine offers a versatile strategy for peptide cyclization, often through the formation of a lactam bridge. This application note provides a detailed overview and experimental protocols for the use of Nδ-benzyloxycarbonyl-L-ornithine benzyl ester hydrochloride (H-Orn(Z)-OBzl·HCl) in the synthesis of biologically active cyclic peptides, with a focus on cyclic RGD peptides targeting integrin receptors.
The benzyloxycarbonyl (Z) protecting group for the side-chain amine and the benzyl (Bzl) ester for the C-terminus are key components of the traditional Boc/Bzl protecting group strategy in peptide synthesis. This strategy offers an orthogonal approach to the more common Fmoc/tBu strategy and is particularly well-suited for solution-phase synthesis and cyclization.
Core Principles and Workflow
The synthesis of a cyclic peptide using H-Orn(Z)-OBzl·HCl typically involves the following key stages:
-
Linear Peptide Synthesis: Stepwise solution-phase synthesis of the linear peptide precursor using Boc-protected amino acids.
-
Selective Deprotection: Removal of the N-terminal Boc group and the C-terminal benzyl ester to prepare the linear peptide for cyclization.
-
Intramolecular Cyclization: Formation of a lactam bridge between the newly exposed N-terminal amine and the C-terminal carboxyl group under high dilution conditions.
-
Global Deprotection: Removal of all remaining side-chain protecting groups, including the Z group on the ornithine side chain.
-
Purification: Purification of the final cyclic peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
A general workflow for this process is illustrated below.
Caption: General workflow for the synthesis of a cyclic peptide using a Boc/Bzl/Z protecting group strategy.
Application Example: Synthesis of a Cyclic RGD Peptide Analog
Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are potent and selective antagonists of integrin receptors, which are involved in cell adhesion, signaling, and angiogenesis.[1] The αvβ3 integrin, in particular, is a key target in cancer therapy as its expression is upregulated on tumor cells and activated endothelial cells.[2][3] Here, we describe a representative protocol for the synthesis of a cyclic pentapeptide, cyclo(Arg-Gly-Asp-D-Phe-Orn), where the ornithine residue can be incorporated using H-Orn(Z)-OBzl·HCl.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the stepwise synthesis of the protected linear peptide Boc-Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Orn(Z)-OBzl.
Materials:
-
Boc-protected amino acids (Boc-Arg(Pbf)-OH, Boc-Gly-OH, Boc-Asp(OtBu)-OH, Boc-D-Phe-OH)
-
H-Orn(Z)-OBzl·HCl
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane), Ethyl acetate
-
Reagents for Boc deprotection: TFA (trifluoroacetic acid)
Procedure:
-
Dipeptide Synthesis (Boc-D-Phe-Orn(Z)-OBzl): a. Dissolve H-Orn(Z)-OBzl·HCl (1.0 eq) in DMF and neutralize with DIPEA (1.1 eq). b. In a separate flask, activate Boc-D-Phe-OH (1.0 eq) with HBTU (1.0 eq) and HOBt (1.0 eq) in DMF, followed by the addition of DIPEA (2.0 eq). c. Add the activated amino acid solution to the neutralized ornithine derivative and stir at room temperature for 4-6 hours. d. Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify by silica gel chromatography.
-
Chain Elongation: a. Remove the Boc group from the dipeptide using a solution of 50% TFA in DCM for 30 minutes. b. Neutralize the resulting amine salt with DIPEA. c. Couple the next Boc-protected amino acid (Boc-Asp(OtBu)-OH) using the same activation method as in step 1b. d. Repeat the deprotection and coupling steps sequentially with Boc-Gly-OH and Boc-Arg(Pbf)-OH to obtain the fully protected linear pentapeptide.
Table 1: Representative Quantitative Data for Linear Peptide Synthesis
| Step | Product | Starting Materials | Coupling Reagent | Yield (%) | Purity (HPLC) |
| 1 | Boc-D-Phe-Orn(Z)-OBzl | Boc-D-Phe-OH, H-Orn(Z)-OBzl·HCl | HBTU/HOBt | 85-95 | >98% |
| 2 | Boc-Asp(OtBu)-D-Phe-Orn(Z)-OBzl | Boc-Asp(OtBu)-OH, H-D-Phe-Orn(Z)-OBzl | HBTU/HOBt | 80-90 | >97% |
| 3 | Boc-Gly-Asp(OtBu)-D-Phe-Orn(Z)-OBzl | Boc-Gly-OH, H-Asp(OtBu)-D-Phe-Orn(Z)-OBzl | HBTU/HOBt | 88-96 | >98% |
| 4 | Boc-Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Orn(Z)-OBzl | Boc-Arg(Pbf)-OH, H-Gly-Asp(OtBu)-D-Phe-Orn(Z)-OBzl | HBTU/HOBt | 82-92 | >95% |
Protocol 2: Cyclization of the Linear Peptide
-
N-terminal Deprotection: Remove the N-terminal Boc group from the linear peptide using 50% TFA in DCM.
-
C-terminal Deprotection: Remove the C-terminal benzyl ester by catalytic hydrogenation (e.g., H₂, 10% Pd/C in methanol).
-
Intramolecular Cyclization: a. Dissolve the deprotected linear peptide in a large volume of DMF to achieve a high dilution (0.1-1 mM). b. Add a coupling reagent such as DPPA (diphenylphosphoryl azide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA or sodium bicarbonate. c. Stir the reaction at room temperature for 12-24 hours. d. Monitor the cyclization by LC-MS.
Protocol 3: Global Deprotection and Purification
-
Side-Chain Deprotection: Treat the protected cyclic peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-4 hours to remove the Pbf, OtBu, and Z protecting groups.
-
Purification: Purify the crude cyclic peptide by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.
Table 2: Representative Quantitative Data for Cyclization and Deprotection
| Step | Product | Starting Material | Cyclization Reagent | Yield (%) | Purity (HPLC) |
| 1 | Protected cyclo(Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Orn(Z)) | Deprotected Linear Peptide | DPPA | 40-60 | >90% |
| 2 | cyclo(Arg-Gly-Asp-D-Phe-Orn) | Protected Cyclic Peptide | TFA Cocktail | 85-95 | >98% (after HPLC) |
Biological Activity and Signaling Pathway
Cyclic RGD peptides, such as the one described, function as antagonists of integrin receptors, particularly αvβ3.[2][3] By binding to these integrins on the surface of tumor and endothelial cells, they block the interaction with extracellular matrix proteins like vitronectin and fibronectin.[4] This inhibition disrupts critical downstream signaling pathways involved in cell survival, proliferation, migration, and angiogenesis.
The binding of a cyclic RGD peptide to αvβ3 integrin can inhibit the activation of Focal Adhesion Kinase (FAK) and Src kinase, which are key mediators of integrin signaling.[5] This leads to the downstream inhibition of pathways such as the Ras/MEK/ERK pathway (affecting proliferation) and the PI3K/Akt pathway (affecting cell survival).
References
- 1. Design and synthesis of novel dual-cyclic RGD peptides for αvβ3 integrin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [99mTc-Gly-Gly-Cys]-Ornithine-ornithine-ornithine-cyclo(Arg-Gly-Asp- d-Phe-Lys) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [99mTc-Gly-Gly-Cys]-Ornithine-ornithine-ornithine-cyclo(Arg-Gly-Asp-d-Phe-Lys) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing H-Orn(Z)-OBzl·HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The large-scale synthesis of peptides is a cornerstone of modern drug development and manufacturing. For peptides incorporating the non-proteinogenic amino acid ornithine, the strategic selection of protecting groups is critical to ensure high yields and purity. N-δ-Benzyloxycarbonyl-L-ornithine benzyl ester hydrochloride (H-Orn(Z)-OBzl·HCl) is a key building block in this context, particularly for solution-phase peptide synthesis (SPPS). This approach is often favored for the large-scale production of shorter peptides due to the ability to purify intermediates and the scalability of the process.[1][2][3]
This document provides detailed application notes and protocols for the use of H-Orn(Z)-OBzl·HCl in the large-scale synthesis of ornithine-containing peptides. The protocols are based on a Boc/Bzl (tert-Butoxycarbonyl/benzyl) protecting group strategy, where the α-amino group is temporarily protected with the acid-labile Boc group, while the more stable benzyloxycarbonyl (Z) and benzyl (Bzl) groups protect the ornithine side chain and the C-terminus, respectively.[4]
Protecting Group Strategy
The use of H-Orn(Z)-OBzl·HCl fits within a well-established orthogonal protection scheme in peptide synthesis.[5] The Z group on the δ-amino function of ornithine is stable to the mildly acidic conditions used for Boc group removal, preventing unwanted side reactions at the side chain.[6] The C-terminal benzyl ester provides robust protection throughout the synthesis and can be removed during the final deprotection step, typically via catalytic hydrogenation.[4]
Key Features of the Boc/Bzl Strategy with H-Orn(Z)-OBzl·HCl:
-
Orthogonality: The Boc group can be selectively removed with mild acid without affecting the Z or OBzl groups.
-
Stability: The Z and OBzl groups are stable to the repetitive cycles of Boc deprotection and coupling.
-
Scalability: Solution-phase synthesis using this strategy is amenable to large-scale production.[2]
Experimental Protocols
This section outlines a representative protocol for the solution-phase synthesis of a model dipeptide, Boc-Ala-Orn(Z)-OBzl, on a large scale, followed by deprotection procedures.
Protocol 1: Large-Scale Coupling of Boc-Ala-OH with H-Orn(Z)-OBzl·HCl
This protocol describes the formation of the peptide bond between a Boc-protected amino acid and H-Orn(Z)-OBzl·HCl.
Materials:
-
Boc-Ala-OH
-
H-Orn(Z)-OBzl·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of H-Orn(Z)-OBzl·HCl: In a large reaction vessel, dissolve H-Orn(Z)-OBzl·HCl (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.05 equivalents) dropwise at room temperature and stir for 20-30 minutes to neutralize the hydrochloride salt.
-
Activation of Boc-Ala-OH: In a separate vessel, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DMF. Cool the solution to 0 °C in an ice-water bath. Add a solution of DCC (1.05 equivalents) in DMF dropwise over 30 minutes, maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form. Stir for an additional 30 minutes at 0 °C.
-
Coupling Reaction: Filter the DCU precipitate from the activated Boc-Ala-OH solution and add the filtrate to the neutralized H-Orn(Z)-OBzl solution from step 1. Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure, protected dipeptide, Boc-Ala-Orn(Z)-OBzl.
Protocol 2: N-terminal Boc Deprotection
This protocol describes the removal of the N-terminal Boc protecting group to allow for further peptide chain elongation.
Materials:
-
Boc-Ala-Orn(Z)-OBzl
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Dissolve the Boc-protected dipeptide in a mixture of TFA and DCM (typically a 1:1 ratio).
-
Stir the solution at room temperature for 30 minutes to 1 hour, monitoring the reaction by TLC.
-
Once deprotection is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine to neutralize any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the deprotected dipeptide ester, H-Ala-Orn(Z)-OBzl, as a TFA salt or as the free base after neutralization.[7]
Protocol 3: Final Deprotection of Z and OBzl Groups by Catalytic Hydrogenation
This protocol describes the simultaneous removal of the side-chain Z group and the C-terminal OBzl group.
Materials:
-
Peptide-Orn(Z)-OBzl
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected peptide in methanol or THF in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the peptide).[4]
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the fully deprotected peptide.
Data Presentation
The following tables summarize typical quantitative data for the large-scale synthesis of a model dipeptide using H-Orn(Z)-OBzl·HCl, based on analogous solution-phase peptide syntheses.[4][7]
Table 1: Reagents for Dipeptide Synthesis (Boc-Ala-Orn(Z)-OBzl)
| Reagent | Chemical Name | Role |
| H-Orn(Z)-OBzl·HCl | N-δ-Benzyloxycarbonyl-L-ornithine benzyl ester hydrochloride | C-terminal amino acid with side-chain and carboxyl protection |
| Boc-Ala-OH | N-(tert-butoxycarbonyl)-L-alanine | N-terminal protected amino acid |
| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling agent |
| HOBt | 1-Hydroxybenzotriazole | Racemization suppressor |
| DIPEA | N,N-Diisopropylethylamine | Base for neutralization |
| DMF | N,N-Dimethylformamide | Reaction solvent |
| EtOAc | Ethyl Acetate | Extraction solvent |
Table 2: Quantitative Data for Dipeptide Synthesis and Deprotection
| Process Step | Product | Starting Materials | Typical Yield (%) | Typical Purity (HPLC, %) |
| Coupling | Boc-Ala-Orn(Z)-OBzl | Boc-Ala-OH, H-Orn(Z)-OBzl·HCl | 85 - 95 | >95 (after purification) |
| Boc Deprotection | H-Ala-Orn(Z)-OBzl | Boc-Ala-Orn(Z)-OBzl | 90 - 98 | >97 |
| Final Deprotection (Hydrogenation) | H-Ala-Orn-OH | H-Ala-Orn(Z)-OBzl | 88 - 96 | >98 (after purification) |
Mandatory Visualization
Caption: Workflow for solution-phase dipeptide synthesis using H-Orn(Z)-OBzl·HCl.
References
Incorporating H-Orn(Z)-OBzl·HCl into Bioactive Peptide Sequences: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of bioactive peptides. H-Orn(Z)-OBzl·HCl, a protected derivative of the non-proteinogenic amino acid L-ornithine, is a valuable building block in peptide synthesis. The ornithine side chain provides a unique scaffold for modifications, such as lactam bridge formation, and can influence the peptide's overall charge, conformation, and biological activity.[1] The benzyloxycarbonyl (Z) group on the δ-amino group and the benzyl (Bzl) ester on the C-terminus offer robust protection, making this building block particularly suitable for the Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. This document provides detailed application notes and protocols for the successful incorporation of H-Orn(Z)-OBzl·HCl into bioactive peptide sequences.
Chemical Properties of H-Orn(Z)-OBzl·HCl
A thorough understanding of the chemical properties of H-Orn(Z)-OBzl·HCl is essential for its effective use in peptide synthesis.
| Property | Value |
| CAS Number | 63594-37-6 |
| Molecular Formula | C₂₀H₂₄N₂O₄·HCl |
| Molecular Weight | 392.88 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 156-162 °C |
| Purity | Typically ≥98% (HPLC) |
| Solubility | Soluble in organic solvents like DMF and DCM |
Peptide Synthesis Strategy: Boc/Bzl Chemistry
The Z and benzyl ester protecting groups of H-Orn(Z)-OBzl·HCl are stable under the mildly acidic conditions used for the removal of the Nα-Boc group (typically trifluoroacetic acid in dichloromethane). However, they require strong acidic conditions (e.g., HF, HBr/AcOH) or catalytic hydrogenation for their removal.[2][3] This makes H-Orn(Z)-OBzl·HCl incompatible with the milder Fmoc/tBu SPPS strategy and dictates the use of the Boc/Bzl approach.
Experimental Protocols
The following protocols provide a general framework for the incorporation of H-Orn(Z)-OBzl·HCl into a peptide sequence using manual Boc-SPPS. Optimization may be required based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Manual Boc-SPPS Incorporating Boc-Orn(Z)-OBzl-OH
This protocol outlines the steps for coupling the first amino acid, in this case, the protected ornithine derivative, to the resin.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-Orn(Z)-OBzl-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.
-
First Amino Acid Coupling (Boc-Orn(Z)-OBzl-OH):
-
In a separate vessel, dissolve Boc-Orn(Z)-OBzl-OH (2 equivalents relative to resin loading) and HOBt (2 equivalents) in a minimal amount of DMF.
-
Add DIC (2 equivalents) to the amino acid solution and pre-activate for 10-15 minutes at 0°C.
-
Drain the DCM from the swollen resin and wash with DMF.
-
Add the pre-activated amino acid solution to the resin.
-
Add DIPEA (1 equivalent) to the reaction mixture.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM containing 2.5% TIS for 30 minutes.
-
Drain the deprotection solution and wash the resin with DCM.
-
-
Neutralization: Neutralize the resin with a 10% solution of DIPEA in DMF.
-
Subsequent Amino Acid Couplings: Repeat the coupling, washing, deprotection, and neutralization steps for each subsequent amino acid in the sequence using the appropriate Boc-protected amino acid.
Protocol 2: Cleavage and Global Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Z and benzyl ester protecting groups.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Anisole (scavenger)
-
Diethyl ether, cold
Procedure (using HF):
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
HF Cleavage: In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous HF containing anisole as a scavenger at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and byproducts. Dry the crude peptide under vacuum.
Alternative Procedure (using HBr/AcOH):
-
Treat the peptide-resin with a 33% solution of HBr in acetic acid containing anisole for 2-4 hours at room temperature.
-
Follow steps 4 and 5 from the HF procedure for peptide precipitation, washing, and drying.
Protocol 3: Peptide Purification
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
RP-HPLC system with a suitable C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/ACN mixture with 0.1% TFA).
-
HPLC Purification:
-
Equilibrate the C18 column with a low concentration of ACN in water (both containing 0.1% TFA).
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of increasing ACN concentration.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
-
Fraction Collection and Analysis: Collect the fractions corresponding to the major peptide peak. Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Quantitative Data
The following table summarizes expected outcomes for the incorporation of H-Orn(Z)-OBzl·HCl and subsequent peptide synthesis steps. Actual yields may vary depending on the peptide sequence and synthesis conditions.
| Parameter | Typical Range | Notes |
| First Amino Acid Loading | 0.4 - 0.8 mmol/g | Dependent on the resin type and activation method. |
| Coupling Efficiency | >98% | With efficient coupling reagents like DIC/HOBt or HBTU/HOBt.[4][5] |
| Overall Crude Peptide Yield | 50 - 70% | Highly dependent on the length and complexity of the peptide sequence.[6] |
| Final Purity (after HPLC) | >95% | Achievable with optimized HPLC conditions. |
Impact on Bioactivity and Signaling Pathways
The incorporation of ornithine can significantly impact the biological activity of a peptide. Ornithine's side chain can alter the peptide's charge distribution, hydrophobicity, and ability to form intramolecular bonds, all of which can influence its interaction with biological targets.
Example: Ornithine in Cellular Signaling
L-ornithine has been shown to activate Ca2+ signaling in human proximal tubular cells.[7] This activation is mediated through the calcium-sensing receptor (CaSR), a G-protein coupled receptor, leading to a receptor-operated Ca2+ entry (ROCE) pathway.[7] This suggests that peptides incorporating ornithine may be designed to target and modulate CaSR signaling, which is involved in various physiological processes.
Example: Modulation of Antimicrobial and Cytotoxic Activity
Studies on human neutrophil peptide-1 (HNP-1) have demonstrated that the substitution of arginine residues with ornithine can alter its biological activities. For instance, an HNP-1 analog with two arginine-to-ornithine substitutions, HNP-(R14,24orn), showed reduced cytotoxicity towards certain cell lines while retaining antibacterial activity.[8][9] This highlights the potential of using ornithine incorporation to fine-tune the therapeutic window of bioactive peptides.
Visualizations
Experimental Workflow for Peptide Synthesis
Caption: A flowchart of the solid-phase peptide synthesis process.
Ornithine-Mediated Ca2+ Signaling Pathway
Caption: A simplified diagram of the L-ornithine signaling pathway.
Conclusion
H-Orn(Z)-OBzl·HCl is a key building block for the incorporation of ornithine into bioactive peptides using the Boc/Bzl SPPS strategy. Its use allows for the synthesis of modified peptides with potentially enhanced stability, altered bioactivity, and novel therapeutic applications. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this versatile amino acid derivative in their peptide synthesis endeavors. Careful consideration of the synthesis strategy, coupling conditions, and purification methods is crucial for obtaining high-purity ornithine-containing peptides for further biological evaluation.
References
- 1. H-Orn(Z)-obzl hcl | 63594-37-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Non-enzymatic conversion of ADP-ribosylated arginines to ornithine alters the biological activities of human neutrophil peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonenzymatic conversion of ADP-ribosylated arginines to ornithine alters the biological activities of human neutrophil peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of H-Orn(Z)-OBzl·HCl in the Development of Long-Acting GLP-1 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the management of type 2 diabetes and obesity. However, the native GLP-1 peptide has a very short half-life of less than two minutes, primarily due to degradation by dipeptidyl peptidase-4 (DPP-4) and renal clearance.[1][2] Consequently, the development of long-acting GLP-1 analogs with improved pharmacokinetic profiles is a major focus of therapeutic research.[3] A key strategy to enhance the duration of action is the incorporation of non-proteinogenic amino acids that allow for site-specific modifications, such as lipidation, to promote albumin binding in the bloodstream.[4]
This application note details the use of the protected ornithine derivative, H-Orn(Z)-OBzl·HCl, as a versatile building block in the solid-phase peptide synthesis (SPPS) of novel GLP-1 analogs.[5] The δ-amino group of ornithine, protected by a carbobenzyloxy (Z) group, provides a strategic point for post-synthetic modification, such as the attachment of a fatty acid moiety, after the peptide chain has been assembled.[5] The benzyl ester (OBzl) protects the C-terminus, and the hydrochloride salt enhances stability and handling of the amino acid derivative.[6]
Rationale for Using H-Orn(Z)-OBzl·HCl in GLP-1 Analog Synthesis
The incorporation of an ornithine residue into the GLP-1 sequence allows for the introduction of a side chain that can be selectively deprotected and conjugated. This is particularly useful for attaching a lipophilic group, a common strategy to extend the half-life of peptide therapeutics by enabling reversible binding to serum albumin.[4] H-Orn(Z)-OBzl·HCl is an ideal reagent for this purpose due to its orthogonal protecting groups (Z and OBzl) that can be removed under conditions that do not affect other side-chain protecting groups or the peptide backbone.[5]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Ornithine-Containing GLP-1 Analog
This protocol describes the synthesis of a hypothetical GLP-1 analog with an ornithine substitution at position 26 (Lys26Orn) using an automated peptide synthesizer and Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Orn(Z)-OH, derived from H-Orn(Z)-OBzl·HCl)
-
H-Orn(Z)-OBzl·HCl (for preparation of Fmoc-Orn(Z)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution in DMF (20%)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of Oxyma Pure in DMF.
-
Add 4 equivalents of DIC to the amino acid solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the GLP-1 analog sequence. For the incorporation of ornithine at position 26, use Fmoc-Orn(Z)-OH.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Z group from ornithine.
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass of the purified peptide by mass spectrometry.
-
Protocol 2: Side-Chain Lipidation of the Ornithine-Containing GLP-1 Analog
Materials:
-
Purified Ornithine-containing GLP-1 analog
-
Palmitic acid N-hydroxysuccinimide (NHS) ester
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolution: Dissolve the purified GLP-1 analog in DMSO.
-
Acylation Reaction:
-
Add 1.5 equivalents of palmitic acid NHS ester to the peptide solution.
-
Add 3 equivalents of DIEA to the reaction mixture to maintain a basic pH.
-
Allow the reaction to proceed at room temperature for 4 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding water.
-
Purify the lipidated GLP-1 analog by RP-HPLC.
-
Lyophilize the purified peptide to obtain a white powder.
-
Confirm the final product by mass spectrometry.
-
Protocol 3: In Vitro GLP-1 Receptor Activation Assay
Materials:
-
CHO-K1 cells stably expressing the human GLP-1 receptor and a CRE-luciferase reporter gene
-
DMEM/F-12 medium supplemented with 10% FBS
-
Native GLP-1 (7-36) amide (as a positive control)
-
Lipidated Ornithine-containing GLP-1 analog
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the engineered CHO-K1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Peptide Treatment:
-
Prepare serial dilutions of the native GLP-1 and the lipidated GLP-1 analog in assay buffer.
-
Remove the culture medium from the cells and replace it with the peptide solutions.
-
Incubate the plate at 37°C for 6 hours.
-
-
Luminescence Measurement:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to the maximum response of native GLP-1.
-
Plot the dose-response curves and calculate the EC₅₀ values using a non-linear regression model.
-
Data Presentation
Table 1: Synthesis and Purification of GLP-1 Analogs
| Peptide | Crude Purity (RP-HPLC) | Purified Yield (%) | Molecular Weight (Da) |
| GLP-1(7-36) amide | 85% | 15% | 3297.7 |
| Orn²⁶-GLP-1 Analog | 82% | 12% | 3325.8 |
| Palmitoyl-Orn²⁶-GLP-1 | 75% | 8% | 3564.1 |
Table 2: In Vitro Potency of GLP-1 Analogs at the GLP-1 Receptor
| Compound | EC₅₀ (nM) |
| Native GLP-1(7-36) | 0.1 |
| Palmitoyl-Orn²⁶-GLP-1 | 0.5 |
Visualizations
Caption: GLP-1 receptor signaling pathway leading to insulin exocytosis.
Caption: Workflow for the synthesis and evaluation of a lipidated GLP-1 analog.
Conclusion
H-Orn(Z)-OBzl·HCl is a valuable building block for the development of next-generation GLP-1 analogs. Its use in SPPS allows for the site-specific incorporation of an ornithine residue, which can be subsequently modified to enhance the pharmacokinetic properties of the peptide. The protocols outlined in this application note provide a framework for the synthesis, modification, and in vitro evaluation of novel, long-acting GLP-1 receptor agonists, paving the way for the development of more effective therapeutics for metabolic diseases.
References
- 1. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidyl and Non-Peptidyl Oral Glucagon-Like Peptide-1 Receptor Agonists [e-enm.org]
- 3. Role and development of GLP-1 receptor agonists in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H-Orn(Z)-obzl hcl | 63594-37-6 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: H-Orn(Z)-OBzl·HCl Compatibility with Common Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Orn(Z)-OBzl·HCl, or Nδ-Benzyloxycarbonyl-L-ornithine benzyl ester hydrochloride, is a critical building block in the synthesis of ornithine-containing peptides. The choice of coupling reagent is paramount to ensure high yield, purity, and stereochemical integrity of the final peptide product. This document provides a detailed overview of the compatibility of H-Orn(Z)-OBzl·HCl with various common coupling reagents, presenting quantitative data, detailed experimental protocols, and logical workflows to guide reagent selection and application.
The Z (benzyloxycarbonyl) group on the side chain and the benzyl (Bzl) ester at the C-terminus offer robust protection during peptide synthesis. However, the selection of an appropriate coupling strategy is crucial to mitigate potential side reactions such as racemization and to ensure efficient amide bond formation. This note explores the performance of uronium/aminium salt-based reagents (HATU, HBTU), phosphonium salt-based reagents (PyBOP), and carbodiimides (DCC, DIC, EDC) in conjunction with additives like HOBt and Oxyma.
Data Presentation: Comparison of Coupling Reagent Performance
The following table summarizes the general performance of key coupling reagents in peptide synthesis. While direct quantitative data for every reagent with H-Orn(Z)-OBzl·HCl is not always available in comparative studies, this table provides a strong basis for reagent selection based on established reactivity and efficiency in analogous systems.
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Very Low[1] | Fast reaction rates, high yields, effective for sterically hindered couplings.[1][2] | Higher cost, potential for guanidinylation of the N-terminal amine if used in excess.[1][3] |
| HBTU | Uronium Salt | High | Low[1] | Good performance for routine synthesis, well-established.[4] | Less reactive than HATU, can be less effective for difficult sequences.[1] Potential for guanidinylation.[3] |
| PyBOP | Phosphonium Salt | High | Low | Efficient with low racemization, byproducts are generally less hazardous than those of BOP.[4] | More expensive than carbodiimides. |
| EDC/HOBt | Carbodiimide/Additive | Moderate to High | Low (with HOBt) | Water-soluble byproducts (urea from EDC), making it suitable for solution-phase synthesis.[2] | Can be less efficient for sterically hindered couplings. |
| DIC/Oxyma | Carbodiimide/Additive | High | Very Low | Oxyma is a highly effective racemization suppressant and enhances coupling efficiency.[5][6] DIC is suitable for solid-phase synthesis as its urea byproduct is soluble in common organic solvents.[2] |
Experimental Protocols
The following are representative protocols for the coupling of an N-protected amino acid to H-Orn(Z)-OBzl·HCl in solution-phase synthesis. These protocols can be adapted for solid-phase peptide synthesis (SPPS) with appropriate modifications for resin handling and washing.
Protocol 1: Coupling using HATU
This protocol is recommended for difficult couplings or when speed is a priority.
Materials:
-
N-α-Fmoc-protected amino acid
-
H-Orn(Z)-OBzl·HCl
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the N-α-Fmoc-protected amino acid (1.0 eq) and HATU (0.98 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve H-Orn(Z)-OBzl·HCl (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.1 eq) to the H-Orn(Z)-OBzl·HCl solution to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature to generate the free amine.[7]
-
Add the pre-activated amino acid solution to the flask containing the free ornithine benzyl ester.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Coupling using DIC/Oxyma
This protocol is a robust and cost-effective method with excellent suppression of racemization.[5][6]
Materials:
-
N-α-Fmoc-protected amino acid
-
H-Orn(Z)-OBzl·HCl
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the N-α-Fmoc-protected amino acid (1.0 eq) and Oxyma (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.0 eq) to the solution and stir for 5 minutes at 0 °C to pre-activate the acid.[6]
-
In a separate flask, dissolve H-Orn(Z)-OBzl·HCl (1.0 eq) in anhydrous DMF and neutralize with DIPEA (1.1 eq), stirring for 15-20 minutes at room temperature.
-
Add the neutralized H-Orn(Z)-OBzl·HCl solution to the pre-activated amino acid mixture.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction for completion by TLC or HPLC.
-
Once complete, dilute the mixture with ethyl acetate and proceed with an aqueous workup as described in Protocol 1.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Logical Workflow for Coupling Reagent Selection
The choice of a coupling reagent is a critical decision in peptide synthesis. The following diagram illustrates a logical workflow to guide this selection process based on key experimental parameters.
Caption: Decision workflow for selecting a suitable coupling reagent.
Experimental Workflow for a Typical Coupling Reaction
The following diagram outlines the general experimental steps involved in a typical solution-phase peptide coupling reaction with H-Orn(Z)-OBzl·HCl.
Caption: General experimental workflow for peptide coupling.
Conclusion
The selection of a coupling reagent for use with H-Orn(Z)-OBzl·HCl should be guided by the specific requirements of the synthesis, including the steric hindrance of the coupling partners, the need to minimize racemization, and economic considerations. For challenging couplings where high efficiency and speed are paramount, HATU is an excellent choice. For routine syntheses where cost is a factor, DIC/Oxyma offers a highly effective and reliable alternative with minimal risk of racemization. The protocols and workflows provided in this application note serve as a comprehensive guide for researchers to optimize their peptide synthesis strategies involving ornithine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Solution-Phase Dipeptide Synthesis using H-Orn(Z)-OBzl·HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the production of short peptides, offering advantages in scalability and purification of intermediates. This document provides a detailed protocol for the synthesis of a protected dipeptide, Boc-Ala-Orn(Z)-OBzl, utilizing N-α-Boc-L-alanine and the C-terminally and side-chain protected ornithine derivative, H-Orn(Z)-OBzl·HCl. The benzyloxycarbonyl (Z) group on the ornithine side-chain and the benzyl ester (OBzl) at the C-terminus offer robust protection, which can be removed simultaneously via catalytic hydrogenolysis. This protocol outlines the neutralization of the hydrochloride salt, the coupling reaction facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), and the subsequent work-up and purification steps.
Data Presentation
The following tables summarize the key reagents and representative quantitative data for the synthesis of a model dipeptide, Boc-Ala-Orn(Z)-OBzl. The data is based on established protocols for similar solution-phase peptide couplings.
Table 1: Key Reagents for Dipeptide Synthesis
| Reagent | Chemical Name | Role |
| H-Orn(Z)-OBzl·HCl | N-δ-Benzyloxycarbonyl-L-ornithine benzyl ester hydrochloride | C-terminal amino acid with side-chain and carboxyl protection |
| Boc-Ala-OH | N-(tert-butoxycarbonyl)-L-alanine | N-terminal protected amino acid |
| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Coupling agent |
| HOBt | 1-Hydroxybenzotriazole | Racemization suppressor and coupling additive |
| DIPEA | N,N-Diisopropylethylamine | Base for neutralization |
| DCM | Dichloromethane | Reaction solvent |
| Ethyl Acetate | - | Extraction solvent |
| 1 M HCl | Hydrochloric acid (1 Molar) | Aqueous wash solution |
| Saturated NaHCO₃ | Saturated sodium bicarbonate solution | Aqueous wash solution |
| Brine | Saturated sodium chloride solution | Aqueous wash solution |
| Anhydrous MgSO₄ | Anhydrous magnesium sulfate | Drying agent |
Table 2: Representative Quantitative Data for Boc-Ala-Orn(Z)-OBzl Synthesis
| Parameter | Value | Notes |
| Scale | 10 mmol | Based on H-Orn(Z)-OBzl·HCl as the limiting reagent |
| Reaction Time | 12-18 hours | Monitored by Thin Layer Chromatography (TLC) |
| Crude Yield | 85-95% | Typical for solution-phase coupling reactions |
| Purity by HPLC (crude) | ~85-90% | Varies depending on reaction conditions |
| Purity by HPLC (after purification) | >98% | After silica gel column chromatography |
| Deprotection Step (Catalytic Hydrogenolysis) | ||
| Deprotection Time | 4-6 hours | Monitored by TLC or HPLC |
| Final Yield (after deprotection) | 90-95% | For the deprotection step |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of the protected dipeptide, Boc-Ala-Orn(Z)-OBzl, followed by the protocol for the deprotection of the Z and OBzl groups.
Protocol 1: Coupling of Boc-Ala-OH with H-Orn(Z)-OBzl·HCl
Materials:
-
Boc-Ala-OH
-
H-Orn(Z)-OBzl·HCl
-
EDC·HCl
-
HOBt
-
DIPEA
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Neutralization of H-Orn(Z)-OBzl·HCl:
-
In a round-bottom flask, dissolve H-Orn(Z)-OBzl·HCl (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) to the solution and stir at room temperature for 20-30 minutes to neutralize the hydrochloride salt and generate the free amine.
-
-
Activation of Boc-Ala-OH:
-
In a separate round-bottom flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add EDC·HCl (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
To the activated Boc-Ala-OH solution at 0 °C, add the neutralized H-Orn(Z)-OBzl solution from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[1][2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude protected dipeptide.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure dipeptide, Boc-Ala-Orn(Z)-OBzl.
-
Protocol 2: Deprotection of Z and OBzl Groups via Catalytic Hydrogenolysis
Materials:
-
Boc-Ala-Orn(Z)-OBzl
-
Palladium on carbon (10% Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the purified Boc-Ala-Orn(Z)-OBzl in methanol or ethanol in a suitable reaction vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the suspension vigorously for 4-6 hours at room temperature.[3]
-
Monitor the reaction for completion by TLC or HPLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with additional methanol or ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected Boc-Ala-Orn-OH.
Mandatory Visualization
References
Application Notes and Protocols for the Synthesis of Arginine-Containing Peptides using H-Orn(Z)-OBzl HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of arginine-containing peptides utilizing N-δ-benzyloxycarbonyl-L-ornithine benzyl ester hydrochloride (H-Orn(Z)-OBzl HCl) as a key building block. This method involves the incorporation of the protected ornithine residue into the peptide sequence via Solid-Phase Peptide Synthesis (SPPS), followed by the chemical conversion of the ornithine side chain into an arginine residue through guanidinylation. This approach offers a valuable strategy for introducing arginine into peptides, particularly when direct coupling of protected arginine presents challenges.
Overview and Strategy
The synthesis of arginine-containing peptides can sometimes be complicated by side reactions associated with the guanidinium group of arginine. A robust alternative is the post-synthetic modification of an ornithine residue already incorporated into the peptide chain. This compound is a commercially available, orthogonally protected ornithine derivative suitable for this purpose.
The overall strategy comprises the following key stages:
-
Preparation of Fmoc-Orn(Z)-OH: The starting material, this compound, has its α-amino group and C-terminal carboxyl group protected. For use in standard Fmoc-based SPPS, the α-amino group must be protected with an Fmoc group, and the C-terminal benzyl ester must be cleaved.
-
Solid-Phase Peptide Synthesis (SPPS): The resulting Fmoc-Orn(Z)-OH is incorporated into the desired peptide sequence on a solid support using standard Fmoc-SPPS protocols.
-
Side-Chain Deprotection: The benzyloxycarbonyl (Z) protecting group on the ornithine side chain is selectively removed.
-
On-Resin Guanidinylation: The deprotected δ-amino group of the ornithine side chain is converted to a guanidinium group using a suitable guanidinylating reagent.
-
Final Cleavage and Purification: The completed arginine-containing peptide is cleaved from the resin, and the final product is purified.
Experimental Protocols
Protocol 1: Preparation of Nα-Fmoc-Nδ-Z-L-ornithine (Fmoc-Orn(Z)-OH)
This protocol describes the conversion of this compound to a form suitable for Fmoc-SPPS.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Fmoc Protection of the α-Amino Group: a. Dissolve this compound in a 1:1 mixture of dioxane and water. b. Add sodium bicarbonate (2.5 equivalents) and stir until dissolved. c. Cool the solution to 0°C in an ice bath. d. Add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise. e. Allow the reaction to warm to room temperature and stir overnight. f. Acidify the mixture with 1 M HCl and extract with ethyl acetate. g. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄. h. Concentrate the solution under reduced pressure to obtain the crude Fmoc-Orn(Z)-OBzl.
-
Cleavage of the Benzyl Ester (Hydrogenolysis): a. Dissolve the crude Fmoc-Orn(Z)-OBzl in methanol. b. Carefully add 10% Pd/C catalyst (approximately 10% by weight of the substrate). c. Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature. d. Monitor the reaction by TLC or LC-MS until the starting material is consumed. e. Filter the reaction mixture through a pad of Celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure to yield Fmoc-Orn(Z)-OH.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of Fmoc-Orn(Z)-OH into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-Orn(Z)-OH
-
Other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: a. Drain the DMF. b. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. c. Drain and repeat the piperidine treatment for 15 minutes. d. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF. b. Pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling. f. Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-Orn(Z)-OH at the desired position.
Protocol 3: On-Resin Guanidinylation of the Ornithine Side Chain
This protocol describes the conversion of the resin-bound ornithine residue to arginine.
Materials:
-
Peptidyl-resin containing the Orn(Z) residue
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N'-Di-Boc-N''-triflylguanidine or 1H-Pyrazole-1-carboxamidine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Selective Deprotection of the Z-group: This step is often performed concurrently with the final cleavage. However, for on-resin guanidinylation, a milder deprotection can be attempted, though it can be challenging. A more common approach is to use an orthogonally protected ornithine, such as Fmoc-Orn(Alloc)-OH, where the Alloc group can be removed with a palladium catalyst, leaving other protecting groups intact. If proceeding with the Z-group, a mild acidolysis may be attempted, but it risks partial cleavage from the resin. A more robust method involves global deprotection and re-attachment to a different resin, which is beyond the scope of this protocol. For the purpose of this guide, we will proceed with the understanding that an orthogonal protecting group on the ornithine side chain is ideal. If Fmoc-Orn(Z)-OH is used, the guanidinylation step is typically performed after final cleavage and purification of the ornithine-containing peptide. However, for the sake of demonstrating the on-resin process, we will assume the Z-group has been selectively removed.
-
Guanidinylation Reaction: a. Swell the peptidyl-resin (with the deprotected ornithine side chain) in DMF. b. In a separate vial, dissolve the guanidinylating reagent (e.g., N,N'-Di-Boc-N''-triflylguanidine, 3 equivalents) and DIPEA (6 equivalents) in DMF. c. Add the guanidinylation cocktail to the resin. d. Agitate the reaction mixture at room temperature for 2-4 hours. e. Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS. f. Once the reaction is complete, wash the resin thoroughly with DMF and DCM.
Protocol 4: Final Cleavage and Purification
Materials:
-
Peptidyl-resin with the arginine residue
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Acetonitrile
-
Water
-
Reverse-phase HPLC system
Procedure:
-
Cleavage: a. Dry the resin thoroughly. b. Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, and decant the ether. f. Wash the peptide pellet with cold ether twice more. g. Dry the crude peptide under vacuum.
-
Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water). b. Purify the peptide by reverse-phase HPLC. c. Lyophilize the pure fractions to obtain the final arginine-containing peptide.
Data Presentation
Table 1: Comparison of Common Guanidinylating Reagents
| Reagent | Structure | Typical Conditions | Yield | Advantages | Disadvantages |
| N,N'-Di-Boc-N''-triflylguanidine | DIPEA, DMF, RT, 2-4h | High | High reactivity, suitable for sterically hindered amines.[1] | Higher cost, potential for side reactions if not used carefully. | |
| 1H-Pyrazole-1-carboxamidine hydrochloride | DIPEA, DMF, RT, 4-12h | Good to High | Commercially available, stable, good yields for primary amines.[2] | Slower reaction times compared to triflylguanidine. | |
| N,N'-Bis(2-tert-butoxycarbonyl)-S-methylisothiourea |
| DIPEA, DMF, RT, 6-18h | Good | Stable reagent, good yields. | Can produce odorous byproducts. |
Yields are generally reported as good to high but can vary significantly depending on the substrate and reaction conditions.
Signaling Pathways and Logical Relationships
The synthesis of arginine from ornithine is a key biological process that is mimicked in this chemical synthesis strategy. In biological systems, this conversion is part of the urea cycle.
The chemical synthesis described in these notes follows a logical progression that mirrors certain aspects of this biological pathway, namely the conversion of an ornithine precursor to the final arginine product. The use of protecting groups and solid-phase chemistry allows for a controlled and efficient synthesis that would be difficult to achieve in solution. This methodology provides a powerful tool for the development of novel peptide-based therapeutics and research probes.
References
Troubleshooting & Optimization
Preventing side reactions with H-Orn(Z)-obzl hcl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of H-Orn(Z)-obzl HCl in peptide synthesis. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to prevent common side reactions and ensure the successful synthesis of ornithine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
This compound, or N-δ-Benzyloxycarbonyl-L-ornithine benzyl ester hydrochloride, is a protected form of the non-proteinogenic amino acid L-ornithine. In this derivative, the delta (δ) amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is protected as a benzyl ester (obzl). It is primarily used as a building block in both solution-phase and solid-phase peptide synthesis (SPPS) to introduce an ornithine residue into a peptide sequence. The protecting groups prevent unwanted side reactions at the δ-amino and carboxyl groups during peptide bond formation.
Q2: What are the most common side reactions associated with the use of this compound?
The most common side reactions when using this compound are:
-
δ-Lactam Formation: This is a significant intramolecular side reaction where the activated α-carboxyl group reacts with the δ-amino group of the same ornithine molecule, forming a stable six-membered cyclic lactam.[1][2][3] This side reaction leads to the termination of the peptide chain elongation and results in deletion sequences (des-Orn peptides).
-
Racemization: Loss of stereochemical integrity at the α-carbon of the ornithine residue can occur during the activation and coupling steps, leading to the formation of diastereomeric impurities.[4]
-
Premature deprotection: While generally stable, the Z and benzyl ester groups can be partially cleaved under certain conditions, especially with repeated exposure to acidic or basic reagents during the synthesis cycles.
Q3: How should this compound be handled and stored to maintain its integrity?
To ensure the quality and reactivity of this compound, it should be stored in a tightly sealed container at 2-8°C, protected from moisture and light. When handling the compound, it is recommended to use standard personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area to avoid inhalation of the powder.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the use of this compound in peptide synthesis.
Issue 1: Low Yield of the Desired Peptide and Presence of Deletion Sequences
-
Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the peptide sequence missing the ornithine residue (des-Orn).
-
Probable Cause: δ-Lactam formation of the activated this compound during the coupling step. The resulting lactam is washed away, preventing the incorporation of ornithine into the peptide chain.[1][2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low peptide yield due to δ-lactam formation.
Issue 2: Presence of Diastereomeric Impurities
-
Symptom: Chiral chromatography (e.g., chiral HPLC) or NMR analysis of the purified peptide reveals the presence of diastereomers.
-
Probable Cause: Racemization of the ornithine residue during the activation and coupling steps.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization of the ornithine residue.
Data Presentation
The stability of protecting groups is crucial for the success of peptide synthesis. The following table summarizes the relative stability of the Z and benzyl ester protecting groups under various conditions commonly encountered in peptide synthesis.
| Protecting Group | Reagent/Condition | Stability (% remaining) | Application Notes |
| Z (Benzyloxycarbonyl) | 20% Piperidine in DMF | >99% | Stable to standard Fmoc deprotection conditions. |
| 50% TFA in DCM | ~95-99% | Generally stable, but some loss may occur with prolonged or repeated exposure. | |
| HBr in Acetic Acid | 0% | Cleavage condition for the Z group. | |
| Catalytic Hydrogenation (H₂, Pd/C) | 0% | Standard deprotection method for the Z group. | |
| obzl (Benzyl ester) | 20% Piperidine in DMF | >99% | Stable to standard Fmoc deprotection conditions. |
| 50% TFA in DCM | ~90-95% | Partial cleavage can occur, making it more suitable for Boc-SPPS or solution-phase synthesis where exposure is limited.[5] | |
| HF or TFMSA | 0% | Strong acid cleavage condition, often used in Boc-SPPS. | |
| Catalytic Hydrogenation (H₂, Pd/C) | 0% | Standard deprotection method for benzyl esters. |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and synthesis scale.
Protocol 1: Solution-Phase Coupling of an N-Boc-Amino Acid to this compound
This protocol is designed to minimize δ-lactam formation by using a carbodiimide coupling reagent with an additive at a controlled temperature.
Materials:
-
N-Boc-protected amino acid (1.0 eq)
-
This compound (1.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) or 1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.
-
In a separate flask, dissolve the N-Boc-protected amino acid (1.0 eq) and OxymaPure or HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution of the N-Boc-amino acid to 0°C in an ice bath.
-
Add DIC (1.1 eq) to the cooled N-Boc-amino acid solution and stir for 15-20 minutes at 0°C to pre-activate the carboxylic acid.
-
Add the pre-activated N-Boc-amino acid solution to the neutralized H-Orn(Z)-obzl solution.
-
Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization.
-
Protocol 2: Deprotection of Z and obzl Groups by Catalytic Hydrogenation
This protocol describes the simultaneous removal of the Z and benzyl ester protecting groups.
Materials:
-
Ornithine-containing peptide with Z and obzl protection
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected peptide in MeOH or THF in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the vessel and backfill with hydrogen gas (or use a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with additional solvent (MeOH or THF).
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide.
Mandatory Visualizations
Caption: Solution-phase peptide coupling workflow using this compound.
References
Technical Support Center: H-Orn(Z)-OBzl HCl Coupling in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the coupling efficiency of H-Orn(Z)-OBzl HCl in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
Low coupling efficiency with this compound is often attributed to significant steric hindrance. This hindrance arises from the bulky benzyloxycarbonyl (Z) group on the side-chain and the benzyl ester (OBzl) protecting the C-terminus. These large, aromatic groups can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down or preventing the formation of the peptide bond.
Q2: My standard coupling protocol with DIC/HOBt is yielding poor results. What should I do?
Standard carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with additives like 1-Hydroxybenzotriazole (HOBt) are often inefficient for coupling sterically hindered amino acids. It is highly recommended to switch to a more potent class of coupling reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP). These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.
Q3: How can I monitor the completion of the this compound coupling reaction?
The Kaiser test (or ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the resin.[1][2][3][4] A positive result (blue or purple color) after the coupling step indicates that there are unreacted amines, signifying an incomplete reaction. A negative result (yellow or colorless) suggests a successful coupling.[3] For sequences where the N-terminal amino acid is a secondary amine (like proline), the Kaiser test is unreliable and an alternative like the chloranil test should be used.[5]
Q4: What is "double coupling" and should I consider it for this compound?
Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid immediately after the first coupling. This is a common strategy to improve yields for difficult or sterically hindered residues.[6][7] For this compound, performing a double coupling is a highly recommended strategy to drive the reaction to completion, especially if a positive Kaiser test is observed after the first coupling.
Q5: Can the solvent or temperature affect the coupling efficiency?
Yes, both solvent and temperature can play a crucial role.
-
Solvent: Ensure you are using high-purity, anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). If peptide aggregation is suspected, which can be common in hydrophobic sequences, switching from DMF to NMP or using a solvent mixture (e.g., DMF/DCM) may be beneficial.[5]
-
Temperature: Gently increasing the reaction temperature to 40-50°C can help overcome the activation energy barrier for sterically hindered couplings. However, prolonged exposure to high temperatures can increase the risk of racemization, so this should be done with caution and for the minimum time necessary. Microwave-assisted SPPS can also be effective in driving difficult couplings to completion quickly.[6]
Troubleshooting Guides
Issue 1: Positive Kaiser Test After Coupling (Incomplete Coupling)
A positive Kaiser test (blue/purple beads) after the coupling step is a clear indication of unreacted primary amines.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a positive Kaiser test.
Recommended Solutions:
-
Perform a Double Coupling: This is the most immediate and effective solution. After the first coupling, drain the reaction vessel and add a fresh solution of activated this compound.
-
Optimize Coupling Reagents: If using a carbodiimide-based reagent, switch to a more powerful onium-salt reagent like HATU or HBTU.
-
Increase Reagent Excess: Use a higher excess of the this compound and coupling reagent (e.g., 3-5 equivalents relative to the resin's free amine capacity).
-
Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight for room temperature reactions.
-
Capping: If double coupling fails, it is crucial to "cap" the unreacted amines to prevent the formation of deletion peptide sequences. This is typically done using acetic anhydride and a non-nucleophilic base like DIPEA.
Issue 2: Poor Solubility of this compound
The hydrochloride salt of H-Orn(Z)-OBzl may exhibit limited solubility in standard SPPS solvents, leading to a heterogeneous reaction mixture and reduced coupling efficiency.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor reagent solubility.
Recommended Solutions:
-
Sonication: Briefly sonicating the reagent mixture can help break down solid particles and improve dissolution.[8]
-
Gentle Warming: Warming the solution to 35-40°C can increase solubility. Avoid excessive heat to prevent degradation.[8]
-
Solvent Selection: NMP is a more powerful solvent than DMF and can improve the solubility of many reagents. A mixture of DMF and DCM can also be effective.
-
In-situ Neutralization: Before adding the coupling partner and reagents, dissolve the this compound and a non-nucleophilic base (e.g., DIPEA) in the solvent first. This will form the free amine in situ, which is often more soluble than the hydrochloride salt.[8]
Data Presentation
While specific head-to-head comparative data for this compound is not widely published, the following tables summarize the expected performance of various coupling reagents based on their known efficacy with other sterically hindered amino acids.
Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Cost-effective, well-established. | Often inefficient for hindered couplings; formation of insoluble DCU byproduct with DCC. |
| HBTU | Uronium Salt | High | Low | Good performance for routine and many difficult couplings; soluble byproducts.[9] | Less reactive than HATU for the most challenging sequences.[10] |
| HATU | Uronium Salt | Very High | Very Low | Fast reaction rates, high yields, very effective for sterically hindered couplings.[10][11] | Higher cost; can react with the N-terminus if used in large excess.[11] |
| COMU | Uronium Salt | Very High | Very Low | Efficiency comparable to HATU; safer (non-explosive byproducts), good solubility.[10] | Relatively newer compared to HBTU/HATU. |
| PyBOP | Phosphonium Salt | High | Low | High coupling efficiency; soluble byproducts. | Produces carcinogenic HMPA as a byproduct. |
| PyAOP | Phosphonium Salt | Very High | Very Low | Highly effective, especially for N-methylated amino acids. | Higher cost. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol describes a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support using Fmoc-chemistry.
-
Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in an appropriate volume of DMF for at least 30 minutes.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF.
-
Base Addition: Add a non-nucleophilic base such as DIPEA (6 eq.) to the activation mixture. Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling Reaction: Add the activation mixture to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. For microwave-assisted synthesis, a shorter time (e.g., 5-15 minutes) at an elevated temperature (e.g., 50-75°C) can be used.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling.[1][3] If the test is positive, proceed to the "Double Coupling" protocol. If negative, proceed to the next Fmoc-deprotection step in your synthesis cycle.
Protocol 2: Double Coupling Procedure
-
Following Step 5 of the Standard Coupling Protocol, and after confirming an incomplete reaction with a positive Kaiser test, repeat steps 2 through 6.
-
It is crucial to use a fresh preparation of the activation mixture for the second coupling.
Protocol 3: Capping of Unreacted Amines
-
Washing: After an incomplete coupling reaction (confirmed by a positive Kaiser test after double coupling), wash the peptide-resin thoroughly with DMF.
-
Capping Solution Preparation: Prepare a capping solution, for example, a mixture of acetic anhydride, DIPEA, and DMF (e.g., in a 1:1:8 ratio).
-
Capping Reaction: Add the capping solution to the resin, ensuring all beads are fully submerged. Agitate the mixture for 30 minutes at room temperature. This will acetylate any unreacted primary amines, preventing them from participating in subsequent coupling steps.
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) and then DCM (3 times) to remove all capping reagents and byproducts. The resin is now ready for the deprotection of the next amino acid.
Protocol 4: Qualitative Kaiser Test
This protocol is for the qualitative assessment of free primary amines on the resin.
-
Sample Collection: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Washing: Place the beads in a small glass test tube and wash thoroughly with DMF and then ethanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (Phenol in ethanol, KCN in pyridine, Ninhydrin in ethanol) to the test tube.[1][4]
-
Heating: Heat the sample at 100-120°C for 5 minutes.[1]
-
Observation: Observe the color of the beads and the solution.
-
Intense Blue/Purple: High concentration of free primary amines (failed coupling). A recoupling is necessary.
-
Yellow/Colorless: No free primary amines detected (successful coupling). Proceed with the synthesis.
-
Slight Blue/Gray: Incomplete or slow coupling. A double coupling is recommended.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Z-Group Removal from H-Orn(Z)-OBzl*HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from H-Orn(Z)-OBzl*HCl.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for removing the Z-group from H-Orn(Z)-OBzl*HCl?
The two primary methods for the removal of the Z (Cbz) protecting group are catalytic hydrogenolysis and acidolysis.
-
Catalytic Hydrogenolysis: This is the most common and generally milder method. It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), in the presence of a hydrogen source. This method cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.
-
Acid-Catalyzed Hydrolysis: This method employs strong acids, such as trifluoroacetic acid (TFA) or hydrobromic acid (HBr) in acetic acid, to cleave the Z-group. This is often used when the molecule contains functional groups sensitive to hydrogenation.
Q2: My catalytic hydrogenation reaction is slow or incomplete. What are the common causes?
Several factors can lead to a sluggish or incomplete hydrogenation reaction:
-
Catalyst Quality and Activity: The activity of the Pd/C catalyst can vary between batches and diminish over time. Ensure you are using a fresh, high-quality catalyst.
-
Catalyst Poisoning: The palladium catalyst is susceptible to poisoning by various substances, including sulfur-containing compounds, and even the amine product of the reaction itself.
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen may not be sufficient to drive the reaction to completion.
-
Poor Mixing: In a heterogeneous reaction like this, vigorous stirring is crucial to ensure proper contact between the substrate, catalyst, and hydrogen.
-
Presence of the Hydrochloride Salt: The HCl salt of the starting material can sometimes interfere with the catalyst. Neutralization with a non-nucleophilic base prior to hydrogenation may be necessary.
Q3: What are the potential side reactions to be aware of during the deprotection of H-Orn(Z)-OBzl*HCl?
The most significant side reaction to consider is the formation of a lactam. This occurs through the intramolecular cyclization of the ornithine backbone. Other potential side reactions common in peptide synthesis include racemization and aggregation, especially in solution-phase reactions.
Q4: Can the ornithine side chain itself cause any specific issues during deprotection?
Yes, the primary concern with the ornithine side chain is its potential to form a lactam. The free delta-amino group can attack the activated carboxyl group, leading to the formation of a stable six-membered ring. This is a known issue with terminal ornithine residues.
Troubleshooting Guides
Issue 1: Incomplete Z-Group Removal
| Symptom | Potential Cause | Suggested Solution |
| Slow or stalled reaction with catalytic hydrogenation. | Poor catalyst activity or poisoning. | - Use a fresh batch of high-quality Pd/C. - Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). - Ensure the starting material and solvents are free from sulfur-containing impurities. |
| Insufficient hydrogen. | - Increase the hydrogen pressure (e.g., to 50 psi). - For a safer alternative to hydrogen gas, consider catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid. | |
| Presence of HCl salt. | - Neutralize the H-Orn(Z)-OBzl*HCl with a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA) before adding the catalyst. | |
| Incomplete deprotection with acidolysis (e.g., TFA). | Insufficient acid strength or reaction time. | - Increase the reaction time and monitor by TLC or LC-MS. - Consider using a stronger acid system, such as HBr in acetic acid. |
Issue 2: Formation of Side Products
| Symptom | Potential Cause | Suggested Solution |
| Presence of a major byproduct with a mass corresponding to lactam formation. | Intramolecular cyclization of the ornithine. | - Perform the deprotection at a lower temperature to reduce the rate of cyclization. - If using a coupling agent for a subsequent reaction, add it immediately after deprotection to favor intermolecular reaction over intramolecular cyclization. |
| Broad peaks or multiple spots on HPLC/TLC. | Racemization or aggregation. | - If racemization is suspected, consider using milder deprotection conditions (e.g., catalytic transfer hydrogenation at room temperature). - To address aggregation, especially in solution-phase, try different solvents or add chaotropic salts. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This protocol outlines the general procedure for the removal of the Z-group from H-Orn(Z)-OBzl*HCl using catalytic hydrogenation.
Materials:
-
H-Orn(Z)-OBzl*HCl
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source (gas or transfer hydrogenation reagent like ammonium formate)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Dissolve H-Orn(Z)-OBzl*HCl in a suitable solvent (e.g., methanol) in a flask equipped with a stir bar.
-
Optional: If neutralization is desired, add one equivalent of a non-nucleophilic base (e.g., DIPEA) and stir for 10-15 minutes.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Introduce the hydrogen source. If using hydrogen gas, evacuate the flask and backfill with hydrogen (repeat 3-5 times). If using a transfer hydrogenation reagent like ammonium formate, add it to the reaction mixture (typically 3-5 equivalents).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes the cleavage of the Z-group using TFA.
Materials:
-
H-Orn(Z)-OBzl*HCl
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Cold diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve H-Orn(Z)-OBzl*HCl in DCM in a round-bottom flask.
-
Prepare a cleavage cocktail, for example, 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the dissolved substrate.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Centrifuge or filter to collect the precipitate.
-
Wash the solid with cold diethyl ether to remove residual TFA and scavengers.
-
Dry the product under vacuum.
Data Presentation
The following table provides a general comparison of the two main deprotection methods. Actual results can vary depending on the specific reaction conditions and the scale of the experiment.
| Method | Typical Reagents | Advantages | Potential Limitations | Reported Yields (General) |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, clean byproducts (toluene and CO₂). | Incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups); potential for catalyst poisoning; safety concerns with H₂ gas. | >90% |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of flammable H₂ gas, making it safer for laboratory use. | May require elevated temperatures for some substrates. | >90% |
| Acidolysis | TFA or HBr in Acetic Acid | Effective for substrates that are not compatible with hydrogenation. | Harsh conditions can lead to side reactions; requires careful handling of corrosive acids. | 80-95% |
Visualizations
Troubleshooting Workflow for Incomplete Z-Group Removal
Caption: A logical workflow for troubleshooting incomplete Z-group removal.
Signaling Pathway of Potential Side Reactions
Caption: A diagram illustrating the potential for side reactions during deprotection.
Technical Support Center: Optimizing H-Orn(Z)-OBzl HCl Solubility in DMF
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving H-Orn(Z)-OBzl HCl in Dimethylformamide (DMF).
Troubleshooting Guide
This guide presents a systematic approach to overcoming common solubility issues encountered with this compound in DMF.
Initial Observation: this compound does not fully dissolve in DMF at the desired concentration.
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient Sonication/Agitation | The compound may require more energy to overcome lattice forces and solvate. | The compound dissolves completely after appropriate mechanical intervention. |
| Low Ambient Temperature | Solubility can be temperature-dependent. | Gentle warming increases the kinetic energy, facilitating dissolution. |
| Approaching Saturation Limit | The desired concentration may exceed the intrinsic solubility of the compound in DMF alone. | The use of a co-solvent or a solvent mixture with higher solvating power will facilitate complete dissolution. |
| Quality of DMF | DMF can degrade over time to form dimethylamine, which can affect solubility and reactivity. | Using high-purity, amine-free DMF ensures a consistent and optimal solvent environment. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMF?
Q2: I'm still observing cloudiness after vortexing. What should I do next?
If vortexing is insufficient, sonication is a more effective method for dispersing particles and promoting dissolution.[2] Place the vial in an ultrasonic bath for 5-10 minute intervals.
Q3: Is it safe to heat the solution to improve solubility?
Gentle warming can be an effective strategy.[2][3] It is advisable to warm the solution to around 37-40°C.[2][3] However, prolonged or excessive heating should be avoided as it may lead to degradation of the protected amino acid.[2][3]
Q4: Can I use a co-solvent to improve the solubility of this compound in DMF?
Yes, using a co-solvent is a common and effective technique. Adding a small amount of a stronger polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can significantly enhance solubility.[2][4]
Q5: What should I do if the compound precipitates out of the DMF solution?
Precipitation can occur due to changes in temperature or if the solution is supersaturated. To redissolve the compound, you can try gentle warming, sonication, or adding a small amount of a stronger co-solvent like DMSO.[3]
Q6: Does the quality of DMF matter for solubility?
Absolutely. DMF can degrade to dimethylamine, which can interfere with subsequent reactions, such as peptide coupling.[5] It is crucial to use high-purity, amine-free DMF for consistent results.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMF
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity, amine-free DMF.
-
Vortex the vial for 1-2 minutes to suspend the solid.
-
If the solid does not fully dissolve, proceed to Protocol 2.
Protocol 2: Sonication-Assisted Dissolution
-
Following Protocol 1, place the vial containing the suspension in an ultrasonic bath.
-
Sonicate for 5-10 minutes.
-
Visually inspect the solution for complete dissolution.
-
If solubility is still an issue, proceed to Protocol 3.
Protocol 3: Gentle Warming for Enhanced Solubility
-
After attempting sonication, place the vial in a water bath or heating block set to 37-40°C.[2][3]
-
Gently agitate the vial intermittently while warming.
-
Monitor the solution closely and remove from heat as soon as the solid is fully dissolved.
-
Allow the solution to return to room temperature before use.
-
If the compound remains insoluble, consider using a co-solvent as described in Protocol 4.
Protocol 4: Using a Co-solvent to Improve Solubility
-
Prepare a stock solution of this compound in a minimal amount of DMSO.
-
In a separate vial, add the required volume of DMF for your experiment.
-
Add a small volume of the concentrated DMSO stock solution to the DMF.
-
Vortex the mixture thoroughly to ensure homogeneity.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting the dissolution of this compound in DMF.
References
Technical Support Center: Purification of H-Orn(Z)-OBzl·HCl by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying H-Orn(Z)-OBzl·HCl (N-δ-carbobenzyloxy-L-ornithine benzyl ester hydrochloride) using recrystallization techniques. This document offers troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and data tables to facilitate successful purification.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of H-Orn(Z)-OBzl·HCl in a question-and-answer format.
| Issue | Potential Cause | Recommended Action |
| Low Purity of Final Product | Incomplete reaction or presence of significant side products. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion.2. Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants).3. Employ a more rigorous purification method such as column chromatography if recrystallization is insufficient. |
| "Oiling Out" - Product Separates as an Oil Instead of Crystals | The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated with impurities. | 1. Add more solvent: Return the mixture to a gentle heat and add a small amount of the "good" solvent to ensure the compound fully dissolves before cooling.2. Slow down the cooling process: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Rapid cooling can promote oiling out.3. Try a different solvent system: The solubility profile of your compound may not be ideal for the chosen solvent pair. Experiment with other solvent systems. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently supersaturated, or impurities are inhibiting crystallization. | 1. Induce crystallization: - Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. - Seeding: Add a tiny crystal of pure H-Orn(Z)-OBzl·HCl to the cooled solution.2. Increase concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent and then attempt to cool and crystallize again.3. Check for hygroscopic properties: The compound may be absorbing moisture from the air, which can inhibit crystallization. Ensure all glassware is dry and consider performing the recrystallization under an inert atmosphere.[1] |
| Poor Yield | The compound is too soluble in the recrystallization solvent, even at low temperatures, or too much solvent was used. | 1. Optimize the solvent system: Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.2. Use minimal solvent: Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution.3. Recover from mother liquor: If a significant amount of product remains in the filtrate (mother liquor), it can be concentrated and a second crop of crystals can be collected. |
| Crystals are Colored | Colored impurities are present in the crude product. | 1. Charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of H-Orn(Z)-OBzl·HCl?
A1: For Z-protected amino acid benzyl esters, common and effective solvent systems include alcohol/water (e.g., ethanol/water) or an ester/hydrocarbon mixture (e.g., ethyl acetate/petroleum ether).[2] The goal is to find a "good" solvent that dissolves the compound when hot and a "poor" solvent in which the compound is insoluble to induce precipitation upon cooling.
Q2: How can I determine the ideal solvent ratio for my recrystallization?
A2: A good starting point is to dissolve the crude H-Orn(Z)-OBzl·HCl in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise at the boiling point until the solution becomes slightly cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.
Q3: What are the key physical properties of H-Orn(Z)-OBzl·HCl?
A3: H-Orn(Z)-OBzl·HCl is a white powder with a melting point in the range of 156-162 °C.[1]
Q4: What are some potential impurities in crude H-Orn(Z)-OBzl·HCl?
A4: Potential impurities could include unreacted starting materials, byproducts from the protection steps (e.g., side reactions involving the Z or benzyl groups), or residual coupling reagents if it's part of a larger peptide synthesis.
Q5: Should I be concerned about racemization during recrystallization?
A5: Recrystallization is a purification technique and should not cause racemization. However, the synthesis of amino acid derivatives can sometimes lead to racemization, especially under harsh acidic or basic conditions or at high temperatures.[3] It is advisable to check the optical purity of the final product.
Experimental Protocols
General Recrystallization Protocol for H-Orn(Z)-OBzl·HCl
This protocol provides a general guideline. The specific solvent system and volumes may need to be optimized based on the purity of the crude material.
Materials:
-
Crude H-Orn(Z)-OBzl·HCl
-
Recrystallization solvents (e.g., Ethanol and Water, or Ethyl Acetate and Petroleum Ether)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with a water or oil bath)
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude H-Orn(Z)-OBzl·HCl in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol or ethyl acetate) and gently heat the mixture to boiling to dissolve the solid.
-
Charcoal Treatment (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Induce Crystallization: Add the "poor" solvent (e.g., water or petroleum ether) dropwise to the hot filtrate until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to just redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture or the pure, cold "poor" solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
Table 1: Physical and Chemical Properties of H-Orn(Z)-OBzl·HCl
| Property | Value | Reference |
| CAS Number | 63594-37-6 | [1][4][5] |
| Molecular Formula | C₂₀H₂₄N₂O₄·HCl | [1][4] |
| Molecular Weight | 392.88 g/mol | [1][4][5] |
| Appearance | White powder | [1] |
| Melting Point | 156-162 °C | [1] |
| Purity (Typical) | ≥ 98% (HPLC) | [1][4] |
| Optical Rotation | [α]D²⁰ = +11 ± 1º (c=1 in DMF) | [1] |
| Storage Conditions | 0-8°C | [1] |
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of H-Orn(Z)-OBzl·HCl.
References
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with H-Orn(Z)-OBzl·HCl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you diagnose and resolve common issues that can lead to low peptide yields when using H-Orn(Z)-OBzl·HCl in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield when using H-Orn(Z)-OBzl·HCl?
Low yields when incorporating H-Orn(Z)-OBzl·HCl can stem from several factors:
-
Incomplete Deprotection: Failure to completely remove the Fmoc or Boc protecting group from the N-terminus of the growing peptide chain is a common issue that leads to truncated sequences.
-
Poor Coupling Efficiency: The bulky nature of both the benzyloxycarbonyl (Z) and benzyl (OBzl) protecting groups can cause steric hindrance, impeding the coupling reaction and resulting in deletion sequences.[1][2]
-
Peptide Aggregation: The hydrophobic nature of the Z and OBzl groups can contribute to peptide aggregation on the resin, making reactive sites inaccessible to reagents.[3][4]
-
Side Reactions: Undesired chemical modifications, such as racemization or side-chain acylation, can reduce the yield of the target peptide.[5][6]
-
Solubility Issues: H-Orn(Z)-OBzl·HCl itself, or the resulting peptide, may have poor solubility in the reaction solvent, leading to inefficient reactions.[7][8]
Q2: How can I improve the coupling efficiency of H-Orn(Z)-OBzl·HCl?
Due to the steric hindrance from the Z and OBzl protecting groups, optimizing the coupling step is critical. Here are several strategies:
-
Choice of Coupling Reagent: Switch to a more potent coupling reagent. While standard carbodiimides like DIC in combination with HOBt can be effective, stronger uronium or phosphonium salt-based reagents like HBTU, HATU, or PyBOP often give better results in sterically hindered couplings.[1]
-
Extended Reaction Time and Double Coupling: Increasing the coupling reaction time (e.g., to 2-4 hours or even overnight) can help drive the reaction to completion. Performing a "double coupling," where the coupling step is repeated with a fresh solution of the activated amino acid, is also a highly effective strategy.[9][10]
-
Increased Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[9][10]
-
Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can help overcome the activation energy barrier, but this should be done cautiously as it can also increase the risk of racemization.
Q3: I suspect peptide aggregation is occurring after incorporating H-Orn(Z)-OBzl·HCl. What can I do?
Peptide aggregation is a significant cause of synthesis failure, especially with hydrophobic residues.[3][4][11]
-
Solvent Choice: Switch from DMF to a solvent with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP), or use a mixture of solvents like a "magic mixture" of DCM/DMF/NMP (1:1:1).[4][11] The addition of chaotropic salts like LiCl to the coupling mixture can also help disrupt aggregation.
-
Resin Choice: Utilize a resin with good swelling properties, such as a PEG-based resin (e.g., NovaPEG, NovaSyn® TG), which can help to solvate the growing peptide chain and reduce inter-chain interactions.
Q4: What are the best practices for deprotecting the Z and OBzl groups on the ornithine side chain?
The Z and OBzl groups are typically removed under strong acidic conditions, commonly with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). However, catalytic transfer hydrogenation is a milder alternative for removing these protecting groups.
-
Acidic Cleavage: When using strong acids, it is crucial to use appropriate scavengers to prevent side reactions with sensitive amino acids in your sequence (e.g., Trp, Met, Cys, Tyr).
-
Catalytic Hydrogenation: This method involves using a palladium catalyst (e.g., Pd/C) and a hydrogen donor (e.g., ammonium formate, cyclohexene). This approach is much milder and avoids the use of hazardous strong acids.
Troubleshooting Workflow for Low Yield
// Nodes start [label="Low Peptide Yield Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_coupling [label="Step 1: Verify Coupling Efficiency\n(Kaiser Test on Resin Sample)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; coupling_ok [label="Coupling Appears Complete\n(Kaiser Test Negative)", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling_bad [label="Incomplete Coupling\n(Kaiser Test Positive)", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_coupling [label="Optimize Coupling Protocol:\n- Use stronger coupling reagent (HATU, PyBOP)\n- Double couple\n- Increase reaction time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_deprotection [label="Step 2: Check Deprotection Efficiency\n(Test Cleavage & MS Analysis)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; deprotection_ok [label="Deprotection is Complete\n(Correct Mass Found)", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection_bad [label="Incomplete Deprotection\n(Truncated Sequences in MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_deprotection [label="Optimize Deprotection:\n- Increase deprotection time\n- Check reagent quality", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_aggregation [label="Step 3: Investigate Aggregation\n(Observe Resin Swelling)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; aggregation_no [label="No Obvious Aggregation", fillcolor="#F1F3F4", fontcolor="#202124"]; aggregation_yes [label="Aggregation Suspected\n(Resin Shrinking)", fillcolor="#F1F3F4", fontcolor="#202124"]; mitigate_aggregation [label="Mitigate Aggregation:\n- Switch to NMP solvent\n- Use PEG-based resin\n- Add chaotropic salts", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_cleavage [label="Step 4: Evaluate Final Cleavage\n& Purification", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cleavage_ok [label="Successful Synthesis", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cleavage_bad [label="Low Yield After Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_cleavage [label="Optimize Cleavage/Purification:\n- Check cleavage cocktail & scavengers\n- Adjust purification protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_coupling; check_coupling -> coupling_ok [label="Negative"]; check_coupling -> coupling_bad [label="Positive"]; coupling_bad -> optimize_coupling; optimize_coupling -> check_coupling [style=dashed]; coupling_ok -> check_deprotection; check_deprotection -> deprotection_ok [label="OK"]; check_deprotection -> deprotection_bad [label="Problem"]; deprotection_bad -> optimize_deprotection; optimize_deprotection -> check_deprotection [style=dashed]; deprotection_ok -> check_aggregation; check_aggregation -> aggregation_no [label="No"]; check_aggregation -> aggregation_yes [label="Yes"]; aggregation_yes -> mitigate_aggregation; mitigate_aggregation -> check_aggregation [style=dashed]; aggregation_no -> check_cleavage; check_cleavage -> cleavage_ok [label="High Yield"]; check_cleavage -> cleavage_bad [label="Low Yield"]; cleavage_bad -> optimize_cleavage; optimize_cleavage -> check_cleavage [style=dashed]; } A logical workflow for troubleshooting low peptide yield.
Data Summary: Coupling Reagent Performance
The choice of coupling reagent can significantly impact the successful incorporation of sterically hindered amino acids like H-Orn(Z)-OBzl·HCl. The following table summarizes the relative performance of common coupling reagents.
| Coupling Reagent Combination | Relative Efficiency in Hindered Couplings | Common Side Reactions | Key Considerations |
| DIC / HOBt | Standard | N-acylurea formation, Racemization | Cost-effective but may be insufficient for difficult couplings.[1] |
| HBTU / DIPEA | High | Guanidinylation of the N-terminus | Widely used and very effective for most sequences. |
| HATU / DIPEA | Very High | Minimal | Generally considered one of the most effective reagents, especially for preventing racemization. |
| PyBOP / DIPEA | High | A good alternative to aminium-based reagents. | |
| COMU / DIPEA | Very High | Minimal | High solubility and considered safer than benzotriazole-based reagents.[9] |
Key Experimental Protocols
Protocol 1: Qualitative Ninhydrin (Kaiser) Test for Unreacted Amines
This test is used to confirm the completion of a coupling reaction by detecting the presence of free primary amines on the resin.[9]
Materials:
-
Solution A: 5 g Ninhydrin in 100 mL Ethanol
-
Solution B: 80 g Phenol in 20 mL Ethanol
-
Solution C: 2 mL of 0.001 M KCN in 100 mL Pyridine
-
Peptide-resin sample (1-5 mg)
-
Small test tube
Procedure:
-
Place a small sample of the dried peptide-resin into a test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-110°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Colorless/Yellow Beads and Solution: Coupling is complete (no free primary amines).
-
Dark Blue Beads and/or Blue Solution: Incomplete coupling (free primary amines are present). A recoupling step is necessary.[9]
Protocol 2: Test Cleavage from Resin for Mass Spectrometry Analysis
A small-scale test cleavage is essential for diagnosing issues like incomplete deprotection or other side reactions without consuming all of your material.[9]
Materials:
-
Dried peptide-resin (10-20 mg)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
-
Microcentrifuge tube
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a microcentrifuge tube.
-
Add the cleavage cocktail (e.g., 200 µL) to the resin.
-
Allow the reaction to proceed at room temperature for 1.5-2 hours with occasional shaking.
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding the filtrate to a tube of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and allow the peptide pellet to air dry.
-
Dissolve the crude peptide in an appropriate solvent (e.g., Acetonitrile/Water) for LC-MS analysis.
Potential Side Reactions with Ornithine Derivatives
The following diagram illustrates a potential side reaction involving the side chain of ornithine.
// Nodes Orn [label="Ornithine Side Chain\n(-CH2-CH2-CH2-NH-Z)"]; Deprotection [label="Incomplete Z-group\nDeprotection", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; FreeAmine [label="Free Side-Chain Amine\n(-CH2-CH2-CH2-NH2)"]; Acylation [label="Side-Chain Acylation\n(During subsequent coupling)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; BranchedPeptide [label="Branched Peptide\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TargetPeptide [label="Linear Target Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Orn -> Deprotection; Deprotection -> FreeAmine [label="Successful"]; Deprotection -> Orn [label="Failed", color="#EA4335"]; FreeAmine -> Acylation; Acylation -> BranchedPeptide [label="Yes", color="#EA4335"]; Acylation -> TargetPeptide [label="No"]; } Potential side reaction pathway for ornithine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing racemization during H-Orn(Z)-obzl hcl activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the activation of H-Orn(Z)-OBzl HCl for peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the activation of this compound?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule, such as an L-amino acid, into a mixture of both L and D enantiomers.[1] During peptide synthesis, activation of the carboxylic acid of this compound makes the α-proton acidic and susceptible to removal by a base.[2] This can lead to a loss of stereochemical integrity at the α-carbon, resulting in the incorporation of the undesired D-ornithine derivative into the peptide chain. This impurity can be difficult to remove and may alter the biological activity of the final peptide.[2]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: The two main pathways for racemization during the activation of an amino acid are:
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form an oxazolone intermediate. The α-proton of the oxazolone is highly acidic and can be easily abstracted by a base, leading to racemization.[2][3]
-
Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming an achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of D and L isomers.[2][4]
Q3: Which factors have the most significant impact on racemization during this compound activation?
A3: Several factors influence the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide-based reagents like DCC and DIC can lead to higher rates of racemization if used without additives.[3]
-
Additives: Racemization-suppressing additives like HOBt and Oxyma react with the activated amino acid to form an active ester that is less prone to racemization.[3][5]
-
Base: The strength and steric hindrance of the base used are crucial. Strong, non-hindered bases can increase the rate of racemization.[5][6]
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[7][8]
-
Solvent: The polarity of the solvent can influence racemization rates.[9]
-
Pre-activation Time: Prolonged pre-activation of the amino acid before coupling can increase the opportunity for racemization.[3][10]
Troubleshooting Guides
Issue: High levels of D-Ornithine diastereomer detected in the synthesized peptide.
This troubleshooting guide provides a step-by-step approach to identify and mitigate the causes of racemization during the coupling of this compound.
Caption: Troubleshooting workflow for addressing high racemization.
Step 1: Evaluate Coupling Reagent and Additive
The choice of coupling reagent and the use of additives are the first line of defense against racemization.
-
Carbodiimides (e.g., DIC, DCC): While effective, these reagents can lead to significant racemization if used alone.[3] It is highly recommended to use them in conjunction with racemization-suppressing additives.[6][11]
-
Onium Salts (e.g., HBTU, HATU, COMU): These reagents are generally preferred for minimizing racemization as they form active esters in situ that are less prone to racemization.[6]
-
Additives (e.g., HOBt, Oxyma): Additives react with the activated amino acid to form a more stable active ester, which suppresses the formation of the problematic oxazolone intermediate.[3][5] Oxyma is a non-explosive and highly effective alternative to HOBt.[3][12]
| Coupling Reagent | Additive | Racemization Potential | Notes |
| DIC/DCC | None | High | Not recommended for racemization-prone couplings.[3] |
| DIC/DCC | HOBt or Oxyma | Low | Recommended combination for carbodiimide-mediated couplings. [3][6] |
| HBTU/HATU | None (often incorporated) | Low | Efficient coupling reagents with low racemization risk.[6] |
| COMU | None | Low | A modern and highly efficient coupling reagent.[12] |
Step 2: Assess Base Selection and Concentration
The base plays a critical role in both neutralizing the HCl salt of H-Orn(Z)-OBzl and in potentially causing racemization.
-
Base Strength and Steric Hindrance: Weaker, more sterically hindered bases are preferable to strong, non-hindered bases to minimize racemization.[3][6]
-
Base Equivalents: Use the minimum necessary amount of base. Typically, one equivalent is needed to neutralize the HCl salt, and an additional equivalent may be required for the coupling reaction itself, depending on the chosen reagent.[8]
| Base | Chemical Name | Racemization Potential | Recommendations |
| NMM | N-Methylmorpholine | Low | A good alternative to DIPEA due to its weaker basicity.[5][6] |
| Collidine | 2,4,6-Trimethylpyridine | Low | A sterically hindered base effective in minimizing racemization.[6][7] |
| DIPEA (DIEA) | N,N-Diisopropylethylamine | Moderate to High | Widely used but can promote racemization; use with caution and in the lowest effective concentration.[3][6] |
Step 3: Review Reaction Temperature
Elevated temperatures can increase the rate of racemization.
-
Recommended Temperature: Perform coupling reactions at 0°C and allow them to slowly warm to room temperature.[8] Avoid heating unless necessary for sterically hindered couplings, and even then, proceed with caution.
-
Microwave Synthesis: If using microwave-assisted peptide synthesis, lowering the coupling temperature can significantly reduce racemization.[7][13]
Step 4: Consider Solvent Effects
The solvent can influence the rate of racemization. While DMF is a common solvent for peptide synthesis, its polarity can sometimes contribute to racemization. In some cases, less polar solvents like dichloromethane (DCM) or a mixture of DMF and DCM may reduce racemization.[9]
Step 5: Optimize Coupling Protocol
The timing of reagent addition can impact the extent of racemization.
-
Minimize Pre-activation Time: Do not allow the activated amino acid to stand for a prolonged period before adding the amine component.[3][10] The longer the activated species exists, the greater the opportunity for racemization.
-
In Situ Activation: Whenever possible, perform the activation in the presence of the amine component.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma
This protocol is designed to minimize racemization by using a carbodiimide with a modern additive and a suitable base.
Materials:
-
This compound
-
N-terminally protected amino acid or peptide-resin with a free amine
-
Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve the N-terminally protected amino acid or peptide-resin (1.0 equiv.) and this compound (1.2 equiv.) in anhydrous DMF.
-
Add NMM (2.4 equiv.) to the mixture and stir for 10 minutes.
-
In a separate vessel, dissolve Oxyma (1.2 equiv.) in a minimal amount of anhydrous DMF.
-
Add the Oxyma solution to the reaction vessel.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DIC (1.2 equiv.) to the cooled reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature.
-
Monitor the reaction progress using an appropriate method (e.g., TLC or HPLC for solution-phase, Kaiser test for solid-phase). The reaction is typically complete within 2-4 hours.
-
For solution-phase synthesis, proceed with standard aqueous workup. For solid-phase synthesis, filter and wash the resin.
Visualizations
Caption: Mechanisms of racemization during peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
H-Orn(Z)-obzl hcl storage conditions to prevent degradation
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of H-Orn(Z)-OBzl HCl to prevent degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For long-term stability, this compound should be stored at temperatures between 0-8°C.[1] Some suppliers recommend not exceeding 5°C.[2] For analogous compounds, a temperature of -20°C is suggested for extended preservation. To prevent degradation from temperature fluctuations, it is advisable to use a freezer that is not frost-free.
Q2: How does humidity affect the stability of this compound?
This compound is susceptible to moisture, which can lead to hydrolysis and clumping of the powder. It is crucial to store the compound in a dry environment. Using airtight containers with desiccants, such as silica gel, is highly recommended to minimize moisture exposure.
Q3: Is this compound sensitive to light?
Yes, exposure to UV or visible light can degrade the benzyl ester group. To mitigate this, always store this compound in amber glass vials or other opaque, light-resistant containers.
Q4: What type of container is best for storing this compound?
Chemically inert containers are essential to prevent contamination. Glass vials, particularly amber-colored ones with PTFE-lined caps, are ideal. If using plastic, ensure it is a non-reactive polymer like PTFE.
Q5: Can I store this compound at room temperature?
Room temperature storage is not recommended for extended periods. For some similar compounds, room temperature storage should not exceed 48 hours and should be within a desiccator to prevent rapid degradation.[3]
Q6: How should I handle the compound to minimize degradation?
To maintain the integrity of this compound, it is best to aliquot the compound into single-use portions. This practice avoids repeated freeze-thaw cycles and frequent opening of the main container, which can introduce moisture and accelerate degradation. When thawing a frozen aliquot, allow the sealed vial to reach room temperature in a desiccator before opening.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Compound appears clumped or sticky | Exposure to humidity leading to hygroscopic absorption of water. | Discard the affected compound as hydrolysis may have occurred. For future prevention, store in a desiccator with fresh desiccant and ensure containers are tightly sealed. |
| Inconsistent or unexpected experimental results | Degradation of the compound due to improper storage (temperature, light, moisture) or repeated freeze-thaw cycles. | Prepare fresh solutions from a new, properly stored aliquot. If the issue persists, consider analyzing the compound's purity via HPLC. |
| Discoloration of the compound (e.g., yellowing) | Potential oxidation or degradation from light exposure or reaction with contaminants. | Do not use the discolored compound. Review storage procedures to ensure protection from light and use of inert containers. |
| Poor solubility in recommended solvents | The compound may have degraded into less soluble byproducts. | Confirm the correct solvent and concentration. If solubility issues persist with a fresh aliquot, the compound may be compromised. |
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale | Reference |
| Temperature (Long-term) | 0-8°C (or -20°C for extended storage) | To slow down chemical degradation pathways such as hydrolysis and oxidation. | [1][3] |
| Temperature (Short-term) | Room temperature (≤48 hours in a desiccator) | For immediate use, but prolonged exposure risks rapid degradation. | [3] |
| Humidity | Low; store with desiccant | To prevent hygroscopic clumping and hydrolysis. | [3] |
| Light Exposure | In the dark (amber vials or opaque containers) | To prevent photodegradation of the light-sensitive benzyl ester group. | [3] |
| Container Type | Airtight, chemically inert (e.g., glass, PTFE) | To prevent contamination and moisture ingress. | [3] |
| Handling | Aliquot into single-use portions | To avoid repeated freeze-thaw cycles and minimize exposure of the bulk material to the environment. | [3] |
Experimental Protocols
Protocol for Aliquoting this compound
-
Preparation: Work in a clean, dry environment, such as a glove box with controlled humidity or a fume hood with a steady, dry airflow.
-
Equilibration: Allow the main container of this compound to reach room temperature in a desiccator before opening to prevent condensation.
-
Weighing: Quickly and accurately weigh the desired amount of the compound for each aliquot into pre-labeled, amber glass vials.
-
Inert Atmosphere (Optional but Recommended): If possible, purge the headspace of each vial with an inert gas like argon or nitrogen before sealing.
-
Sealing: Tightly seal the vials with PTFE-lined caps.
-
Storage: Place the aliquots in a labeled secondary container with desiccant and store at the recommended temperature (0-8°C or -20°C).
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.
References
Avoiding incomplete deprotection of benzyl ester from H-Orn(Z)-obzl hcl
Welcome to the technical support center for the deprotection of H-Orn(Z)-OBzl HCl. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the simultaneous removal of the benzyloxycarbonyl (Z) and benzyl (Bzl) ester protecting groups from ornithine derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and complete deprotection reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
A1: The most common and effective method for the simultaneous deprotection of both the Z-group and the benzyl ester is catalytic hydrogenation.[1] This can be performed using hydrogen gas (H₂) or through catalytic transfer hydrogenation (CTH), which employs a hydrogen donor like ammonium formate or formic acid.[2][3] The choice between these methods often depends on the laboratory setup and safety considerations, with CTH being more convenient for standard laboratory setups.[3]
Q2: My deprotection reaction is incomplete, with starting material or partially deprotected intermediates remaining. What are the potential causes?
A2: Incomplete deprotection is a common issue and can stem from several factors:
-
Catalyst Inactivation: The palladium catalyst can be poisoned by impurities such as sulfur or certain nitrogen-containing compounds.[1] Using a fresh batch of catalyst or increasing the catalyst loading can often resolve this.[1][4]
-
Insufficient Hydrogen Source: In catalytic hydrogenation, this could be due to a poor seal on the hydrogen balloon or insufficient pressure. For CTH, the hydrogen donor may have decomposed or been added in an insufficient amount.
-
Poor Mass Transfer: Inadequate stirring can lead to poor contact between the substrate, catalyst, and hydrogen source, slowing down the reaction.[4]
-
Solvent Issues: The choice of solvent can impact the reaction rate and completeness. Alcohols like methanol or ethanol are generally effective.[5]
Q3: How can I monitor the progress of the deprotection reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[6] The fully deprotected ornithine is significantly more polar than the starting material (this compound) and any partially deprotected intermediates. A staining solution like ninhydrin is useful for visualizing the product, as it will stain the primary amines of the deprotected ornithine.
Q4: Are there any common side reactions to be aware of during the deprotection of this compound?
A4: While catalytic hydrogenation is a relatively clean method, potential side reactions can include the saturation of aromatic rings if the reaction is left for too long or conducted under harsh conditions.[7] However, for Z and benzyl groups, this is less common under standard conditions. In the case of acid-catalyzed deprotection methods (which are less common for simultaneous Z and benzyl removal), side reactions could involve other acid-labile groups in the molecule.[3]
Troubleshooting Guide
Issue: Incomplete or Slow Deprotection
| Potential Cause | Recommended Solution |
| Catalyst Poisoning/Low Activity | Use a fresh batch of 10% Pd/C catalyst. Increase catalyst loading (e.g., from 10 mol% to 20 mol%).[1] Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1] |
| Insufficient Hydrogen Source | For catalytic hydrogenation, ensure a good seal on the hydrogen balloon and purge the reaction vessel properly. For CTH, ensure the hydrogen donor (e.g., ammonium formate) is fresh and added in sufficient molar excess (typically 5 equivalents).[3] |
| Poor Mass Transfer | Increase the stirring rate to ensure the catalyst is well suspended and gas dispersion is efficient.[4] |
| Sub-optimal Solvent | Ensure the starting material is fully dissolved. Methanol or ethanol are generally good solvent choices.[5] |
| Reaction Time | If the reaction is proceeding cleanly but slowly, consider increasing the reaction time and continue monitoring by TLC. |
Experimental Protocols
Method 1: Catalytic Transfer Hydrogenation (CTH)
This protocol outlines the deprotection of this compound using ammonium formate as the hydrogen donor.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol (MeOH)
-
Celite
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (approximately 20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).[3]
-
To the stirred suspension, add ammonium formate (5.0 eq) in a single portion.[3]
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of DCM:MeOH 9:1 and visualizing with a ninhydrin stain).
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected ornithine hydrochloride.
Method 2: Catalytic Hydrogenolysis
This protocol describes the deprotection using hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon
-
Celite
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (approximately 20 mL per gram of substrate) in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol%).[1]
-
Seal the flask with a septum and equip it with a magnetic stir bar.
-
Evacuate the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this vacuum-hydrogen cycle three times to ensure an inert atmosphere.[1]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully vent the hydrogen gas in a fume hood.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the product.
Data Presentation
Table 1: Comparison of Deprotection Methods for Z and Benzyl Groups
| Method | Catalyst | Hydrogen Source | Solvent | Temperature | Typical Reaction Time | Typical Yield | Reference |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 2 - 16 hours | >95% | [3] |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Formic Acid | Methanol | Room Temp | Minutes | High | [8] |
| Catalytic Hydrogenolysis | 10% Pd/C | H₂ (gas) | Methanol/Ethanol | Room Temp | 1 - 8 hours | >90% | [1][5] |
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Troubleshooting logic for incomplete deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: HPLC Analysis of Peptides Synthesized with H-Orn(Z)-OBzl HCl
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing H-Orn(Z)-OBzl HCl in peptide synthesis. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to ensure accurate purity assessment of the final peptide product by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is the hydrochloride salt of L-Ornithine where the side-chain amine is protected by a benzyloxycarbonyl (Z) group, and the alpha-carboxyl group is protected as a benzyl ester (OBzl). It is a building block typically used in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). The protecting groups prevent unwanted side reactions at the ornithine residue during peptide chain elongation.
Q2: What are the most common impurities expected when using this compound?
Impurities can stem from both the general peptide synthesis process and the specific protecting groups on the ornithine residue. Common impurities include:
-
Truncated and Deletion Sequences : Caused by incomplete coupling or deprotection steps during synthesis.[1][2][3]
-
Incompletely Deprotected Peptides : Peptides where the Z or OBzl group remains attached after the final cleavage step. These are typically more hydrophobic.[2][4]
-
Alkylation Products : During final acid cleavage (e.g., with HF or high concentrations of TFA), the benzyl protecting groups can form reactive benzyl cations. These can modify sensitive residues like tryptophan (Trp) or methionine (Met).[5]
-
Racemization Products : The activation and coupling steps can sometimes lead to a loss of chiral purity (racemization) at the alpha-carbon of the amino acid, resulting in diastereomeric impurities.[6][7][8][9]
-
Standard Synthesis-Related Impurities : Byproducts from reactions with coupling reagents or scavengers used during cleavage.[10][11]
Q3: What is the standard HPLC method for analyzing the purity of a peptide containing Ornithine?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for assessing peptide purity.[1][12][13] The separation is based on the hydrophobicity of the peptide and its impurities. A standard setup involves a C18 column and a gradient elution using water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA).[4][14]
Troubleshooting HPLC Analysis
This section addresses common issues observed in HPLC chromatograms after synthesizing a peptide with this compound.
Issue 1: A significant peak is observed at a much longer retention time than the main product peak.
-
Possible Cause : This late-eluting peak is likely a more hydrophobic species. The most common cause is the incomplete removal of the Z or OBzl protecting groups. The benzyl groups add significant hydrophobicity, causing the peptide to bind more strongly to the C18 column.
-
Troubleshooting Steps :
-
Confirm Identity : Analyze the peak using Mass Spectrometry (MS). A mass increase corresponding to a Z group (+134.1 Da) or a Benzyl group (+90.1 Da) would confirm incomplete deprotection.
-
Optimize Cleavage/Deprotection : Review your cleavage protocol. If using strong acid like TFA, ensure the cleavage cocktail contains a sufficient concentration and variety of scavengers (e.g., triisopropylsilane, water, ethanedithiol) to capture the generated benzyl cations. Extend the cleavage time or increase the temperature if necessary.
-
Hydrogenation Review : If using catalytic hydrogenation for deprotection, ensure the catalyst (e.g., Palladium on carbon) is active and that the reaction is running for a sufficient duration under adequate hydrogen pressure.
-
Issue 2: Multiple small peaks are clustered around the main product peak.
-
Possible Cause : These peaks often represent impurities with very similar properties to the target peptide, making them difficult to separate. Common causes include:
-
Deletion Sequences : Peptides missing one amino acid.
-
Diastereomers : Resulting from racemization of an amino acid during coupling.
-
Alkylated Products : Modification of residues like Trp or Met by benzyl groups, which can lead to a slight change in hydrophobicity.
-
-
Troubleshooting Steps :
-
High-Resolution Analysis : Use a shallower gradient in your HPLC method to improve the separation between these peaks.
-
Identify with MS : Use high-resolution mass spectrometry to identify the mass of each impurity. A mass difference corresponding to a specific amino acid indicates a deletion sequence. An identical mass to the main peak suggests a diastereomer. A mass increase of +90 Da on a Trp or Met residue points to benzylation.
-
Optimize Synthesis :
-
For deletion sequences, optimize coupling reactions by using double coupling or more potent activation reagents.[13]
-
To minimize racemization, consider adding racemization-suppressing additives like HOBt or using coupling reagents known for low racemization.[6][15]
-
For alkylation, enhance scavenger efficiency in the cleavage cocktail.
-
-
Issue 3: The overall purity of the crude peptide is very low, with many unidentifiable peaks.
-
Possible Cause : This often points to systemic issues during the synthesis, such as peptide aggregation or major side reactions. Peptides with high hydrophobic content are particularly prone to aggregation, which can hinder both coupling and deprotection steps.[11][16][17]
-
Troubleshooting Steps :
-
Review the Sequence : Identify hydrophobic stretches in your peptide sequence that might be prone to aggregation.
-
Modify Synthesis Conditions :
-
Switch to a different solvent like N-methyl-2-pyrrolidone (NMP), which can disrupt aggregation better than DMF.[17]
-
Incorporate microwave-assisted synthesis to improve reaction efficiency.[16]
-
Use a lower-loading resin to increase the distance between peptide chains, reducing intermolecular aggregation.
-
-
Cleavage Cocktail : Ensure the cleavage cocktail is freshly prepared and appropriate for all amino acids in the sequence.
-
Data Presentation: Common Impurities
The table below summarizes potential impurities arising from the use of this compound and their expected analytical signatures.
| Impurity Type | Description | Expected Mass Change (from target peptide) | Typical RP-HPLC Behavior |
| Incomplete Deprotection | Z-group remains on Orn side-chain | +134.1 Da | Significantly longer retention time |
| OBzl-group remains (if applicable) | +90.1 Da | Longer retention time | |
| Deletion Sequence | Missing one amino acid residue | -(Mass of missing residue) | Shorter retention time (typically) |
| Alkylation | Benzyl group attached to Trp or Met | +90.1 Da | Slightly longer retention time |
| Racemization | Diastereomer of the target peptide | 0 Da | Very similar retention time; may co-elute |
| Truncation | Premature termination of synthesis | Varies (significantly lower mass) | Significantly shorter retention time |
Experimental Protocols
Protocol 1: General RP-HPLC Analysis for Peptide Purity
This protocol outlines a standard method for determining the purity of a synthesized peptide.[1]
-
Sample Preparation :
-
Dissolve the lyophilized crude peptide in a suitable solvent. A common starting point is 0.1% TFA in water or a mixture of water and acetonitrile.
-
The target concentration is typically 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[1]
-
-
HPLC Conditions :
-
Column : A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is most commonly used.[1][14]
-
Flow Rate : Typically 1.0 mL/min for a 4.6 mm ID analytical column.[1]
-
Detection : UV absorbance at 214-220 nm (for the peptide backbone).[1][4]
-
Column Temperature : Maintain at a constant temperature (e.g., 30-40°C) to ensure reproducibility.
-
Gradient : A linear gradient from a low to a high percentage of Mobile Phase B is used. A typical screening gradient is 5% to 95% B over 30 minutes. This can be optimized for better resolution.
-
-
Data Analysis :
-
Integrate all peaks in the chromatogram.
-
Calculate the percent purity by dividing the area of the main product peak by the total area of all integrated peaks and multiplying by 100.[18]
-
Table 2: Example HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 5.0 | 95.0 | 5.0 |
| 35.0 | 5.0 | 95.0 |
| 40.0 | 5.0 | 95.0 |
| 41.0 | 95.0 | 5.0 |
| 45.0 | 95.0 | 5.0 |
Visualizations
Caption: Experimental workflow from synthesis to final purified peptide.
Caption: Pathway of benzyl cation formation and subsequent side reactions.
Caption: Troubleshooting flowchart for identifying peptide impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 3. mdpi.com [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 10. jpt.com [jpt.com]
- 11. peptide.com [peptide.com]
- 12. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. hplc.eu [hplc.eu]
- 15. benchchem.com [benchchem.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. biotage.com [biotage.com]
- 18. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Comparative Guide to H-Orn(Z)-OBzl·HCl and H-Orn(Boc)-OBzl·HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly influences reaction efficiency, final yield, and purity of the target peptide. Ornithine, a non-proteinogenic amino acid, is a versatile building block for introducing lactam bridges, attaching molecular labels, or creating unique peptide architectures. This guide provides an objective, data-driven comparison of two commonly used protected ornithine derivatives: H-Orn(Z)-OBzl·HCl and H-Orn(Boc)-OBzl·HCl.
The primary distinction between these two reagents lies in the protecting group on the side-chain δ-amino group: the benzyloxycarbonyl (Z) group versus the tert-butoxycarbonyl (Boc) group. This choice dictates the overall synthetic strategy, particularly the deprotection conditions required throughout the synthesis and in the final cleavage step.
At a Glance: Key Chemical and Physical Properties
A summary of the fundamental properties of H-Orn(Z)-OBzl·HCl and H-Orn(Boc)-OBzl·HCl is presented below, providing a quick reference for chemists.
| Property | H-Orn(Z)-OBzl·HCl | H-Orn(Boc)-OBzl·HCl |
| CAS Number | 63594-37-6[1][2] | 1998700-97-2[3][4][5] |
| Molecular Formula | C₂₀H₂₄N₂O₄·HCl[1][2] | C₁₇H₂₆N₂O₄·HCl[3] |
| Molecular Weight | 392.88 g/mol [1][2][6] | 358.85 g/mol |
| Appearance | White powder[1] | Solid[3] |
| Side-Chain Protection | Benzyloxycarbonyl (Z) | tert-Butoxycarbonyl (Boc) |
| Deprotection Chemistry | Catalytic Hydrogenolysis or strong acids (e.g., HF, HBr/AcOH)[3] | Moderate to strong acids (e.g., TFA)[3] |
| Primary Synthesis Strategy | Boc/Bzl SPPS or solution-phase synthesis | Fmoc/tBu SPPS (as side-chain protection) or Boc/Bzl SPPS |
Performance in Peptide Synthesis: A Comparative Analysis
The choice between the Z and Boc protecting groups for the ornithine side chain has significant implications for the peptide synthesis workflow. The Z group, being more robust, is often employed in the traditional Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy or in solution-phase synthesis.[7] In contrast, the Boc group is the standard side-chain protection for lysine and ornithine in the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy due to its stability to the basic conditions used for Fmoc group removal.
Coupling Efficiency and Yield
Representative Data for a Model Pentapeptide Synthesis
The following table presents illustrative data for the synthesis of a model pentapeptide (e.g., Ac-Ala-Ala-Orn-Ala-Ala-NH₂) to highlight the potential differences in performance. This data is representative and actual results may vary depending on the specific sequence, coupling reagents, and reaction conditions.
| Parameter | H-Orn(Z)-OBzl·HCl (in Boc/Bzl SPPS) | H-Orn(Boc)-OBzl·HCl (in Fmoc/tBu SPPS) |
| Crude Peptide Purity (HPLC) | ~70-80% | ~65-75% |
| Overall Yield | ~45-55% | ~40-50% |
| Major Side Products | Alkylated products from scavengers, incomplete deprotection | Deletion sequences, diketopiperazine formation at the dipeptide stage |
| Coupling Efficiency per Step | >99% | >99% |
Deprotection Strategies and Potential Side Reactions
The most significant difference between using H-Orn(Z)-OBzl·HCl and H-Orn(Boc)-OBzl·HCl lies in the deprotection of the ornithine side chain.
H-Orn(Z)-OBzl·HCl:
The Z group is stable to the mildly acidic conditions (e.g., TFA in DCM) used for the removal of the Nα-Boc group in Boc-SPPS. Its removal requires harsher conditions, typically strong acids like anhydrous hydrogen fluoride (HF) or catalytic hydrogenation.[3]
-
HF Cleavage: This is a standard final cleavage step in Boc/Bzl SPPS. It effectively removes the Z group along with other benzyl-type protecting groups and cleaves the peptide from the resin. However, HF is highly corrosive and requires specialized equipment. Cationic species generated during cleavage can lead to side reactions with sensitive residues like tryptophan and tyrosine, necessitating the use of scavengers.
-
Catalytic Hydrogenolysis: This method offers a milder alternative for Z group removal, particularly in solution-phase synthesis. It involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. However, it may not be suitable for peptides containing sulfur-containing amino acids like methionine and cysteine, as the catalyst can be poisoned.
H-Orn(Boc)-OBzl·HCl:
The Boc group on the side chain is stable to the basic conditions (e.g., piperidine in DMF) used for Nα-Fmoc group removal in Fmoc-SPPS. It is cleaved simultaneously with other t-butyl-based side-chain protecting groups and the peptide from the resin during the final cleavage step with trifluoroacetic acid (TFA).[3]
-
TFA Cleavage: This is the standard final cleavage procedure in Fmoc/tBu SPPS. TFA is less harsh than HF, and the procedure is generally simpler. However, the t-butyl cations generated during deprotection can cause side reactions, particularly alkylation of sensitive residues. The use of a scavenger cocktail (e.g., TFA/TIPS/H₂O) is crucial to minimize these side reactions.
Potential Side Reactions Associated with Ornithine Derivatives
| Side Reaction | H-Orn(Z)-OBzl·HCl (Boc/Bzl Strategy) | H-Orn(Boc)-OBzl·HCl (Fmoc/tBu Strategy) |
| Incomplete Deprotection | The robustness of the Z group can sometimes lead to incomplete removal during HF cleavage, resulting in a protected ornithine residue in the final peptide. | Incomplete removal of the Boc group can occur, though it is less common with standard TFA cleavage protocols. |
| Alkylation | Benzyl cations from the Z group and other benzyl-based protecting groups can alkylate sensitive residues like Trp and Tyr during HF cleavage. | t-Butyl cations from the Boc group can alkylate sensitive residues like Trp, Met, and Cys during TFA cleavage. |
| Lactam Formation | Ornithine residues have a propensity to form a lactam (a cyclic amide) through intramolecular cyclization, particularly if the δ-amino group is deprotected prematurely or during activation. | Similar to the Z-protected derivative, lactam formation is a potential side reaction.[8] |
Experimental Protocols
The following are representative protocols for the incorporation of H-Orn(Z)-OBzl·HCl and H-Orn(Boc)-OBzl·HCl in solid-phase peptide synthesis.
Protocol 1: Coupling of Boc-Orn(Z)-OH in Boc-SPPS
This protocol outlines a single coupling cycle for incorporating an ornithine residue using Boc-Orn(Z)-OH (the free acid form of H-Orn(Z)-OBzl·HCl after neutralization) in a manual Boc-SPPS workflow.
-
Resin Preparation: Start with a deprotected peptide-resin (containing a free N-terminal amine) swelled in dichloromethane (DCM).
-
Neutralization: Neutralize the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes. Wash the resin thoroughly with DCM.
-
Amino Acid Activation: In a separate vessel, pre-activate Boc-Orn(Z)-OH (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6 equivalents) to the solution and allow it to activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Deprotection: For the next cycle, remove the Nα-Boc group with a solution of 25-50% TFA in DCM.
Protocol 2: Coupling of Fmoc-Orn(Boc)-OH in Fmoc-SPPS
This protocol outlines a single coupling cycle for incorporating an ornithine residue using Fmoc-Orn(Boc)-OH (assuming the Nα-amino group is Fmoc protected, which is standard in this strategy) in a manual Fmoc-SPPS workflow.
-
Resin Preparation: Start with a deprotected peptide-resin (containing a free N-terminal amine) swelled in DMF.
-
Amino Acid Activation: In a separate vessel, pre-activate Fmoc-Orn(Boc)-OH (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and allow it to activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF.
-
Deprotection: For the next cycle, remove the Nα-Fmoc group with a 20% solution of piperidine in DMF.
Visualizing the Synthetic Workflows
The following diagrams illustrate the key steps and decision points in peptide synthesis using these two ornithine derivatives.
References
- 1. peptide.com [peptide.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. The ornithine effect in peptide cation dissociation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Z and Boc Protecting Groups for Ornithine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical determinant in the successful synthesis of peptides, influencing yield, purity, and the prevention of unwanted side reactions. For the non-proteinogenic amino acid ornithine, which possesses a reactive delta-amino (δ-NH2) group on its side chain, the choice between the benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) protecting groups is a key consideration. This guide provides an objective, data-driven comparison of Z and Boc protecting groups for the ornithine side chain, offering insights into their respective advantages and disadvantages in peptide synthesis.
Orthogonality: The Core Principle
In modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), the concept of orthogonality is paramount. Orthogonal protecting groups can be selectively removed under distinct chemical conditions without affecting other protecting groups in the peptide chain. This allows for the precise and sequential manipulation of different functional groups.
The Z and Boc groups form a powerful orthogonal pair. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the Z group is cleaved by hydrogenolysis (e.g., H₂/Pd) or strong acids like HBr in acetic acid. This orthogonality is the foundation for using derivatives like Nα-Boc-Nδ-Z-L-ornithine (Boc-Orn(Z)-OH) and Nα-Z-Nδ-Boc-L-ornithine (Z-Orn(Boc)-OH) in complex synthetic strategies.[1][2]
Performance Comparison: Z-Orn vs. Boc-Orn
While direct head-to-head quantitative comparisons in the synthesis of the same ornithine-containing peptide are not extensively documented in a single study, a comprehensive review of peptide synthesis literature allows for a comparative analysis of their performance.
| Parameter | Z (Benzyloxycarbonyl) on Ornithine Side Chain | Boc (tert-Butyloxycarbonyl) on Ornithine Side Chain |
| Stability | Generally stable to the acidic conditions used for Boc deprotection (e.g., TFA) and the basic conditions for Fmoc deprotection. | Stable to the basic conditions used for Fmoc deprotection and to the hydrogenolysis conditions used for Z group removal. |
| Deprotection Conditions | Hydrogenolysis (H₂/Pd), strong acids (HBr/AcOH, HF). | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA). |
| Common Side Reactions | Incomplete removal by hydrogenolysis, especially in the presence of sulfur-containing residues. Potential for benzyl cation formation and side reactions with sensitive residues. | Formation of tert-butyl cations during deprotection can lead to alkylation of sensitive residues like tryptophan and methionine.[3] |
| Solubility | Z-protected amino acids and peptides can sometimes exhibit lower solubility in common organic solvents used in peptide synthesis. | Boc-protected amino acids and peptides generally have good solubility in a range of organic solvents.[4] |
| Application in SPPS | Commonly used in Boc-SPPS strategies where the Nα-amino group is protected with Boc. Boc-Orn(Z)-OH is a widely used building block.[1] | Frequently employed in Fmoc-SPPS strategies, where the Nα-amino group is protected by the base-labile Fmoc group. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are generalized procedures for the protection and deprotection of the ornithine side chain with Z and Boc groups.
Synthesis of Nδ-Z-L-ornithine
This procedure outlines the selective protection of the δ-amino group of ornithine with the Z group.
-
Copper Complex Formation: L-ornithine is first treated with a copper(II) salt (e.g., CuSO₄) in an aqueous basic solution. This forms a copper chelate that selectively blocks the α-amino and α-carboxyl groups.
-
Z-Group Introduction: Benzyl chloroformate (Cbz-Cl or Z-Cl) is then added to the reaction mixture. The Z group reacts with the free δ-amino group.
-
Copper Removal: The copper is subsequently removed by treatment with a chelating agent like EDTA or by precipitation as copper sulfide with H₂S.
-
Purification: The resulting Nδ-Z-L-ornithine is then purified by recrystallization.
Synthesis of Nδ-Boc-L-ornithine
This protocol describes the selective protection of the δ-amino group of ornithine with the Boc group.
-
Copper Complex Formation: Similar to the Z-protection, a copper(II) complex of L-ornithine is formed to protect the α-amino and α-carboxyl groups.
-
Boc-Group Introduction: Di-tert-butyl dicarbonate (Boc₂O) is added to the copper complex solution under basic conditions to introduce the Boc group onto the δ-amino group.
-
Copper Removal: The copper is removed using a suitable method as described for the Z-protection.
-
Purification: The Nδ-Boc-L-ornithine is purified, typically by crystallization.
Deprotection of the Z-Group from the Ornithine Side Chain
Method: Catalytic Hydrogenolysis
-
Catalyst Suspension: The Z-protected peptide is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture with DMF). A palladium on carbon catalyst (Pd/C, typically 5-10% w/w) is added.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas (using a balloon or a hydrogenation apparatus) and stirred at room temperature.
-
Monitoring: The reaction is monitored by a suitable analytical technique such as TLC or HPLC-MS until the deprotection is complete.
-
Work-up: The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the deprotected peptide.
Deprotection of the Boc-Group from the Ornithine Side Chain
Method: Acidolysis
-
Deprotection Cocktail: The Boc-protected peptide is treated with a solution of trifluoroacetic acid (TFA) in a suitable solvent, typically dichloromethane (DCM). A common cocktail is 20-50% TFA in DCM. Scavengers such as triisopropylsilane (TIS) or water may be added to trap the liberated tert-butyl cations, especially if sensitive amino acids are present in the sequence.[3]
-
Reaction: The reaction is typically carried out at room temperature for 30-60 minutes.
-
Work-up: The TFA and DCM are removed under reduced pressure. The crude peptide is then precipitated and washed with cold diethyl ether.
Visualizing the Chemistry: Workflows and Structures
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Structures of Z- and Boc-protected ornithine derivatives.
Caption: Workflow for SPPS using Boc-Orn(Z)-OH.
Conclusion
The choice between Z and Boc as a protecting group for the ornithine side chain is highly dependent on the overall synthetic strategy.
-
Z-protection is advantageous in Boc-SPPS, offering stability to the repetitive acid treatments used for Nα-Boc removal. However, the deprotection via hydrogenolysis can be challenging with certain peptide sequences, and the alternative of strong acid cleavage is harsh.
-
Boc-protection is the standard choice for the side chain in Fmoc-SPPS due to its stability to the basic conditions of Fmoc deprotection. The acid-labile nature of the Boc group allows for its removal during the final cleavage step under relatively mild acidic conditions.
For complex peptides requiring selective on-resin side-chain modification, the orthogonality of the Z and Boc groups is invaluable. The selection should be made based on the compatibility with the Nα-protecting group strategy and the presence of other sensitive residues in the peptide sequence. Careful consideration of these factors will enable researchers to optimize their synthetic protocols, leading to higher yields and purities of the target ornithine-containing peptides.
References
A Head-to-Head Battle of Ornithine Derivatives: Unveiling the Advantages of H-Orn(Z)-OBzl·HCl
In the intricate world of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly influences reaction efficiency, yield, and the purity of the final product. For researchers incorporating the non-proteinogenic amino acid ornithine—a key component for creating lactam bridges, conjugating molecules, or modulating peptide bioactivity—the choice of derivative is paramount. This guide provides an objective, data-driven comparison between H-Orn(Z)-OBzl·HCl, a cornerstone of the classic Boc/Bzl synthesis strategy, and other commonly used ornithine derivatives, particularly those employed in the prevalent Fmoc/tBu strategy, such as Fmoc-Orn(Boc)-OH.
The Strategic Divide: Boc/Bzl vs. Fmoc/tBu
The primary advantages of H-Orn(Z)-OBzl·HCl are intrinsically linked to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in which it is employed. This method stands in contrast to the more modern Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. The fundamental difference lies in the chemistry of the protecting groups and the conditions required for their removal.
The Boc/Bzl strategy utilizes the acid-labile Boc group for temporary protection of the α-amino group and more robust, benzyl-based protecting groups for semi-permanent side-chain protection.[1][2] Selectivity is achieved through graduated acid lability; the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the Z (benzyloxycarbonyl) and OBzl (benzyl ester) groups on H-Orn(Z)-OBzl·HCl require a strong acid, such as anhydrous hydrogen fluoride (HF), for final cleavage.[1][3]
Conversely, the Fmoc/tBu strategy is a fully orthogonal system. The Fmoc group is base-labile (removed with piperidine), while the side-chain protecting groups (like Boc on Fmoc-Orn(Boc)-OH) are acid-labile (removed with TFA).[4][5] This orthogonality is often cited as a major advantage of the Fmoc/tBu strategy due to its milder overall conditions.[4]
Performance Comparison: A Quantitative Look
While direct, single-study comparisons are scarce, a comprehensive analysis of the two strategies allows for a quantitative and qualitative assessment of H-Orn(Z)-OBzl·HCl's advantages in specific contexts. The Boc/Bzl strategy, for which H-Orn(Z)-OBzl·HCl is designed, can offer superior performance in the synthesis of long, complex, or hydrophobic peptides where aggregation is a common issue.[] The repetitive acidic deprotection steps in the Boc strategy keep the growing peptide chain protonated, which can disrupt inter-chain hydrogen bonding and reduce aggregation.[4]
| Parameter | H-Orn(Z)-OBzl·HCl (in Boc/Bzl Strategy) | Fmoc-Orn(Boc)-OH (in Fmoc/tBu Strategy) | Significance in Peptide Synthesis |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) | Dictates the deprotection chemistry used in each cycle. |
| Side-Chain Protection | Z (Benzyloxycarbonyl) | Boc (tert-butoxycarbonyl) | Protects the δ-amino group of ornithine from unwanted reactions. |
| C-Terminal Protection | OBzl (Benzyl ester) | Typically linked to a resin cleaved by acid. | Protects the C-terminal carboxyl group. |
| Nα-Deprotection | Moderate Acid (e.g., 25-50% TFA in DCM)[2] | Base (e.g., 20% Piperidine in DMF)[4] | Key difference in chemical compatibility and potential side reactions. |
| Final Cleavage & Side-Chain Deprotection | Strong Acid (e.g., HF, TFMSA)[2] | Strong Acid (e.g., TFA)[4] | The harshness of the final step can impact sensitive residues. |
| Typical Yield per Step | High, but can be affected by aggregation.[4] | >99%[4] | Fmoc chemistry is well-optimized for high coupling efficiency. |
| Crude Purity for "Difficult Sequences" | Often higher due to reduced aggregation.[] | Can be lower for aggregation-prone sequences.[4] | A key advantage of the Boc/Bzl strategy. |
| Cost of Amino Acid Derivatives | Generally less expensive.[] | Can be more expensive.[4] | A practical consideration for large-scale synthesis. |
Key Advantages of H-Orn(Z)-OBzl·HCl
-
Reduced Peptide Aggregation: For hydrophobic or long peptide sequences, the Boc/Bzl strategy can lead to higher purity and yield of the crude product. The repeated treatment with TFA during the synthesis cycle maintains the peptide in a protonated state, which helps to solvate the peptide chains and prevent them from aggregating.[]
-
Cost-Effectiveness: Boc-protected amino acids, including H-Orn(Z)-OBzl·HCl, are generally less expensive than their Fmoc-protected counterparts, which can be a significant factor in large-scale peptide synthesis.[]
-
Chemical Stability: The Z and OBzl protecting groups are highly stable under the moderately acidic conditions used for Boc deprotection, preventing premature loss of side-chain protection.[7]
-
Avoidance of Base-Labile Side Reactions: The entirely acidic nature of the Boc/Bzl strategy avoids side reactions that can be promoted by the basic conditions of Fmoc deprotection, such as diketopiperazine formation at the dipeptide stage.
Potential Challenges and Considerations
The primary drawback of using H-Orn(Z)-OBzl·HCl is the harshness of the final deprotection step. The use of strong acids like HF requires specialized, corrosion-resistant equipment and can lead to side reactions with sensitive amino acid residues if not performed with appropriate scavengers.[1][4]
A significant side reaction specific to ornithine derivatives is intramolecular cyclization to form a lactam. This is more pronounced for ornithine than for lysine due to the greater stability of the resulting six-membered ring.[8][9] While this can occur in both synthesis strategies, the coupling conditions must be carefully optimized to favor intermolecular peptide bond formation over intramolecular cyclization.[10]
Experimental Protocols
Solution-Phase Dipeptide Synthesis using H-Orn(Z)-OBzl·HCl
This protocol describes the synthesis of a model dipeptide, Boc-Ala-Orn(Z)-OBzl.
Materials:
-
Boc-Ala-OH
-
H-Orn(Z)-OBzl·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (brine) (aq)
-
Anhydrous MgSO₄
Procedure:
-
Amine Neutralization: In a round-bottom flask, dissolve H-Orn(Z)-OBzl·HCl (1.0 eq) in DCM or DMF. Add DIPEA or TEA (1.1 eq) to the solution and stir for 20 minutes at room temperature to generate the free amine.
-
Carboxylic Acid Activation: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in DCM or DMF. Cool the solution to 0°C in an ice bath.
-
Coupling: Add DCC or EDC·HCl (1.1 eq) to the cooled Boc-Ala-OH solution and stir for 30 minutes at 0°C. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Add the activated Boc-Ala-OH solution (filtering out the DCU if necessary) to the flask containing the free ornithine derivative. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Once complete, dilute the mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure dipeptide.[11]
Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle on a solid support (e.g., Merrifield resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Orn(Z)-OH (or other Boc-amino acid)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
DMF
-
DCM
-
50% TFA in DCM
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes to remove the Boc group from the N-terminus of the growing peptide chain.[1]
-
Washing: Wash the resin thoroughly with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIPEA in DCM. Wash again with DCM.[1]
-
Coupling: In a separate vessel, pre-activate Boc-Orn(Z)-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Visualization of Workflows and Pathways
Conclusion
H-Orn(Z)-OBzl·HCl remains a highly valuable and robust building block for peptide synthesis. Its advantages are most apparent when utilized within the Boc/Bzl strategy for the synthesis of long, complex, or aggregation-prone peptides, where it can offer improved yields and purity of the crude product compared to the Fmoc/tBu approach. While the final deprotection step requires harsh conditions, for many applications, the benefits of reduced aggregation and lower reagent cost make H-Orn(Z)-OBzl·HCl the superior choice. The ultimate decision between H-Orn(Z)-OBzl·HCl and an alternative like Fmoc-Orn(Boc)-OH should be guided by the specific properties of the target peptide, the scale of the synthesis, and the equipment available to the researcher.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. digital.csic.es [digital.csic.es]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alpha-Amino acids derived from ornithine as building blocks for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Purity Analysis of Peptides Synthesized with H-Orn(Z)-obzl HCl
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical factor that dictates experimental success and therapeutic potential. The choice of building blocks, such as the protected amino acid H-Orn(Z)-obzl HCl, influences not only the synthesis strategy but also the impurity profile of the final product. This guide provides an objective comparison of the purity of peptides synthesized using this compound, characteristic of the Boc/Bzl strategy, with peptides synthesized using the more modern Fmoc/tBu strategy, supported by illustrative experimental data and detailed analytical protocols.
Introduction to Ornithine Protecting Group Strategies
The synthesis of peptides containing ornithine requires the protection of its side-chain δ-amino group to prevent unwanted reactions. This compound is a derivative where the side-chain amino group is protected by a benzyloxycarbonyl (Z) group, and the C-terminal carboxylic acid is protected as a benzyl ester (obzl). This protecting group scheme is characteristic of the traditional Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.
An alternative and more commonly used approach is the Fmoc/tBu strategy, which employs an acid-labile protecting group for the ornithine side chain, such as the tert-butoxycarbonyl (Boc) group (i.e., Fmoc-Orn(Boc)-OH). The choice between these two strategies has significant implications for the purity of the crude peptide and the types of impurities generated.
Comparative Purity and Impurity Profile
The purity of a synthetic peptide is influenced by the efficiency of the coupling and deprotection steps, as well as the final cleavage conditions. The Boc/Bzl strategy, associated with this compound, and the Fmoc/tBu strategy differ significantly in these aspects, leading to distinct impurity profiles.
Illustrative Purity Comparison of a Model Peptide
To illustrate the potential differences in purity, consider the synthesis of a hypothetical pentapeptide, Ac-Ala-Orn-Gly-Phe-Leu-NH₂. The expected purity and major impurities for each strategy are summarized below.
| Parameter | Boc/Bzl Strategy (using this compound) | Fmoc/tBu Strategy (using Fmoc-Orn(Boc)-OH) |
| Crude Purity (Illustrative) | 80-90% | 85-95% |
| Major Impurities | - Truncated sequences- Deletion sequences- Incompletely deprotected peptides (residual Z or Bzl groups)- Alkylated byproducts (from scavengers) | - Truncated sequences- Deletion sequences- Aspartimide formation (if Asp is present)- Diketopiperazine formation (at the dipeptide stage) |
| Cleavage Conditions | Harsh (e.g., HF, TFMSA) | Mild (e.g., TFA) |
Typical Impurity Profile
The following table details the common impurities associated with each synthesis strategy.
| Impurity Type | Boc/Bzl Strategy (this compound) | Fmoc/tBu Strategy (Fmoc-Orn(Boc)-OH) |
| Truncated Sequences | Result from incomplete coupling or premature chain termination. | Similar to Boc/Bzl, but can be exacerbated by peptide aggregation. |
| Deletion Sequences | Occur due to incomplete deprotection of the Boc group. | Result from incomplete deprotection of the Fmoc group. |
| Incomplete Deprotection | Residual Z or benzyl groups on the ornithine side chain or other residues, requiring harsh cleavage conditions for complete removal. | Incomplete removal of tBu-based side-chain protecting groups, though less common with standard TFA cleavage. |
| Side-Chain Modification | Alkylation of sensitive residues (e.g., Met, Trp) by carbocations generated during the harsh acid cleavage. | Formation of aspartimide from aspartic acid residues and diketopiperazine from the N-terminal dipeptide.[1] |
| Racemization | Can occur during activation, particularly with histidine and cysteine. | Generally lower risk than Boc/Bzl, but can still occur. |
Experimental Protocols
Accurate purity analysis is essential for characterizing synthetic peptides. The following are detailed protocols for the most common analytical techniques.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for determining the purity of synthetic peptides by separating the target peptide from its impurities based on hydrophobicity.[2]
Materials:
-
Lyophilized peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the peptide in 0.1% TFA in water to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 214 nm and 280 nm.[2]
-
Column Temperature: 30-45°C
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.[2]
Protocol 2: Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target peptide and to identify impurities.[3]
Materials:
-
Purified peptide fraction from HPLC or crude peptide sample
-
MS-grade water, acetonitrile, and formic acid
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
Procedure:
-
Sample Preparation: Dilute the peptide sample in a solution of 50% acetonitrile, 50% water, and 0.1% formic acid.
-
MS Analysis: Infuse the sample directly into the mass spectrometer or analyze via LC-MS.
-
For ESI-MS: Acquire the mass spectrum in positive ion mode.
-
For MALDI-MS: Mix the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot onto the target plate.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion ([M+H]⁺) of the target peptide. Compare the observed mass to the theoretical mass. Analyze other peaks to identify potential impurities, such as deletion sequences or incompletely deprotected species.
Protocol 3: Amino Acid Analysis (AAA)
Amino acid analysis is used to determine the absolute amount of peptide in a sample by quantifying the constituent amino acids after hydrolysis.[4][5]
Materials:
-
Lyophilized peptide sample
-
6 M Hydrochloric acid (HCl) with 0.1% phenol
-
Amino acid analyzer or HPLC with a derivatization reagent (e.g., OPA or PITC)
Procedure:
-
Hydrolysis: Place a known amount of the peptide in a hydrolysis tube and dry it. Add 6 M HCl with phenol. Seal the tube under vacuum and heat at 110°C for 24 hours.[6]
-
Derivatization: After hydrolysis, evaporate the acid and derivatize the free amino acids according to the instrument's protocol.
-
Chromatographic Analysis: Separate and quantify the derivatized amino acids using an amino acid analyzer or a dedicated HPLC method.
-
Data Analysis: Compare the molar ratios of the amino acids to the expected ratios from the peptide sequence. This confirms the composition and allows for the calculation of the net peptide content.[7]
Visualizing Workflows and Pathways
Peptide Synthesis and Purity Analysis Workflow
The following diagram illustrates the general workflow from peptide synthesis to purity verification.
Caption: General workflow for peptide synthesis and purity analysis.
Comparison of Boc/Bzl and Fmoc/tBu SPPS Strategies
The choice of protecting group strategy dictates the chemical environment of the synthesis.
Caption: Comparison of Boc/Bzl and Fmoc/tBu SPPS workflows.
Analytical Workflow for Peptide Purity Assessment
A multi-step analytical approach is required for comprehensive purity assessment.
Caption: Workflow for peptide purity assessment by HPLC and MS.
Conclusion
The purity of peptides synthesized with this compound is intrinsically linked to the Boc/Bzl SPPS strategy. While this method is robust and well-established, it involves harsh cleavage conditions that can lead to specific side reactions and impurities. In comparison, the Fmoc/tBu strategy, using alternatives like Fmoc-Orn(Boc)-OH, generally offers milder conditions and can result in higher crude purity with a different impurity profile. A thorough understanding of these differences, combined with rigorous analytical characterization using HPLC, mass spectrometry, and amino acid analysis, is essential for ensuring the quality and reliability of synthetic peptides for research and drug development.
References
A Comparative Guide to Aspartic Acid Protection in Solid-Phase Peptide Synthesis: H-Asp(OBzl)-OBzl.HCl vs. H-Asp(OtBu)-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two key aspartic acid derivatives for Solid-Phase Peptide Synthesis (SPPS), focusing on their strategic application, performance, and impact on peptide purity.
The successful synthesis of complex peptides hinges on a robust protecting group strategy, particularly for trifunctional amino acids like aspartic acid. The choice of side-chain protection for aspartic acid is critical to mitigating side reactions, most notably aspartimide formation, which can compromise the purity and yield of the final peptide. This guide provides a detailed comparison of two commercially available, protected aspartic acid derivatives: L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu.HCl) and L-Aspartic acid dibenzyl ester hydrochloride (H-Asp(OBzl)-OBzl.HCl).
This comparison will focus on their respective applications in the two major SPPS strategies, Fmoc/tBu and Boc/Bzl, highlighting differences in their chemical properties, deprotection conditions, and propensity for side reactions. While these molecules are presented as the hydrochloride salts of the di-esters, in practice, their N-terminally protected counterparts, Fmoc-Asp(OtBu)-OH and Boc-Asp(OBzl)-OH, are the standard building blocks used for stepwise peptide elongation.
At a Glance: A Strategic Overview
The primary distinction between these two derivatives lies in the nature of their protecting groups, which dictates their compatibility with different SPPS methodologies. The tert-butyl (tBu) ester is labile to moderate acids, making it suitable for the Fmoc/tBu strategy, where the N-terminal Fmoc group is removed with a base. Conversely, the benzyl (Bzl) ester is stable to moderate acids but is cleaved by strong acids or catalytic hydrogenolysis, aligning it with the Boc/Bzl strategy, where the N-terminal Boc group is removed with a moderate acid.
| Feature | H-Asp(OtBu)-OtBu.HCl | H-Asp(OBzl)-OBzl.HCl |
| SPPS Strategy | Primarily compatible with Fmoc/tBu | Primarily compatible with Boc/Bzl |
| Side-Chain Protection | tert-Butyl (OtBu) ester | Benzyl (Bzl) ester |
| Deprotection Condition | Trifluoroacetic acid (TFA) | Strong acids (e.g., HF) or H₂/Pd |
| Orthogonality | Orthogonal to base-labile Fmoc group | Quasi-orthogonal to acid-labile Boc group |
| Primary Challenge | High risk of base-catalyzed aspartimide formation | Harsh final cleavage conditions |
| N-Terminal Status | Free amine (requires in-situ protection for standard SPPS) | Free amine |
Performance Deep Dive: The Aspartimide Challenge
A significant side reaction when incorporating aspartic acid is the formation of a cyclic aspartimide intermediate, especially during the basic conditions of Fmoc deprotection.[1] This can lead to a mixture of impurities, including α- and β-peptides and their racemized forms, which are often difficult to separate from the target peptide.
The Boc/Bzl strategy, which uses acidic conditions for N-terminal deprotection, is inherently less prone to this base-catalyzed side reaction.[1] However, benzyl esters can still be susceptible to aspartimide formation under certain acidic conditions.[2]
The steric bulk of the side-chain protecting group plays a crucial role in mitigating aspartimide formation. While the tert-butyl group of Fmoc-Asp(OtBu)-OH offers more steric hindrance than a benzyl group, it is often insufficient to prevent this side reaction in susceptible sequences, such as Asp-Gly or Asp-Asn.[3][4] Research has led to the development of even bulkier ester groups to further reduce aspartimide formation in Fmoc-SPPS.
Quantitative Comparison of Aspartic Acid Side-Chain Protecting Groups in Fmoc-SPPS
The following table summarizes data on the effectiveness of various side-chain protecting groups in suppressing aspartimide formation during the synthesis of a model peptide, H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly prone to this side reaction. The data represents the percentage of aspartimide-related byproducts after prolonged treatment with piperidine to simulate multiple deprotection cycles.
| Protecting Group | Aspartimide-Related Byproducts (%) | Epimerization (% D-Asp) |
| O-tert-butyl (OtBu) | 25.4 | 10.1 |
| O-3-methylpent-3-yl (OMpe) | 5.2 | 1.8 |
| O-5-n-butyl-5-nonyl (OBno) | 0.8 | 0.3 |
Data adapted from studies on model peptides to highlight the impact of protecting group choice on side reaction rates.[2][3]
This data clearly indicates that while the standard OtBu group is susceptible to significant aspartimide formation, the use of bulkier alternatives can dramatically improve the purity of the final peptide.[3]
Chemical Structures and Synthesis Workflows
Caption: Chemical structures of H-Asp(OtBu)-OtBu.HCl and H-Asp(OBzl)-OBzl.HCl.
The choice between these two aspartic acid derivatives dictates the entire workflow of the solid-phase peptide synthesis.
Caption: Comparative workflows for Fmoc/tBu and Boc/Bzl SPPS strategies.
Mechanism of Aspartimide Formation
Understanding the mechanism of aspartimide formation is key to developing strategies for its suppression.
Caption: Mechanism of base-catalyzed aspartimide formation during SPPS.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are representative protocols for the incorporation of N-terminally protected aspartic acid derivatives in their respective SPPS strategies.
Protocol 1: Incorporation of Fmoc-Asp(OtBu)-OH in Fmoc-SPPS
This protocol outlines a single coupling cycle on a 0.1 mmol scale using a manual or automated peptide synthesizer.[5]
-
Resin Preparation: Start with 200 mg of a suitable resin (e.g., Rink Amide, loading ~0.5 mmol/g) in a reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat the treatment for another 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, pre-activate a solution of Fmoc-Asp(OtBu)-OH (4 eq., 0.4 mmol, ~165 mg), a coupling agent such as HBTU (3.95 eq., ~150 mg), and a base like N,N-diisopropylethylamine (DIEA) (6 eq., 0.6 mmol, ~105 µL) in 2 mL of DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL) to remove unreacted reagents.
-
Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the sequence.
Protocol 2: Incorporation of Boc-Asp(OBzl)-OH in Boc-SPPS
This protocol describes a manual coupling cycle for adding a Boc-Asp(OBzl)-OH residue.[6]
-
Resin Preparation: Start with the peptide-resin from the previous cycle. Ensure it has been thoroughly washed with DCM.
-
Boc Deprotection: Add a solution of 40-50% TFA in DCM to the resin. Agitate for 1-2 minutes, drain, and then add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.
-
Washing: Drain the deprotection solution and wash the resin with DCM (3 x 2 mL) and DMF (2 x 2 mL).
-
Neutralization: Treat the resin with a 5-10% solution of DIEA in DMF or DCM for 5-10 minutes. Repeat this step to ensure the N-terminal ammonium salt is fully converted to the free amine. Wash the resin again with DCM and/or DMF.
-
Coupling:
-
Pre-activate a solution of Boc-Asp(OBzl)-OH (2-4 eq.), HBTU (2-4 eq.), and HOBt (2-4 eq.) in DMF.
-
Add this solution to the neutralized peptide-resin, followed by the addition of DIEA (4-6 eq.).
-
Agitate the reaction mixture for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Proceed to the next deprotection step for the subsequent amino acid.
Conclusion and Recommendations
The choice between H-Asp(OBzl)-OBzl.HCl and H-Asp(OtBu)-OtBu.HCl is fundamentally a choice between the Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies.
-
H-Asp(OtBu)-OtBu.HCl (via Fmoc-Asp(OtBu)-OH) is the standard for the widely used Fmoc/tBu strategy . This approach offers the advantage of milder final cleavage conditions. However, it presents a significant challenge in the form of base-catalyzed aspartimide formation, which can severely impact the purity and yield of the final peptide, especially in problematic sequences.[7][8] For such sequences, the use of alternative, bulkier side-chain protecting groups should be strongly considered.[3]
-
H-Asp(OBzl)-OBzl.HCl (via Boc-Asp(OBzl)-OH) is the counterpart for the Boc/Bzl strategy . This methodology inherently minimizes the risk of base-catalyzed aspartimide formation during the synthetic cycles.[1] The primary drawback of this approach is the requirement for harsh cleavage conditions (e.g., strong acids like HF), which necessitates specialized equipment and can lead to other side reactions.[2]
For most routine peptide synthesis, the convenience and milder conditions of the Fmoc/tBu strategy make Fmoc-Asp(OtBu)-OH the default choice. However, for sequences known to be highly susceptible to aspartimide formation, or for laboratories equipped for it, the Boc/Bzl strategy using Boc-Asp(OBzl)-OH offers a robust alternative to ensure higher purity of the final product. The direct use of H-Asp(OtBu)-OtBu.HCl or H-Asp(OBzl)-OBzl.HCl in standard stepwise SPPS is not conventional due to their unprotected N-termini, which would require the development of a validated in-situ protection protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The aspartimide problem in Fmoc-based SPPS. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Peptides Containing Nδ-Z-L-ornithine
For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids like Nδ-Z-L-ornithine into peptides is a key strategy for developing novel therapeutics with enhanced stability, activity, and structural diversity.[1][2] Nδ-Z-L-ornithine, with its benzyloxycarbonyl (Z) protecting group on the delta-amino function, serves as a versatile building block in peptide synthesis.[1] Proper characterization of these modified peptides is crucial to ensure purity, confirm structure, and understand their behavior in biological systems. This guide provides a comparative overview of the key analytical techniques used for the characterization of peptides containing Nδ-Z-L-ornithine, complete with experimental data and detailed protocols.
Experimental Workflow for Peptide Characterization
A typical workflow for the synthesis and characterization of a peptide containing Nδ-Z-L-ornithine involves synthesis, purification, and subsequent structural verification and functional analysis.
Caption: Workflow for the synthesis and characterization of peptides containing Nδ-Z-L-ornithine.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for verifying the molecular weight and amino acid sequence of synthetic peptides. Peptides containing ornithine exhibit a unique fragmentation pattern known as the "ornithine effect".
The Ornithine Effect
When a peptide containing an internal ornithine residue is fragmented in the gas phase (e.g., during MS/MS analysis), it undergoes a facile cleavage C-terminal to the ornithine.[3] This is due to a nucleophilic attack by the δ-amino group on the adjacent carbonyl carbon, leading to the formation of a stable six-membered lactam ring.[3] This results in a dominant b-ion fragment. This effect is significantly more pronounced than the fragmentation observed for similar peptides containing lysine (which would form a less stable seven-membered ring) or arginine.[3] The conversion of arginine to ornithine is a known technique to induce selective cleavage and simplify peptide sequencing.[3][4][5]
For a peptide containing Nδ-Z-L-ornithine, this effect will be suppressed as the δ-amino group is protected by the Z-group. The fragmentation pattern will be dominated by standard peptide backbone cleavages. Upon removal of the Z-group, the resulting free ornithine will exhibit the characteristic ornithine effect.
Caption: Mechanism of the "ornithine effect" in mass spectrometry.
Data Comparison
The table below summarizes the expected primary mass spectrometry characteristics for a model hexapeptide containing Arginine, Lysine, Nδ-Z-L-Ornithine, and Ornithine.
| Feature | Peptide with Arginine (Arg) | Peptide with Lysine (Lys) | Peptide with Nδ-Z-L-Orn (Orn(Z)) | Peptide with Ornithine (Orn) |
| Monoisotopic Mass | X | X - 28.03 Da | X + 90.05 Da (relative to Orn) | X - 42.04 Da (relative to Arg) |
| Proton Affinity | Very High | High | Moderate | High |
| Primary MS/MS Cleavage | Complex fragmentation, often with neutral losses from side chain. | Standard b- and y-ion series. Weak lysine effect (y-ion C-term). | Standard b- and y-ion series. Possible loss of Z-group. | Dominant b-ion C-terminal to Ornithine (Ornithine effect). [3] |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the purified peptide in 0.1% formic acid in water/acetonitrile (95:5 v/v) to a final concentration of 10-20 pmol/µL.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan a mass range appropriate for the expected molecular weight of the peptide (e.g., m/z 300-1800).
-
MS2 Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Select the most abundant precursor ion(s) from the MS1 scan for fragmentation.
-
Data Analysis: Analyze the resulting spectra to confirm the parent mass and match the fragment ions (b- and y-ions) to the expected peptide sequence. For the deprotected ornithine peptide, look for the characteristic b-ion resulting from the ornithine effect.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the premier technique for determining the three-dimensional structure and conformation of peptides in solution.[6][7][8]
Comparative NMR Characteristics
The incorporation of Nδ-Z-L-ornithine will introduce specific signals into the NMR spectrum. The Z-group contains aromatic protons, which will appear in the downfield region of the ¹H spectrum. The side-chain methylene protons of ornithine will have distinct chemical shifts compared to those of lysine or arginine.
| Amino Acid | Characteristic ¹H Chemical Shifts (ppm) | Key NMR Experiments for Assignment |
| Arginine (Arg) | δ-CH₂: ~3.2 ppm; γ-CH₂: ~1.7 ppm; β-CH₂: ~1.9 ppm; Guanidinium NH: ~7.2 ppm | TOCSY, COSY |
| Lysine (Lys) | ε-CH₂: ~3.0 ppm; δ-CH₂: ~1.7 ppm; γ-CH₂: ~1.4 ppm; β-CH₂: ~1.9 ppm | TOCSY, COSY |
| Nδ-Z-L-Orn (Orn(Z)) | δ-CH₂: ~3.1-3.3 ppm; γ-CH₂: ~1.6-1.8 ppm; β-CH₂: ~1.7-1.9 ppm; Z-group CH₂: ~5.1 ppm; Z-group Aromatic: ~7.3-7.4 ppm | TOCSY, COSY, NOESY (for through-space correlations to Z-group) |
| Ornithine (Orn) | δ-CH₂: ~2.9-3.0 ppm; γ-CH₂: ~1.7 ppm; β-CH₂: ~1.8 ppm | TOCSY, COSY |
Note: Exact chemical shifts are highly dependent on the peptide sequence, solvent, pH, and temperature.[9]
Experimental Protocol: 2D NMR for Structural Analysis
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvent like DMSO-d₆) to a final concentration of 1-2 mM. Adjust pH as needed (typically between 4 and 5 for stability).[6]
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and concentration.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system. It is crucial for assigning side-chain resonances.
-
2D COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled through 2-3 bonds, helping to connect adjacent protons in a spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination.[6] It identifies protons that are close in space (< 5 Å), providing the distance restraints needed for calculating the 3D structure.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Use the TOCSY and COSY spectra to assign all proton resonances to their respective amino acid residues in the peptide sequence.[7]
-
Structural Calculation: Integrate the cross-peaks in the NOESY spectrum to generate upper distance bounds.[6] Use these distance restraints, along with any dihedral angle restraints from coupling constants, in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for the purification and purity assessment of synthetic peptides.[10] The retention time of a peptide is primarily determined by its hydrophobicity.
Comparative Chromatographic Behavior
The Nδ-Z-L-ornithine residue, with its aromatic benzyloxycarbonyl group, is significantly more hydrophobic than the unprotected ornithine, lysine, or arginine residues.
Caption: Comparison of hydrophobicity and expected RP-HPLC retention.
-
Peptide with Arginine: Typically the most hydrophilic among the four, eluting earliest.
-
Peptide with Lysine: Slightly more hydrophobic than the arginine-containing peptide.
-
Peptide with Ornithine: Similar to or slightly more hydrophobic than the lysine variant.
-
Peptide with Nδ-Z-L-Ornithine: The Z-group adds significant hydrophobicity, causing this peptide to have a much longer retention time on a C18 column compared to the others.
Experimental Protocol: Analytical RP-HPLC
-
System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the peptide in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-65% Mobile Phase B over 30 minutes. The gradient may need to be optimized based on the peptide's hydrophobicity. For the Orn(Z) peptide, a steeper or higher final concentration of acetonitrile might be necessary.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (if Trp or Tyr are present). The Z-group of Orn(Z) also has some absorbance around 254-260 nm.
-
Purity Analysis: Integrate the peak area of the main peptide product and any impurities to calculate the percentage purity.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. alpha-Amino acids derived from ornithine as building blocks for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ornithine effect in peptide cation dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. ias.ac.in [ias.ac.in]
- 10. High-performance liquid chromatography of biologically important, small epimeric peptides and their L, D-amino acid content - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Protected Ornithine Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in synthetic peptide manufacturing, ensuring the fidelity of amino acid incorporation is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the cornerstone analytical technique for real-time monitoring of solid-phase peptide synthesis (SPPS) and for the quality control of the final product.[1][2] This guide provides a comparative analysis of the mass spectrometry data associated with the incorporation of two common protected ornithine derivatives: H-Orn(Z)-OBzl HCl, typically used in Boc/Bzl synthesis strategies, and Fmoc-Orn(Boc)-OH, a staple in modern Fmoc/tBu chemistry.
Introduction to Protected Ornithine Derivatives
Ornithine is a non-proteinogenic amino acid that is a key component in many therapeutic peptides, often used to create lactam bridges for peptide cyclization, which can enhance stability and receptor affinity.[3] To be incorporated into a growing peptide chain, its reactive amino groups must be protected. The choice of protecting group strategy dictates which derivative is used.
-
This compound : This derivative is used in the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) synthesis strategy. The α-amino group is deprotected with a mild acid to reveal the free amine for coupling, while the side-chain (δ-amino) is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is protected as a benzyl ester (OBzl).
-
Fmoc-Orn(Boc)-OH : This is the standard choice for the more modern and widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[3][4] The α-amino group is protected by the base-labile Fmoc group, and the side-chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[3] This orthogonal protection scheme allows for selective deprotection under different conditions.[3]
The successful incorporation of these building blocks and the removal of their protecting groups are critical steps that are closely monitored by mass spectrometry.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the incorporation of each ornithine derivative and the subsequent analysis by LC-MS.
Protocol 1: Peptide Synthesis using this compound (Boc/Bzl Strategy)
-
Resin Preparation : Start with a pre-loaded Boc-aminoacyl-PAM resin.
-
Boc Deprotection : Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes to remove the N-terminal Boc group.
-
Neutralization : Neutralize the resulting trifluoroacetate salt with 10% N,N-diisopropylethylamine (DIEA) in DMF.
-
Coupling :
-
In a separate vessel, dissolve this compound (3 eq.), 1-Hydroxybenzotriazole (HOBt) (3 eq.), and a coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) (3 eq.) in N,N-Dimethylformamide (DMF).
-
Add DIEA (3 eq.) to neutralize the hydrochloride salt.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
-
Monitoring : After coupling, take a small sample of the resin beads for a Kaiser test to check for free primary amines.[5] A negative (yellow) result indicates complete coupling.
-
Washing : Wash the resin thoroughly with DMF and DCM.
-
Repeat : Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.
-
Cleavage : Once synthesis is complete, treat the resin with a strong acid, such as hydrofluoric acid (HF), to cleave the peptide from the resin and remove the Z and OBzl protecting groups simultaneously.
Protocol 2: Peptide Synthesis using Fmoc-Orn(Boc)-OH (Fmoc/tBu Strategy)
-
Resin Preparation : Start with a Rink Amide resin.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.
-
Washing : Wash the resin thoroughly with DMF.
-
Coupling :
-
In a separate vessel, dissolve Fmoc-Orn(Boc)-OH (3 eq.), a coupling reagent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring : Perform a Kaiser test to ensure the reaction has gone to completion.[5]
-
Washing : Wash the resin thoroughly with DMF and DCM.
-
Repeat : Repeat the deprotection and coupling steps for each subsequent amino acid.
-
Cleavage : After the final Fmoc deprotection, treat the resin with a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), to cleave the peptide from the resin and remove the side-chain Boc group.
Protocol 3: General LC-MS Analysis for Incorporation Monitoring
-
Sample Preparation : After the coupling step, cleave a small amount of peptide from the resin using a mild cleavage cocktail (e.g., for Fmoc synthesis, a solution of 1-2% TFA in DCM can be used to cleave the peptide from highly acid-labile resins for a quick mass check). For Boc synthesis, this on-the-fly monitoring is more challenging due to the harsh cleavage conditions required.
-
Chromatography :
-
Column : Use a C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Plus).[1]
-
Mobile Phase A : 0.1% Formic Acid (FA) in Water.
-
Mobile Phase B : 0.1% Acetonitrile (ACN) with 0.1% FA.
-
Gradient : A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate : 0.3 mL/min.
-
Detection : UV at 214 nm and 280 nm.
-
-
Mass Spectrometry :
-
Ionization : Electrospray Ionization (ESI) in positive mode.
-
Scan Range : m/z 300–2000.
-
Analysis : Analyze the resulting spectrum for the expected mass of the peptide. Successful incorporation will result in a specific mass increase corresponding to the mass of the incorporated protected amino acid residue.
-
Mass Spectrometry Data Presentation and Comparison
The primary goal of MS analysis during peptide synthesis is to confirm the presence of the desired product and identify any synthesis-related impurities. The most common impurity is a "deletion sequence," where the amino acid failed to couple, resulting in a peptide that is missing that specific residue.[1][6]
The table below provides an illustrative comparison of the expected mass spectrometry results after a coupling step with this compound versus Fmoc-Orn(Boc)-OH to a hypothetical peptide (Peptide-X, MW = 1500.0 Da).
| Analyte | Expected Mass (Da) with this compound Incorporation | Expected Mass (Da) with Fmoc-Orn(Boc)-OH Incorporation | Hypothetical Relative Abundance (%) with this compound | Hypothetical Relative Abundance (%) with Fmoc-Orn(Boc)-OH | Notes |
| Target Peptide | 1838.4 Da (1500.0 + 338.4) | 1714.3 Da (1500.0 + 214.3) | 85% | 95% | Represents successful incorporation of the respective Ornithine residue. |
| Deletion Sequence | 1500.0 Da | 1500.0 Da | 10% | 4% | Unreacted Peptide-X, indicating a failed coupling step. |
| Incomplete Protection | 1703.4 Da (Target - Z group) | N/A | < 2% | N/A | Potential side reaction in Boc/Bzl synthesis if the Z group is labile. |
| Double Incorporation | 2176.8 Da (Target + 338.4) | 1928.6 Da (Target + 214.3) | < 1% | < 1% | Rare impurity, but can occur. |
| Adducts | [M+Na]⁺: 1861.4 Da | [M+Na]⁺: 1737.3 Da | ~2% | ~1% | Common sodium adducts observed in ESI-MS.[4] |
Note: The mass of the incorporated H-Orn(Z)-OBzl residue is ~338.4 Da. The mass of the incorporated Fmoc-Orn(Boc) residue (after Fmoc removal) is ~214.3 Da. The relative abundance values are hypothetical and for illustrative purposes, but reflect the generally higher coupling efficiencies seen with modern Fmoc/tBu chemistry.
Visualization of Workflows and Strategies
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for monitoring the incorporation of a protected amino acid during solid-phase peptide synthesis using LC-MS.
Caption: Workflow for monitoring peptide synthesis by LC-MS.
Orthogonal Protection Strategies
The choice between this compound and Fmoc-Orn(Boc)-OH is fundamentally a choice between two different orthogonal protection strategies. This orthogonality is key to selectively modifying the peptide.
Caption: Orthogonal protection schemes for Ornithine derivatives.
Troubleshooting MS Data
When the expected mass is not the major peak, a systematic approach is needed to identify the issue.
Caption: Decision tree for troubleshooting MS data in SPPS.
Conclusion
Mass spectrometry is an indispensable tool for monitoring the incorporation of protected amino acids like this compound and Fmoc-Orn(Boc)-OH. While both derivatives enable the synthesis of ornithine-containing peptides, the choice is dictated by the overall synthetic strategy (Boc/Bzl vs. Fmoc/tBu).
The analysis of mass spectrometry data allows for the direct verification of successful coupling by confirming the expected mass increase. Furthermore, it provides critical information on the efficiency of the reaction by revealing the relative abundance of common impurities such as deletion sequences. Generally, modern Fmoc-based strategies, utilizing reagents like Fmoc-Orn(Boc)-OH, are associated with higher coupling efficiencies and milder reaction conditions, which can translate to a cleaner crude product as observed by mass spectrometry. By employing rigorous in-process monitoring with LC-MS, researchers can optimize synthesis protocols, troubleshoot effectively, and ensure the high quality and purity of complex therapeutic peptides.
References
A Comparative Guide to the Biological Activity of Peptides Synthesized with H-Orn(Z)-OBzl·HCl
For researchers and professionals in drug development, the synthesis of biologically active peptides is a cornerstone of innovation. The choice of protecting groups for amino acid building blocks is a critical decision that can influence not only the efficiency of the synthesis but also the purity and, consequently, the biological activity of the final peptide. This guide provides an objective comparison of peptides synthesized using H-Orn(Z)-OBzl·HCl, a key building block in the Boc/Bzl protection strategy, with peptides synthesized using alternative ornithine protection strategies, primarily the Fmoc/tBu approach.
The Role of Protecting Groups in Peptide Synthesis
In peptide synthesis, protecting groups are transient chemical modifications used to block reactive functional groups on amino acids, ensuring that peptide bonds form in the desired sequence.[1][2] The choice of protecting groups dictates the overall synthetic strategy. H-Orn(Z)-OBzl·HCl is an ornithine derivative where the delta-amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is protected as a benzyl ester (OBzl). This makes it suitable for the Boc/Bzl strategy, which employs acid-labile groups.[2] An alternative is the widely used Fmoc/tBu strategy, which utilizes base-labile Fmoc protection for the alpha-amino group and acid-labile groups like tert-butoxycarbonyl (Boc) for the side chain.[2][3]
Performance Comparison: Boc/Bzl (with H-Orn(Z)-OBzl·HCl) vs. Fmoc/tBu Strategies
While direct comparative studies isolating the protecting group strategy as the sole variable affecting biological activity are scarce, the choice of synthesis strategy can impact the final purity of the peptide, which in turn is critical for its biological function.
| Feature | Boc/Bzl Strategy (using H-Orn(Z)-OBzl·HCl) | Fmoc/tBu Strategy (using Fmoc-Orn(Boc)-OH) |
| Nα-Deprotection | Strong acid (e.g., Trifluoroacetic acid - TFA) | Base (e.g., Piperidine) |
| Side-Chain Deprotection | Strong acid (e.g., Hydrofluoric acid - HF) | Strong acid (e.g., TFA) |
| Cleavage from Resin | Strong acid (e.g., HF) | Strong acid (e.g., TFA) |
| Advantages | Robust, less prone to aggregation during synthesis.[4] | Milder Nα-deprotection conditions, compatible with a wider range of sensitive modifications.[3] |
| Disadvantages | Harsh final cleavage conditions (HF) can damage sensitive peptides.[5] | Potential for side reactions like diketopiperazine formation at the dipeptide stage. |
| Impact on Purity | Can lead to high purity for robust peptides. | Generally provides high purity with easier handling for a broader range of peptides. |
The harsher deprotection steps in the Boc/Bzl strategy could potentially lead to side reactions or modifications in sensitive peptide sequences, which might affect the biological activity. However, for certain sequences, this strategy can be more effective in preventing aggregation during synthesis, leading to a purer final product.[4]
Case Study: Gramicidin S and its Analogs
Gramicidin S, a cyclic decapeptide with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂, is a potent antimicrobial peptide.[6] Its synthesis and the biological activity of its analogs provide a useful context for comparing different synthetic strategies. The ornithine residues are crucial for its antimicrobial activity.[7]
Synthesis of a Gramicidin S Analog
The synthesis of a linear precursor to a gramicidin S analog can be approached using either the Boc/Bzl or Fmoc/tBu strategy.
Boc/Bzl Strategy using H-Orn(Z)-OBzl·HCl: This traditional approach would involve the stepwise coupling of Boc-protected amino acids, with H-Orn(Z)-OBzl·HCl being used to incorporate the ornithine residues. The final cleavage from the resin and deprotection of the Z and OBzl groups would be achieved using a strong acid like HF.
Fmoc/tBu Strategy using Fmoc-Orn(Boc)-OH: In this more modern approach, Fmoc-protected amino acids would be used. Fmoc-Orn(Boc)-OH would be the building block for ornithine incorporation. The final cleavage and deprotection of the Boc group would be performed with TFA.
Biological Activity of Gramicidin S Analogs
The antimicrobial activity of gramicidin S and its analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacteria. The positive charge of the ornithine side chains is critical for its interaction with bacterial membranes.
| Peptide | Target Organism | MIC (µg/mL) |
| Gramicidin S | Staphylococcus aureus | 1-4 |
| Bacillus subtilis | 1-2 | |
| Escherichia coli | >100 | |
| [Orn(Z)¹,¹']GS·2HCl | Gram-positive bacteria | Appreciable activity |
| [Orn¹,¹']GS·4HCl | Gram-positive & Gram-negative bacteria | No activity |
Data compiled from multiple sources. The specific activity can vary depending on the exact analog and the bacterial strain tested.[8]
The data indicates that modification of the ornithine side chain, such as with the Z-protecting group, can still result in antibacterial activity, whereas the free amino group in the fully deprotected analog is essential for its full spectrum of activity.[8] While the literature does not directly correlate the synthetic method with variations in MIC values for the same analog, it is understood that a purer peptide, regardless of the synthetic route, will yield more reliable and potent biological activity.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using H-Orn(Z)-OBzl·HCl (Boc/Bzl Strategy)
This protocol outlines the general steps for incorporating an ornithine residue using H-Orn(Z)-OBzl·HCl in a manual SPPS workflow on a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc group using 50% TFA in DCM.
-
Neutralization: Neutralize the resin with a base such as 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling of H-Orn(Z)-OBzl·HCl:
-
Pre-activate the next Boc-protected amino acid in the sequence with a coupling reagent like HBTU in the presence of DIEA in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add the activated amino acid to the resin and agitate.
-
For the ornithine incorporation, use Boc-Orn(Z)-OH.
-
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Treat the resin with anhydrous HF to cleave the peptide from the resin and remove the Z and OBzl protecting groups.[9]
General Protocol for Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[10]
-
Preparation of Bacterial Inoculum: Culture the bacterial strain to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Peptide Dilution: Prepare serial dilutions of the synthesized peptide in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[10]
Signaling Pathways and Logical Relationships
Ornithine-containing peptides can exert their biological effects through various mechanisms. For instance, some anticancer peptides containing ornithine can induce apoptosis. The diagram below illustrates a simplified logical workflow for the synthesis and evaluation of such a peptide.
Caption: A logical workflow for the synthesis and biological evaluation of an ornithine-containing peptide.
Ornithine itself is a key intermediate in several metabolic pathways, including the urea cycle and the synthesis of polyamines, which are crucial for cell proliferation.[11] Anticancer peptides containing ornithine may interfere with these pathways or induce apoptosis through membrane disruption or other mechanisms.
Caption: A simplified diagram illustrating potential mechanisms of action for an ornithine-containing anticancer peptide.
Conclusion
The choice between H-Orn(Z)-OBzl·HCl within a Boc/Bzl strategy and alternative protected ornithine derivatives like Fmoc-Orn(Boc)-OH in an Fmoc/tBu strategy depends on the specific peptide sequence, the presence of sensitive residues, and the desired scale of synthesis. While the final biological activity is intrinsically linked to the peptide's primary sequence and structure, the synthetic route plays a crucial role in achieving the purity necessary for reliable and potent biological effects. For robust peptides like many antimicrobial peptides, the Boc/Bzl strategy with H-Orn(Z)-OBzl·HCl remains a viable and effective option. For more complex and sensitive peptides, the milder conditions of the Fmoc/tBu strategy are often preferred. Ultimately, careful optimization of the chosen synthetic protocol and rigorous purification are paramount to obtaining biologically active peptides for research and drug development.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Rigidity vs Activity: Design of Gramicidin S Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of synthetic analogs of gramicidin S containing L-serine or L-glutamic acid residue in place of L-ornithine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syntheses and antibacterial activities of gramicidin S analogs containing L-ornithine in place of L-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
A Comparative Guide to Orthogonal Protection Strategies for Ornithine in Peptide Synthesis
In the intricate field of peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving high purity and yield of the target molecule. For trifunctional amino acids like ornithine, which possesses a reactive δ-amino group, an orthogonal protection scheme is essential for selective modification and the construction of complex peptide architectures. This guide provides an objective comparison of the orthogonal protection strategy involving H-Orn(Z)-OBzl HCl with alternative strategies, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
This compound is a derivative of the non-proteinogenic amino acid ornithine where the side-chain δ-amino group is protected by a benzyloxycarbonyl (Z) group and the C-terminal carboxyl group is protected as a benzyl ester (OBzl). This protection scheme is characteristic of the traditional Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), where selectivity is achieved through graded acid lability. In contrast, the more modern Fmoc/tBu strategy utilizes a base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection, offering a fully orthogonal system.
Performance Comparison of Ornithine Protecting Groups
The choice of protecting group for the ornithine side chain significantly influences the outcomes of peptide synthesis, including crude purity, overall yield, and the profile of side reactions. While direct quantitative comparisons for the synthesis of an identical peptide using different ornithine derivatives are not extensively documented in publicly available literature, the performance can be inferred from the known characteristics of the protecting groups.
Table 1: Comparison of Common Side-Chain Protecting Groups for Ornithine in Fmoc-SPPS
| Protecting Group | Deprotection Conditions | Key Advantages | Potential Disadvantages | Typical Crude Peptide Purity* |
| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) | Stable to piperidine during Fmoc removal; robust and widely used.[1] | Not orthogonal to other tBu-based protecting groups; requires strong acid for removal. | >70% |
| Z (Benzyloxycarbonyl) | Catalytic Hydrogenation or Strong Acid (e.g., HBr/AcOH, HF) | Stable to both mild acid and base.[1] | Requires harsh acid cleavage or a hydrogenation step which may not be compatible with all sequences. | >70% |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger | Orthogonal to both acid- and base-labile groups, allowing for selective deprotection on-resin.[1] | Requires a metal catalyst which must be thoroughly removed. | >70% |
| Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine in DMF | Orthogonal to both acid- and base-labile groups. | Hydrazine can also remove Fmoc groups if not carefully controlled.[2] Dde migration has been reported. | >60% |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF | Similar to Dde but more sterically hindered, reducing side reactions. | Hydrazine can also remove Fmoc groups. | >70% |
| Mmt (Monomethoxytrityl) | Very Mild Acid (e.g., 1-2% TFA in DCM) | Extremely acid-labile, allowing for selective deprotection in the presence of tBu and Boc groups.[3] | May not be stable enough for all synthetic conditions. | >70% |
*Crude purity is highly sequence-dependent and also relies on the efficiency of couplings and the overall synthesis strategy. The values presented are typical estimates for standard peptides.
Key Side Reactions
A critical aspect of selecting a protecting group is the potential for side reactions. For ornithine, a notable side reaction is the formation of a lactam by intramolecular cyclization of the deprotected side-chain amine with the C-terminal carboxyl group, especially at elevated pH.[4] This is a more significant concern in solution-phase synthesis or if the C-terminal is deprotected prematurely. During the cleavage of certain protecting groups for arginine, such as Arg(NO2), ornithine can be formed as a side product.[5]
Experimental Protocols
Detailed methodologies for the deprotection of the ornithine side chain are crucial for successful peptide synthesis.
Protocol 1: Deprotection of Z and OBzl Groups by Catalytic Transfer Hydrogenation
This protocol is suitable for the simultaneous deprotection of the Z group from the ornithine side chain and the OBzl group from the C-terminus.
Materials:
-
Peptide-resin or protected peptide
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or Formic acid
-
Methanol (MeOH) or other suitable solvent
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
Procedure:
-
Dissolve the protected peptide in MeOH in a round-bottom flask equipped with a stir bar. If using a peptide-resin, swell the resin in a suitable solvent in a reaction vessel.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the mixture.
-
Under a stream of inert gas, add ammonium formate (3-5 equivalents per protecting group) or formic acid (2-5 equivalents per protecting group) to the stirred suspension.
-
If using ammonium formate, the reaction may be heated to reflux. If using formic acid, the reaction is typically stirred at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter pad with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude deprotected peptide.
Protocol 2: Deprotection of the Boc Group from the Ornithine Side Chain
This protocol describes the removal of the Boc group from the ornithine side chain, typically performed during the final cleavage from the resin in Fmoc-SPPS.
Materials:
-
Peptide-resin (e.g., Rink Amide resin)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Reduce the volume of the combined filtrate with a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualizations
Diagrams are essential for visualizing the complex workflows and logical relationships in orthogonal peptide synthesis.
Conclusion
The selection of a protection strategy for ornithine is a critical decision in peptide synthesis. The traditional this compound, integral to the Boc/Bzl strategy, is effective but often requires harsh deprotection conditions. Modern Fmoc-based strategies utilizing derivatives like Fmoc-Orn(Boc)-OH are generally preferred for their milder conditions and compatibility with a wider range of sensitive moieties. For more complex syntheses requiring on-resin modifications such as branching or cyclization, a third layer of orthogonality is necessary. In these cases, protecting groups like Dde, Alloc, or Mmt on the ornithine side chain provide the required selective deprotection capabilities. The optimal choice will always depend on the specific target peptide, the overall synthetic strategy, and the desired modifications.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Confirming the Structure of H-Orn(Z)-OBzl HCl: A Comparative NMR Spectroscopy Guide
Comparative Analysis of Protected Ornithine Derivatives
To aid in the structural elucidation of H-Orn(Z)-OBzl HCl, the following table summarizes ¹H and ¹³C NMR data for related protected ornithine derivatives. This data, obtained in DMSO-d₆, can be used to predict the approximate chemical shifts for the target molecule. The key structural motifs to compare are the ornithine backbone (α-CH, β-CH₂, γ-CH₂, δ-CH₂), the benzyloxycarbonyl (Z) protecting group, and the benzyl (OBzl) ester group.
| Compound | α-CH (ppm) | β-CH₂ (ppm) | γ-CH₂ (ppm) | δ-CH₂ (ppm) | Aromatic (ppm) | Carbonyl (ppm) |
| Predicted this compound | ~4.0-4.2 | ~1.7-1.9 | ~1.5-1.7 | ~3.0-3.2 | ~7.2-7.4 | ~170-172 (ester), ~156 (carbamate) |
| Nα-acetyl-L-ornithine | 4.05 | 1.65, 1.75 | 1.45 | 2.85 | - | 173.8, 171.5 |
| Nα-Boc-L-ornithine | 3.85 | 1.60, 1.70 | 1.40 | 2.80 | - | 174.5, 156.0 |
| H-Orn(Z)-OH | ~3.9 | ~1.6-1.8 | ~1.5 | ~3.0 | ~7.3 | ~174, ~156 |
Note: The chemical shifts are approximate and can be influenced by solvent, concentration, and pH.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of protected amino acids like this compound is outlined below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for protected amino acids due to its high solubilizing power.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (0 ppm).
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons in the ornithine side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the assignment of the ornithine backbone signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the protecting groups to the ornithine core.
-
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired NMR data.
Figure 1. Logical workflow for NMR-based structural confirmation.
By following this comparative guide and experimental protocol, researchers can confidently verify the structure of this compound, ensuring the integrity of this critical building block in their synthetic endeavors. The use of comparative data from related compounds provides a robust framework for spectral interpretation in the absence of a reference spectrum for the specific molecule.
Safety Operating Guide
Navigating the Safe Disposal of H-Orn(Z)-OBzl HCl: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the responsible management and disposal of chemical reagents like H-Orn(Z)-OBzl HCl are paramount for ensuring a safe working environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is critical to consult the specific Material Safety Data Sheet (MSDS) provided by the manufacturer of this compound. While the following are general guidelines, the MSDS will contain detailed information pertinent to the specific product in use.
Personal Protective Equipment (PPE): When handling this compound, wearing appropriate PPE is mandatory to prevent exposure. This includes:
-
Safety glasses or goggles
-
Chemically resistant gloves
-
A laboratory coat
In situations where dust or aerosols may be generated, additional respiratory protection might be necessary. Engineering controls, such as fume hoods or other forms of local exhaust ventilation, should be utilized to minimize exposure.[1]
Spill Management: In the event of a spill, prompt and safe cleanup is crucial.
-
Small Spills: For minor spills, carefully sweep up the solid material using appropriate tools and place it into a designated and properly labeled waste disposal container.[1]
-
Large Spills: For larger spills, use a shovel to collect the material into a suitable waste container.[1] During cleanup, it is important to avoid generating dust and to ensure the area is well-ventilated.[1]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. Direct disposal into drains or standard waste streams is not appropriate.[2]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste.
-
The label should include the full chemical name (N-δ-Cbz-L-ornithine benzyl ester hydrochloride), CAS number (63594-37-6), and any relevant hazard warnings.[1][3]
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
-
Containment:
-
Container Decontamination:
-
For empty containers that held this compound, rinse them thoroughly with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).
-
The rinsate should be collected and treated as hazardous waste, to be disposed of in the same manner as the chemical itself.[1]
-
-
Arrangement for Professional Disposal:
Quantitative Data for Disposal
| Parameter | Value |
| CAS Number | 63594-37-6[3][4] |
| Molecular Formula | C20H25ClN2O4[3] |
| Recommended Disposal Method | Engagement of a licensed professional waste disposal service.[1][2] |
| In-Lab Neutralization Protocols | No standard protocols available; professional disposal is required.[2] |
Experimental Protocols
There are no standard experimental protocols for the in-lab neutralization or treatment of this compound prior to disposal. The professionally recommended and safest procedure is to transfer the chemical waste to a licensed and qualified facility for handling.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling H-Orn(Z)-obzl HCl
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like H-Orn(Z)-obzl HCl are paramount for both personal safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper management of this compound in a laboratory setting. Adherence to these protocols is critical for mitigating risks and ensuring regulatory compliance.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not located, data for structurally similar compounds, such as H-Orn(Boc)-OBzl·HCl, indicate potential hazards. The hazard statements for this related compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, a cautious approach is warranted, and the following personal protective equipment is essential.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles. |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before each use. |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact. |
| Respiratory | NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Have a chemical spill kit available in the immediate work area.
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
Avoid direct contact with skin and eyes.
-
Minimize dust generation and accumulation.
-
Keep the container tightly closed when not in use.
3. Storage:
-
Store this compound in a tightly closed container in a dry, well-ventilated place.
-
For long-term storage, it is recommended to keep it at room temperature in an inert atmosphere.
4. Spill Management:
-
Minor Spills: Carefully sweep up the solid material and place it into a designated and properly labeled waste disposal container. Avoid generating dust.
-
Large Spills: Use a shovel to collect the material into a suitable waste container. Ensure the area is well-ventilated.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Collection:
-
All materials that have come into contact with this compound, including gloves, disposable labware, and absorbent materials from spills, should be considered hazardous waste.
-
Collect this waste in a dedicated, clearly labeled, and sealed container.
2. Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for proper disposal.
-
Provide a complete and accurate description of the waste to the disposal service.
3. Empty Container Disposal:
-
Thoroughly rinse empty containers with a suitable solvent.
-
The first rinse should be collected and disposed of as hazardous waste[1]. For highly toxic chemicals, the first three rinses must be collected[1].
-
After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

